5-Ethyl-1,3-Oxazole-4-Carboxylic Acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-ethyl-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-2-4-5(6(8)9)7-3-10-4/h3H,2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOYJOKTKPMQCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650898 | |
| Record name | 5-Ethyl-1,3-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898227-93-5 | |
| Record name | 5-Ethyl-1,3-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Ethyl-1,3-oxazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the synthesis and characterization of 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The oxazole scaffold is a privileged structure in numerous biologically active molecules, and understanding the synthesis and properties of its derivatives is crucial for the rational design of novel therapeutic agents.[1][2] This document outlines a validated synthetic pathway and the analytical methodologies required to confirm the structure, purity, and properties of the target compound.
Strategic Approach to Synthesis: The Robinson-Gabriel Annulation
The synthesis of this compound is strategically approached through a multi-step sequence culminating in a Robinson-Gabriel-type cyclodehydration.[3][4][5] This classical yet reliable method for oxazole ring formation involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone intermediate. The overall synthetic strategy is designed to first construct the corresponding ethyl ester, which is then hydrolyzed to yield the final carboxylic acid. This approach ensures high purity of the final product and allows for straightforward purification of the ester intermediate.
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Step-by-Step Synthesis Protocol
Part 1: Synthesis of Ethyl 5-ethyl-1,3-oxazole-4-carboxylate
This synthesis involves three key steps starting from commercially available reagents.
Step 1: Amination of Ethyl Propionylacetate
The synthesis begins with the amination of ethyl propionylacetate. This reaction introduces the crucial amine functionality at the α-position, forming ethyl 2-amino-3-oxopentanoate. A common method for this transformation is through an oximation reaction followed by reduction, or via a direct amination protocol. For the purpose of this guide, we will consider the nitrosation followed by reduction approach.
-
Protocol:
-
Dissolve ethyl propionylacetate in glacial acetic acid and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2 hours.
-
The resulting ethyl 2-oximino-3-oxopentanoate is then reduced, for example, using zinc dust in formic acid, to yield ethyl 2-amino-3-oxopentanoate.
-
The product is extracted with an organic solvent and purified by column chromatography.
-
Step 2: Formylation of Ethyl 2-amino-3-oxopentanoate
The amino group of the intermediate is then formylated to introduce the acyl group necessary for the subsequent cyclization.
-
Protocol:
-
Dissolve ethyl 2-amino-3-oxopentanoate in an excess of formic acid.
-
Gently heat the mixture under reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the excess formic acid under reduced pressure to yield crude ethyl 2-formamido-3-oxopentanoate. This intermediate is often used in the next step without further purification.
-
Step 3: Cyclodehydration to Ethyl 5-ethyl-1,3-oxazole-4-carboxylate
The final step in the formation of the oxazole ring is the cyclodehydration of the N-acylamino ketone intermediate. This is a key example of the Robinson-Gabriel synthesis.[3][5][6]
-
Protocol:
-
To the crude ethyl 2-formamido-3-oxopentanoate, add a dehydrating agent such as concentrated sulfuric acid, phosphorus pentoxide, or polyphosphoric acid.
-
Heat the mixture, with stirring, at a temperature of 80-100 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure ethyl 5-ethyl-1,3-oxazole-4-carboxylate.
-
Part 2: Hydrolysis to this compound
The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.[7]
-
Protocol:
-
Dissolve the purified ethyl 5-ethyl-1,3-oxazole-4-carboxylate in a mixture of ethanol and water.
-
Add an excess of a base, such as sodium hydroxide or potassium hydroxide.
-
Heat the mixture under reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with a dilute strong acid (e.g., 2M HCl) to a pH of 2-3, which will precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Comprehensive Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are employed.
Spectroscopic Data
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | br s | 1H | -COOH |
| ~8.5 | s | 1H | H-2 (oxazole) |
| ~2.8 | q | 2H | -CH₂CH₃ |
| ~1.2 | t | 3H | -CH₂CH₃ |
Rationale for Predicted Shifts: The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift due to hydrogen bonding. The proton at the 2-position of the oxazole ring typically appears as a singlet in the aromatic region. The ethyl group will exhibit a characteristic quartet and triplet pattern.
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~165.0 | -COOH |
| ~155.0 | C-5 (oxazole) |
| ~150.0 | C-2 (oxazole) |
| ~130.0 | C-4 (oxazole) |
| ~20.0 | -CH₂CH₃ |
| ~12.0 | -CH₂CH₃ |
Rationale for Predicted Shifts: The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbons of the oxazole ring will appear in the aromatic region, with their specific shifts influenced by the substituents. The ethyl group carbons will be in the aliphatic region.
Table 3: FTIR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1610 | Medium | C=N stretch (oxazole ring) |
| ~1100 | Medium | C-O stretch (oxazole ring) |
Rationale for Predicted Peaks: The most prominent feature will be the very broad O-H stretch of the carboxylic acid dimer.[8] A strong carbonyl peak around 1700 cm⁻¹ is also characteristic. The C=N and C-O stretching vibrations of the oxazole ring will appear in the fingerprint region.[9]
Table 4: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₆H₇NO₃ |
| Molecular Weight | 141.12 g/mol |
| [M+H]⁺ | 142.0499 |
Rationale for Predicted Data: High-resolution mass spectrometry should confirm the elemental composition of the molecule with high accuracy. The protonated molecular ion is expected to be the base peak under electrospray ionization (ESI) conditions.
Analytical and Physical Properties
Table 5: Analytical and Physical Data
| Parameter | Expected Value |
| Melting Point | To be determined experimentally |
| Appearance | White to off-white solid |
| Purity (HPLC) | ≥98% |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, Methanol) |
Experimental Protocols for Characterization
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Protocol:
-
Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.
-
Process the spectra using appropriate software to determine chemical shifts, multiplicities, and integration.
-
3.2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Protocol:
-
Obtain an FTIR spectrum of the solid sample using an attenuated total reflectance (ATR) accessory.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
3.3. High-Resolution Mass Spectrometry (HRMS)
-
Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).
-
Infuse the sample into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Compare the measured exact mass with the calculated theoretical mass.
-
3.4. High-Performance Liquid Chromatography (HPLC)
-
Protocol:
-
Develop a suitable reversed-phase HPLC method. A C18 column is typically used.
-
The mobile phase can be a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Monitor the elution of the compound using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
The purity of the sample is determined by the area percentage of the main peak.
-
3.5. Melting Point Determination
-
Protocol:
-
Place a small amount of the dried sample into a capillary tube.
-
Use a calibrated melting point apparatus to determine the temperature range over which the sample melts.
-
Conclusion
This technical guide provides a robust and well-documented pathway for the synthesis and comprehensive characterization of this compound. The presented protocols are based on established chemical principles and are designed to be reproducible in a standard organic chemistry laboratory. The detailed characterization data serves as a benchmark for researchers to validate their synthetic outcomes. The availability of this well-characterized compound will facilitate its use in downstream applications, particularly in the exploration of new chemical entities for drug discovery.
References
- Wikipedia. (2023). Robinson–Gabriel synthesis.
- Chavan, S. P., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
- Scribd. (n.d.). 5-Iii) Sem 4.
- SynArchive. (n.d.). Robinson-Gabriel Synthesis.
- Royal Society of Chemistry. (n.d.). Supporting Information.
- Herzon, S. B., et al. (2021). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. PubMed.
- Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry.
- Wikipedia. (2023). Van Leusen reaction.
- ResearchGate. (n.d.). FTIR spectra of (a) Azo-COOH, (b) Azo-COOH BZ, and (c) poly(Azo-COOH BZ), recorded at room temperature.
- PubChem. (n.d.). Ethyl 2-fluoro-3-oxopentanoate.
- ResearchGate. (n.d.). Scheme.3. The Robinson-Gabriel synthesis for oxazole.
- ResearchGate. (n.d.). Mechanism of van Leusen oxazole synthesis.
- Organic Chemistry Portal. (2009). One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids.
- Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis.
- PubChem. (n.d.). Ethyl oxazole-4-carboxylate.
- YouTube. (2024). Master Chemist Shares Van Leusen Oxazole Synthesis Secrets!.
- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- National Center for Biotechnology Information. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine.
- PrepChem.com. (n.d.). Synthesis of ethyl 2-oximino-4-methyl-3-oxopentanoate.
- SciELO. (n.d.). 1H-[3][10][11]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H-.
- LookChem. (n.d.). Cas 32968-44-8,ETHYL 5-METHYLOXAZOLE-4-CARBOXYLATE.
- NMRDB.org. (n.d.). Predict 1H proton NMR spectra.
- National Center for Biotechnology Information. (2024). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates.
- National Center for Biotechnology Information. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.
- Baghdad Science Journal. (n.d.). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids.
- Royal Society of Chemistry. (n.d.). Enzymatic resolution of (±)-5-phenyl-4,5-dihydroisoxazole-3-carboxylic acid ethyl ester and its transformations into polyfunctionalised amino acids and dipeptides.
- ChemSynthesis. (n.d.). ethyl 2-ethyl-3-oxopentanoate.
- PubChem. (n.d.). Ethyl 4-methyloxazole-5-carboxylate.
- MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis.
- Chemguide. (n.d.). hydrolysis of esters.
- ResearchGate. (2025). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition.
- PubChem. (n.d.). Ethyl 5-oxo-4,5-dihydroisoxazole-4-carboxylate.
- SpectraBase. (n.d.). Ethyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate - Optional[13C NMR].
Sources
- 1. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 2. Ethyl oxazole-4-carboxylate | C6H7NO3 | CID 2763217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. synarchive.com [synarchive.com]
- 6. scribd.com [scribd.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Physicochemical Properties of 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid
Introduction
5-Ethyl-1,3-oxazole-4-carboxylic acid is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. The unique arrangement of the oxazole ring, substituted with both an ethyl and a carboxylic acid group, imparts a specific set of physicochemical properties that are critical to its behavior in various chemical and biological systems. Understanding these properties is paramount for researchers, scientists, and drug development professionals seeking to utilize this molecule in their work. This guide provides an in-depth analysis of its key physicochemical characteristics, supported by established analytical methodologies.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its identity and structure.
-
IUPAC Name: this compound[1]
-
Molecular Weight: 141.12 g/mol [1]
-
Canonical SMILES: CCC1=C(N=CO1)C(=O)O[1]
The structure, depicted below, reveals a five-membered oxazole ring, which is an aromatic heterocycle containing one oxygen and one nitrogen atom. The ring is substituted at position 5 with an ethyl group and at position 4 with a carboxylic acid group.
Physicochemical Data Summary
The following table summarizes key physicochemical properties of this compound. It is important to note that while some data is available from computational models, experimental determination is crucial for definitive characterization.
| Property | Value/Information | Significance in Research and Drug Development |
| Molecular Weight | 141.12 g/mol [1] | Influences diffusion rates, membrane permeability, and formulation calculations. |
| XLogP3 (Computed) | 1.1[2] | Indicates a degree of lipophilicity, suggesting potential for membrane permeability. |
| Hydrogen Bond Donor Count | 1[2] | The carboxylic acid proton can act as a hydrogen bond donor, influencing solubility and receptor interactions. |
| Hydrogen Bond Acceptor Count | 4[2] | The nitrogen and oxygen atoms can act as hydrogen bond acceptors, contributing to solubility and molecular interactions. |
| pKa | Not experimentally determined. Estimated to be in the range of 3-5 for the carboxylic acid group. | Governs the ionization state at different pH values, which is critical for solubility, absorption, and biological activity. |
| Solubility | Not experimentally determined. Expected to be soluble in alkaline aqueous solutions and polar organic solvents. | Determines the choice of solvents for synthesis, purification, formulation, and biological assays. |
| Melting Point | Not experimentally determined. | A key indicator of purity and provides information about the crystalline structure and intermolecular forces. |
Experimental Determination of Physicochemical Properties
This section outlines the standard experimental protocols for determining the key physicochemical properties of this compound.
Acid Dissociation Constant (pKa) Determination
The pKa is a critical parameter that quantifies the acidity of a compound. For this compound, the carboxylic acid group is the primary acidic proton.
Potentiometric titration is a highly accurate method for determining the pKa.[3] It involves the gradual addition of a titrant (a strong base, e.g., NaOH) to a solution of the analyte (the oxazole derivative) and monitoring the pH change.
Step-by-Step Protocol:
-
Preparation of Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.
-
Titration Setup: Place the analyte solution in a beaker with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of a burette containing a standardized solution of sodium hydroxide.
-
Titration: Add the NaOH solution in small, precise increments, recording the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.[4]
Causality Behind Experimental Choices: The choice of a co-solvent is crucial if the compound has limited aqueous solubility. The use of a standardized base ensures the accuracy of the titrant concentration, which is essential for calculating the equivalence point.
Lipophilicity (LogP) Determination
LogP, the logarithm of the partition coefficient, is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically n-octanol) and a polar solvent (water). It is a key indicator of a drug's ability to cross cell membranes.
The shake-flask method is a classic and reliable technique for determining LogP.[5][6]
Step-by-Step Protocol:
-
System Preparation: Prepare a biphasic system of n-octanol and water (or a suitable buffer at a specific pH). The two phases should be mutually saturated before the experiment.
-
Partitioning: Accurately weigh a sample of this compound and dissolve it in one of the phases. Add the second phase and shake the mixture vigorously for a set period to allow for partitioning.
-
Phase Separation: Allow the mixture to stand until the two phases have completely separated.
-
Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[7]
Self-Validating System: To ensure equilibrium has been reached, samples can be taken from both phases at different time points during the shaking process. The calculated LogP should be consistent once equilibrium is established.
Solubility Determination
Solubility is a fundamental property that affects a compound's bioavailability and formulation.
Qualitative Solubility Tests:
These tests provide a general understanding of the compound's solubility in different solvents.
Step-by-Step Protocol:
-
Add a small amount of this compound to separate test tubes containing water, 5% NaOH, 5% NaHCO₃, 5% HCl, and various organic solvents (e.g., ethanol, methanol, DMSO).[8][9][10][11]
-
Observe for dissolution. The formation of a clear solution indicates solubility.
-
For carboxylic acids, solubility in 5% NaOH and 5% NaHCO₃ is expected due to the formation of the corresponding water-soluble carboxylate salt.[8][10]
Quantitative Solubility Determination (e.g., in aqueous buffer):
Step-by-Step Protocol:
-
Add an excess amount of the solid compound to a known volume of the desired buffer (e.g., phosphate-buffered saline at pH 7.4).
-
Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Filter the solution to remove any undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC).
Authoritative Grounding: The choice of solvents and the interpretation of results are based on well-established principles of acid-base chemistry and intermolecular forces.
Melting Point Determination
The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline substance, the melting point is a sharp, well-defined temperature range.[12]
The capillary method is a common and straightforward technique for determining the melting point.[13][14]
Step-by-Step Protocol:
-
Sample Preparation: Ensure the sample is dry and finely powdered.[14]
-
Capillary Loading: Pack a small amount of the powdered sample into a thin-walled capillary tube to a height of about 2-3 mm.[15]
-
Measurement: Place the capillary tube in a melting point apparatus.[13][15]
-
Heating and Observation: Heat the sample, initially at a rapid rate to approach the expected melting point, then slow the heating rate to 1-2 °C per minute.
-
Record the Range: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This is the melting point range.
Trustworthiness: A sharp melting point range (typically 0.5-1 °C) is indicative of high purity. A broad melting point range suggests the presence of impurities.[12]
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the structure and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the ethyl group (a triplet and a quartet), a singlet for the proton on the oxazole ring, and a broad singlet for the acidic proton of the carboxylic acid, which is typically downfield (around 9-12 ppm).[16] The acidic proton signal will disappear upon exchange with D₂O.[16]
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the carboxylic acid (around 160-180 ppm), the carbons of the oxazole ring, and the carbons of the ethyl group.[16][17]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Expected Fragmentation: In electron ionization mass spectrometry (EI-MS), carboxylic acids often show a molecular ion peak (M⁺).[16] Common fragmentation patterns include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45).[18] Alpha-cleavage and McLafferty rearrangement are also possible fragmentation pathways for carboxylic acids.[19] The presence of the oxazole ring may lead to characteristic ring fragmentation patterns.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
-
Expected Absorptions:
-
O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong, sharp band around 1700-1750 cm⁻¹.[20]
-
C=N and C=C stretches (oxazole ring): Bands in the 1500-1650 cm⁻¹ region.
-
C-O stretch (oxazole ring and carboxylic acid): Bands in the 1000-1300 cm⁻¹ region.[20]
-
Visualizations
Experimental Workflow for pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Logical Relationship in Solubility Testing
Caption: Decision tree for qualitative solubility classification.
Conclusion
The physicochemical properties of this compound, particularly its acidity, lipophilicity, and solubility, are defining characteristics that will dictate its utility in various scientific endeavors. While computational data provides a valuable starting point, rigorous experimental determination using the methodologies outlined in this guide is essential for a comprehensive understanding of this compound. The provided protocols and theoretical background serve as a robust framework for researchers to accurately characterize this and similar molecules, thereby facilitating their application in drug discovery and beyond.
References
- Unknown.
- Chemistry LibreTexts. (2021). 8.
- JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids.
- Westlab Canada. (2023). Measuring the Melting Point.
- thinkSRS.com.
- Wired Chemist.
- Avdeef, A., et al. (2013).
- Gant, J. R. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited.
- Unknown.
- SSERC.
- Oregon State University. Spectroscopy of Carboxylic Acids.
- ULM.
- JoVE. (2024).
- AIP Publishing.
- Canadian Science Publishing. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles.
- Unknown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Echemi. This compound.
- PubChem. This compound.
- IS MUNI.
- Unknown.
- UArizona Department of Chemistry and Biochemistry. Mass Spectrometry - Examples.
- ACD/Labs. LogP—Making Sense of the Value.
- BYJU'S.
- ResearchGate. ATR-FTIR spectra on single beads of 2-aminobenzo[d]oxazole resins.
- Chemistry For Everyone. (2025). How To Determine PKA Of Organic Compounds? - YouTube.
- Chemistry LibreTexts. (2025).
- ChemicalBook. Oxazole(288-42-6) 1H NMR spectrum.
- ResearchGate.
- Thermo Fisher Scientific. Calculate reagent log P values to determine solubility characteristics.
- MDPI. (2024).
- Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.
- ACS Publications. Novel Methods for the Prediction of logP, pKa, and logD.
- MDPI. (2025).
- ResearchGate. (2025).
- Chemsrc. (2025).
- Chemical Synthesis Database. (2025).
- STM Journals.
- JournalsPub. Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR.
- Chemical Methodologies. (2022). Synthesis of New 1,3- Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity.
- Sigma-Aldrich.
- Chemical Synthesis Database. (2025).
- PubChem. 5-Ethyl-1,2-oxazole-3-carboxylic acid.
- Chem-Impex. 1,3-Oxazole-4-carboxylic acid.
- Chemical Synthesis Database. (2025). 5-imidazol-1-yl-2-phenyl-oxazole-4-carboxylic acid ethyl ester.
- ChemBK. (2024). 5-methyl-3-phenyl-isoxazole-4-carboxylic acid ethyl ester.
Sources
- 1. This compound | C6H7NO3 | CID 28064054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. byjus.com [byjus.com]
- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. www1.udel.edu [www1.udel.edu]
- 10. is.muni.cz [is.muni.cz]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. SSERC | Melting point determination [sserc.org.uk]
- 13. westlab.com [westlab.com]
- 14. thinksrs.com [thinksrs.com]
- 15. Determination of Melting Point [wiredchemist.com]
- 16. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- 19. jove.com [jove.com]
- 20. pubs.aip.org [pubs.aip.org]
"biological activity of 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid and its derivatives"
An In-Depth Technical Guide to the Biological Activity of 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid and Its Derivatives
Foreword for the Research Professional
The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast spectrum of biological activities.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and rigid structure make it an ideal building block for designing targeted therapeutic agents. This guide focuses on a specific, promising subclass: 5-substituted-1,3-oxazole-4-carboxylic acids, with a particular emphasis on the potential of the 5-ethyl derivative.
The substitution pattern on the oxazole ring plays a critical role in defining the molecule's pharmacological profile.[2] The presence of a carboxylic acid at the C4 position often enhances interaction with biological targets and improves pharmacokinetic properties. The substituent at the C5 position, in this case, an ethyl group, is crucial for modulating lipophilicity and steric interactions within target binding pockets. This guide moves beyond a simple literature review; it is designed as a technical whitepaper for the practicing scientist. We will delve into the causality behind experimental designs, provide detailed, field-tested protocols, and synthesize data to illuminate the therapeutic potential of this chemical class in oncology, infectious diseases, and inflammatory disorders.
Synthetic Strategies: Building the Oxazole Core
The foundation of exploring biological activity lies in robust and versatile synthetic chemistry. The synthesis of 4,5-disubstituted oxazoles, particularly those bearing a C4-carboxylic acid or its ester precursor, is well-established. A predominant and highly effective method involves the [3+2]-cycloaddition reaction between an activated carboxylic acid derivative and an isocyanoacetate.[3][4]
Causality in Synthesis: The choice of this pathway is strategic. Carboxylic acids are widely available and stable starting materials.[3] Activating the carboxylic acid in situ to form an acylpyridinium salt, followed by trapping with an alkyl isocyanoacetate, provides a direct and high-yielding route to the desired oxazole-4-carboxylate core.[3] This method avoids harsh conditions and demonstrates broad functional group tolerance, making it suitable for creating diverse derivative libraries for screening.
Generalized Synthetic Workflow
The following diagram illustrates a common and efficient workflow for synthesizing ethyl 5-substituted-1,3-oxazole-4-carboxylates.
Sources
A Technical Guide to the Therapeutic Potential of 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Promise of a Privileged Scaffold
The oxazole ring system, a five-membered heterocycle containing both oxygen and nitrogen, stands as a "privileged scaffold" in medicinal chemistry. Its unique electronic and structural characteristics facilitate diverse non-covalent interactions with biological targets, making it a cornerstone in the design of novel therapeutics.[1][2][3] From anti-inflammatory agents like oxaprozin to tyrosine kinase inhibitors such as mubritinib, the oxazole moiety has demonstrated remarkable versatility and clinical success.[4] This guide delves into the untapped potential of a specific, yet under-explored, member of this family: 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid . While direct biological data on this compound is sparse, this document will serve as a comprehensive, forward-looking technical manual for its investigation as a potential therapeutic agent. By extrapolating from the rich knowledge base of structurally related oxazole derivatives, we will outline a strategic pathway for its synthesis, biological evaluation, and mechanistic elucidation.
Molecular Profile and Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is the foundation of drug development. These characteristics influence its synthesis, formulation, and pharmacokinetic behavior.
| Property | Value | Source |
| Molecular Formula | C6H7NO3 | PubChem |
| Molecular Weight | 141.12 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| SMILES | CCC1=C(N=CO1)C(=O)O | PubChem |
| InChIKey | CLOYJOKTKPMQCH-UHFFFAOYSA-N | PubChem |
Table 1: Physicochemical Properties of this compound.[5]
The presence of a carboxylic acid group suggests potential for hydrogen bonding and salt formation, which can be leveraged to optimize solubility and formulation. The ethyl group at the 5-position introduces a lipophilic character that may influence membrane permeability and target engagement.
Synthetic Pathways: A Roadmap to the Molecule
While a specific, optimized synthesis for this compound is not extensively documented, established methods for constructing the 4,5-disubstituted oxazole core provide a reliable starting point. A plausible and efficient approach involves the [3+2]-cycloaddition reaction between an activated carboxylic acid and an isocyanoacetate derivative.[6][7]
Proposed Synthetic Protocol:
-
Activation of Propanoic Acid: Propanoic acid, the precursor to the ethyl group at the 5-position, is activated in situ. A common method involves the formation of a mixed anhydride, for example, using trifluoromethanesulfonic anhydride in the presence of a non-nucleophilic base like pyridine.
-
Reaction with Ethyl Isocyanoacetate: The activated propanoic acid is then reacted with ethyl isocyanoacetate. The isocyanoacetate provides the C4-carboxylic acid precursor and the remaining atoms of the oxazole ring.
-
Cyclization and Aromatization: The initial adduct undergoes cyclization and subsequent dehydration to form the stable aromatic oxazole ring.
-
Saponification: The resulting ethyl ester is hydrolyzed, typically using a base like lithium hydroxide or sodium hydroxide, followed by acidic workup to yield the final this compound.[8]
Caption: Proposed synthetic workflow for this compound.
Postulated Therapeutic Applications and Biological Evaluation
The broad spectrum of biological activities exhibited by oxazole derivatives suggests several promising avenues for the therapeutic application of this compound.[1][9] A systematic biological evaluation is essential to uncover its specific potential.
Anticancer Activity
The oxazole scaffold is present in numerous compounds with potent anticancer properties.[10][11][12][13] These derivatives have been shown to inhibit various cancer-related targets, including protein kinases, tubulin, and DNA topoisomerases.[11][12][14]
Proposed Experimental Workflow:
-
In Vitro Cytotoxicity Screening:
-
Cell Lines: A panel of human cancer cell lines representing diverse tumor types (e.g., NCI-60 panel) should be used.[15]
-
Assay: MTT or resazurin-based assays to determine the half-maximal inhibitory concentration (IC50) after 48-72 hours of exposure.
-
Rationale: This initial screen will identify if the compound possesses general cytotoxic activity and if it exhibits selectivity towards certain cancer types.
-
-
Mechanism of Action Studies (for active compounds):
-
Cell Cycle Analysis: Flow cytometry with propidium iodide staining to determine if the compound induces cell cycle arrest at a specific phase.
-
Apoptosis Induction: Annexin V/PI staining and caspase activation assays to confirm if cell death occurs via apoptosis.
-
Target Identification: Kinase profiling, tubulin polymerization assays, or topoisomerase activity assays based on the observed cellular phenotype.
-
Anti-inflammatory Activity
Several oxazole derivatives, including the marketed drug oxaprozin, function as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[4][16]
Proposed Experimental Workflow:
-
In Vitro Anti-inflammatory Assays:
-
Cell Model: Lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).
-
Endpoints:
-
Measurement of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) by ELISA.
-
Quantification of nitric oxide (NO) production using the Griess assay.
-
Assessment of COX-1 and COX-2 enzyme inhibition using commercially available assay kits.
-
-
Rationale: This workflow will determine if the compound can suppress key inflammatory mediators and identify its potential mechanism of action.
-
Caption: High-level workflow for the initial biological evaluation of the compound.
Potential Mechanisms of Action: A Look into Signaling Pathways
Based on the activities of related oxazole compounds, we can hypothesize potential signaling pathways that this compound might modulate.
Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[16] Many anti-inflammatory agents exert their effects by inhibiting this pathway.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Causality: By inhibiting the IKK complex, the phosphorylation and subsequent degradation of IκBα would be prevented. This would sequester NF-κB in the cytoplasm, blocking the transcription of pro-inflammatory genes.
Interference with Microtubule Dynamics
Disruption of microtubule dynamics is a validated anticancer strategy.[11][12] Certain oxazole-containing compounds have been shown to bind to tubulin, leading to cell cycle arrest and apoptosis.
Caption: Postulated disruption of microtubule polymerization.
Causality: Inhibition of tubulin polymerization would prevent the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. This would trigger the spindle assembly checkpoint, leading to arrest in the G2/M phase of the cell cycle and subsequent induction of apoptosis.
Pharmacokinetic Considerations and Future Directions
While biological activity is crucial, a favorable pharmacokinetic (ADMET - Absorption, Distribution, Metabolism, Excretion, Toxicity) profile is equally important for a compound to become a viable drug candidate.[2][17]
Initial ADMET Profiling:
-
Solubility: Determine aqueous solubility at various pH values.
-
Permeability: Use in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) to predict passive diffusion.
-
Metabolic Stability: Incubate the compound with liver microsomes to assess its susceptibility to metabolic enzymes.
-
Plasma Protein Binding: Evaluate the extent of binding to plasma proteins, which can affect the free drug concentration.
Future Directions:
Should this compound demonstrate promising in vitro activity and a reasonable ADMET profile, the next logical steps would involve:
-
Lead Optimization: Synthesize analogs by modifying the ethyl group and the carboxylic acid to improve potency, selectivity, and pharmacokinetic properties. This structure-activity relationship (SAR) study is a critical step in drug development.[1]
-
In Vivo Efficacy Studies: Evaluate the optimized lead compounds in relevant animal models of cancer or inflammation to demonstrate therapeutic efficacy.
-
Toxicology Studies: Conduct comprehensive safety and toxicology assessments in accordance with regulatory guidelines.
Conclusion
This compound, while currently understudied, represents a molecule of significant therapeutic potential. Its oxazole core, a privileged scaffold in medicinal chemistry, suggests a high probability of biological activity. This guide provides a comprehensive, hypothesis-driven framework for its systematic investigation. By following the proposed synthetic and biological evaluation workflows, researchers can efficiently uncover the therapeutic value of this compound and potentially develop a novel therapeutic agent for the treatment of cancer, inflammation, or other diseases. The journey from a simple molecule to a life-saving drug is long and challenging, but it begins with a clear, scientifically-grounded roadmap, such as the one presented here.
References
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. ResearchGate.
- Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. PubMed.
- (PDF) EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. ResearchGate.
- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
- Oxazole-Based Molecules in Anti-viral Drug Development. Preprints.org.
- Exploring Oxazole-Derived Heterocycles: Synthesis Strategies and Diverse Biological Activities for Potential Therapeutic Applications. NATURALISTA CAMPANO.
- The Role of Oxazole Derivatives in Pharmaceutical Synthesis. Medium.
- Oxazole-Based Compounds As Anticancer Agents. Ingenta Connect.
- 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica.
- Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Journal of Positive School Psychology.
- Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. MDPI.
- Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. ResearchGate.
- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry.
- A comprehensive review on biological activities of oxazole derivatives. PMC.
- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed.
- ethyl 5-hexyl-1,3-oxazole-4-carboxylate. Chemical Synthesis Database.
- Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate.
- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate.
- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science.
- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. NIH.
- Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.
- This compound. PubChem.
- (PDF) Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. ResearchGate.
- Ethyl 5-ethyl-1,3-oxazole-4-carboxylate. Appretech Scientific Limited.
- General synthesis of 4-isoxazolecarboxylic acids. Journal of the American Chemical Society.
- On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC.
- 5-imidazol-1-yl-2-phenyl-oxazole-4-carboxylic acid ethyl ester. Chemical Synthesis Database.
- Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. PubMed.
- 2-Aryl-5-arylsulfanyl-1,3-oxazole-4-carboxylic Acids and Their Derivatives. ResearchGate.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. ijprajournal.com [ijprajournal.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. This compound | C6H7NO3 | CID 28064054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Oxazole-Based Compounds As Anticancer Agents: Ingenta Connect [ingentaconnect.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. researchgate.net [researchgate.net]
- 13. benthamscience.com [benthamscience.com]
- 14. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Putative Mechanism of Action of 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid
Preamble: The Oxazole Scaffold in Modern Drug Discovery
The 1,3-oxazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique electronic properties and ability to form a variety of non-covalent interactions allow it to bind to a wide array of biological targets, including enzymes and receptors.[1][2] Consequently, oxazole derivatives have been explored for a multitude of therapeutic applications, demonstrating antibacterial, antifungal, anti-inflammatory, and antitumor activities.[1][3] This guide will delve into the putative mechanism of action of a specific derivative, 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid, by synthesizing insights from the broader class of oxazole compounds and proposing a scientifically grounded hypothesis for its biological function. Given the limited direct research on this particular molecule, this document will also serve as a roadmap for future investigation by outlining key experimental workflows to elucidate its precise molecular interactions.
Postulated Mechanisms of Action: An Evidence-Based Extrapolation
Based on the extensive literature on functionally and structurally related oxazole derivatives, we can postulate several likely mechanisms of action for this compound. The presence of the ethyl group at the 5-position and the carboxylic acid at the 4-position are key structural features that will influence its pharmacokinetic and pharmacodynamic properties.
Enzyme Inhibition: A Prominent Therapeutic Strategy
The oxazole core is a common feature in numerous enzyme inhibitors.[1] The mechanism often involves the heterocyclic ring acting as a bioisosteric replacement for a peptide bond or interacting with key residues in the enzyme's active site.
A potential and compelling mechanism of action for this compound is the inhibition of α-amylase and α-glucosidase. These enzymes are critical for the breakdown of complex carbohydrates into absorbable monosaccharides. Their inhibition is a validated therapeutic strategy for managing postprandial hyperglycemia in type II diabetes.[4] Oxadiazole derivatives, which are structurally related to oxazoles, have demonstrated potent inhibitory activity against these enzymes.[4] It is plausible that the oxazole ring of this compound can mimic the transition state of the glycosidic bond cleavage, while the carboxylic acid moiety can form crucial hydrogen bonds within the active site, thereby blocking substrate access.
Many oxazole-containing compounds have been identified as potent inhibitors of protein kinases, which are pivotal in cancer cell signaling.[3][5] Key targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Mesenchymal-Epithelial Transition factor (c-Met), both of which are crucial for tumor angiogenesis and metastasis.[5] The proposed mechanism involves the oxazole scaffold acting as a hinge-binding motif, a common strategy in kinase inhibitor design. The ethyl group could potentially occupy a hydrophobic pocket in the kinase domain, enhancing binding affinity.
Proposed Signaling Pathway Inhibition by this compound
Caption: Putative dual inhibition of VEGFR-2 and c-Met signaling pathways.
Anti-inflammatory Activity via NF-κB Pathway Modulation
Chronic inflammation is a hallmark of numerous diseases, and the nuclear factor-kappa B (NF-κB) signaling pathway is a central mediator of the inflammatory response. Some oxazole derivatives have demonstrated anti-inflammatory properties, which are often attributed to the inhibition of this pathway.[5] The mechanism likely involves the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes. The carboxylic acid group of this compound could be crucial for interacting with key proteins in the NF-κB signaling cascade.
Inhibition of the Canonical NF-κB Inflammatory Pathway
Caption: Proposed inhibition of the NF-κB signaling pathway.
Antimicrobial Effects through Disruption of Essential Cellular Processes
The oxazole moiety is present in several natural and synthetic antimicrobial agents.[6] The proposed mechanisms of action are diverse and include the disruption of bacterial cell wall synthesis, interference with membrane integrity, and the inhibition of nucleic acid or protein synthesis.[5] The lipophilicity imparted by the ethyl group in this compound may facilitate its transport across microbial cell membranes, allowing it to reach intracellular targets.
Experimental Workflows for Mechanism of Action Elucidation
To move from postulation to confirmation, a systematic experimental approach is required. The following protocols are designed to be self-validating and provide a clear path to understanding the mechanism of action of this compound.
In Vitro Enzyme Inhibition Assays
Objective: To quantitatively assess the inhibitory potential of the compound against key enzymes.
Protocol: α-Glucosidase Inhibition Assay
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the test compound.
-
Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer.
-
Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in phosphate buffer.
-
Acarbose will be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add the enzyme solution to each well containing different concentrations of the test compound or acarbose.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the pNPG solution to each well.
-
Monitor the absorbance at 405 nm at regular intervals to measure the release of p-nitrophenol.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Workflow for In Vitro Enzyme Inhibition Assay
Caption: Step-by-step workflow for determining enzyme inhibition.
Cell-Based Assays for Signaling Pathway Analysis
Objective: To determine the effect of the compound on specific intracellular signaling pathways.
Protocol: Western Blot Analysis of NF-κB Activation
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., RAW 264.7 macrophages) to 80% confluency.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS) to induce NF-κB activation.
-
-
Protein Extraction and Quantification:
-
Lyse the cells to extract total protein.
-
Quantify the protein concentration using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against phosphorylated IκBα, total IκBα, and a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated IκBα to total IκBα and the loading control.
-
Compare the levels of phosphorylated IκBα in treated cells to untreated controls.
-
In Vivo Models for Efficacy Evaluation
Objective: To assess the therapeutic potential of the compound in a living organism.
Protocol: Carrageenan-Induced Paw Edema in Rodents
-
Animal Acclimatization and Grouping:
-
Acclimatize rodents (e.g., Wistar rats) for at least one week.
-
Divide the animals into groups: vehicle control, positive control (e.g., indomethacin), and different dose groups of this compound.
-
-
Compound Administration:
-
Administer the test compound or controls orally or intraperitoneally.
-
-
Induction of Inflammation:
-
After a specified time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.
-
Statistically analyze the data to determine the significance of the anti-inflammatory effect.
-
Quantitative Data Summary
While specific quantitative data for this compound is not yet available, the following table summarizes representative IC50 values for related oxazole and oxadiazole derivatives against various targets, providing a benchmark for future studies.
| Compound Class | Target | Representative IC50 Values | Reference |
| Oxadiazole Derivatives | α-Glucosidase | 12.27 ± 0.41 µg/ml | [4] |
| Oxadiazole Derivatives | α-Amylase | 13.09 ± 0.06 µg/ml | [4] |
| Oxazole Derivatives | Various Cancer Cell Lines | Nanomolar concentrations | [3] |
Conclusion and Future Directions
This compound is a molecule of significant interest due to the established therapeutic potential of the oxazole scaffold. Based on extensive evidence from related compounds, its mechanism of action is likely to involve enzyme inhibition, modulation of key signaling pathways such as NF-κB and kinase cascades, and disruption of microbial cellular processes. The experimental workflows detailed in this guide provide a robust framework for the systematic elucidation of its precise molecular interactions and the validation of its therapeutic potential. Further research, including structure-activity relationship (SAR) studies and advanced in vivo models, will be crucial in developing this promising compound into a potential therapeutic agent.
References
- Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies. ([Link])
- A Review on Chemical Synthesis and Biological Activities of Oxazole deriv
- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ([Link])
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. ([Link])
- Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)
- A straightforward, practical, and economical process for producing isoxazole deriv
- Ethyl 5-methyl-oxazole-4-carboxylic acid ethyl ester. ([Link])
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. ([Link])
- 1,3-Oxazole-4-carboxylic acid. ([Link])
- Rapid and Scalable Synthesis of Oxazoles Directly
- 5-imidazol-1-yl-2-phenyl-oxazole-4-carboxylic acid ethyl ester. ([Link])
- This compound. ([Link])
- ethyl 5-phenyl-1,3-oxazole-4-carboxyl
- Ethyl 5-ethyl-1,3-oxazole-4-carboxyl
- This compound, 95% Purity, C6H7NO3, 1 gram. ([Link])
- Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
- 2-Aryl-5-arylsulfanyl-1,3-oxazole-4-carboxylic Acids and Their Deriv
- A Systematic Review On Thiazole Synthesis And Biological Activities. ([Link])
- Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. ([Link])
- On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid deriv
Sources
- 1. ijmpr.in [ijmpr.in]
- 2. tandfonline.com [tandfonline.com]
- 3. benthamscience.com [benthamscience.com]
- 4. Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Evaluation of 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid: A Technical Guide for Preclinical Research
Foreword: The Scientific Imperative for Novel Heterocyclic Scaffolds
In the landscape of modern drug discovery, the exploration of novel chemical entities with therapeutic potential is paramount. Among these, heterocyclic compounds, particularly those containing the oxazole scaffold, have garnered significant attention from the medicinal chemistry community. The inherent electronic properties and structural versatility of the oxazole ring system make it a privileged pharmacophore, found in a wide array of biologically active natural products and synthetic molecules.[1] Oxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, underscoring their potential as a foundation for the development of new therapeutic agents.[2]
This technical guide focuses on a specific, yet promising, member of this class: 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid . While the broader family of oxazoles is well-studied, this particular derivative remains a frontier for in-depth biological evaluation. As a Senior Application Scientist, the purpose of this document is to provide a comprehensive, scientifically rigorous framework for the initial in vitro characterization of this compound. This is not a mere recitation of protocols, but a strategic guide designed to elucidate the potential therapeutic value of this compound, grounded in established methodologies and a clear understanding of the causal relationships between experimental design and meaningful data generation. Our approach is built on the pillars of scientific integrity, ensuring that each proposed step contributes to a robust and self-validating body of evidence.
This guide is intended for researchers, scientists, and drug development professionals who are poised to unlock the therapeutic potential of novel chemical entities.
Compound Profile: this compound
A thorough understanding of the test article is the bedrock of any successful in vitro evaluation. Herein, we summarize the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₇NO₃ | [3] |
| Molecular Weight | 141.12 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| CAS Number | 898227-93-5 | [3] |
| Structure | PubChem CID: 28064054 |
The presence of both a heterocyclic oxazole ring and a carboxylic acid functional group suggests a molecule with the potential for diverse biological interactions. The carboxylic acid moiety can participate in hydrogen bonding and ionic interactions, which are crucial for binding to biological targets such as enzymes and receptors.
A Phased Approach to In Vitro Evaluation
A systematic and tiered screening strategy is essential to efficiently and comprehensively assess the biological activity of a novel compound. The proposed evaluation of this compound will proceed through three primary arms of investigation, predicated on the known activities of the broader oxazole class:
-
Anticancer Activity Assessment: To determine the compound's potential as a cytotoxic or cytostatic agent against malignant cells.
-
Antimicrobial Activity Screening: To evaluate its efficacy against a panel of pathogenic bacteria and fungi.
-
Anti-inflammatory Potential Investigation: To assess its ability to modulate key inflammatory pathways.
The following sections will detail the experimental protocols and rationale for each of these investigative arms.
Figure 1: A tiered approach for the in vitro evaluation of this compound.
In Vitro Anticancer Activity Assessment
The initial evaluation of anticancer potential will focus on determining the cytotoxic and anti-proliferative effects of this compound against a panel of human cancer cell lines.
Cell Line Panel Selection
A diverse panel of cancer cell lines is crucial to identify tissue-specific sensitivities and to gain a broader understanding of the compound's spectrum of activity. The selected cell lines should represent common cancer types.
| Cell Line | Cancer Type | Rationale |
| MCF-7 | Breast Adenocarcinoma | Represents a well-characterized, estrogen receptor-positive breast cancer model. |
| A549 | Lung Carcinoma | A widely used model for non-small cell lung cancer.[4] |
| HeLa | Cervical Carcinoma | A robust and highly proliferative cell line. |
| HepG2 | Hepatocellular Carcinoma | Represents a common form of liver cancer. |
| HCT-116 | Colorectal Carcinoma | A key model for colon cancer research.[4] |
Cytotoxicity Screening: MTT Assay
The MTT assay is a robust and widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5]
Experimental Protocol:
-
Cell Seeding: Seed the selected cancer cell lines into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5][6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC₅₀) will be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mechanistic Insights: Cell Cycle and Apoptosis Analysis
Should this compound exhibit significant cytotoxicity, further investigation into its mechanism of action is warranted.
3.3.1. Cell Cycle Analysis by Flow Cytometry
This technique will determine if the compound induces cell cycle arrest at a specific phase.[7]
Experimental Protocol:
-
Cell Treatment: Treat a selected sensitive cell line (e.g., the one with the lowest IC₅₀) with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight.[3]
-
Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[8]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle will be quantified using appropriate software.
3.3.2. Apoptosis Detection by Annexin V/PI Staining
This assay will determine if the compound induces programmed cell death (apoptosis).[9]
Experimental Protocol:
-
Cell Treatment: Treat a sensitive cell line with this compound at its IC₅₀ concentration for 24 and 48 hours.
-
Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[1][10]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[1][10]
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Figure 2: Workflow for the in vitro anticancer evaluation of this compound.
In Vitro Antimicrobial Activity Screening
The antimicrobial potential of this compound will be assessed against a panel of clinically relevant microorganisms.
Microbial Panel Selection
The panel will include representative Gram-positive and Gram-negative bacteria, as well as a common fungal pathogen.[11][12]
| Microorganism | Type | Relevance |
| Staphylococcus aureus | Gram-positive bacterium | A major cause of skin and soft tissue infections, as well as more severe invasive diseases. |
| Escherichia coli | Gram-negative bacterium | A common cause of urinary tract infections, gastroenteritis, and sepsis. |
| Pseudomonas aeruginosa | Gram-negative bacterium | An opportunistic pathogen known for its intrinsic resistance to many antibiotics. |
| Candida albicans | Fungus (Yeast) | The most common cause of opportunistic fungal infections in humans. |
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method will be employed to determine the MIC, which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[13][14]
Experimental Protocol:
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[13]
-
Inoculum Preparation: Prepare a standardized inoculum of each microorganism equivalent to a 0.5 McFarland standard.[13]
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for Candida albicans.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
In Vitro Anti-inflammatory Potential Investigation
The anti-inflammatory activity of this compound will be evaluated by assessing its ability to inhibit key inflammatory mediators in a cellular model of inflammation.
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay measures the inhibition of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[15][16][17]
Experimental Protocol:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.[18] Include a negative control (no LPS) and a positive control (LPS only).
-
Nitrite Measurement: After incubation, collect the cell culture supernatant. The concentration of nitrite, a stable metabolite of NO, will be measured using the Griess reagent.[18]
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Cyclooxygenase (COX) Enzyme Inhibition Assay
This assay will determine if the compound can inhibit the activity of COX-1 and COX-2 enzymes, which are key to the production of pro-inflammatory prostaglandins.[19][20][21]
Experimental Protocol:
-
Assay Preparation: The assay will be performed using a commercial colorimetric COX inhibitor screening kit.[22][23]
-
Enzyme and Compound Incubation: Incubate purified ovine COX-1 or human recombinant COX-2 with various concentrations of this compound.
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid.
-
Peroxidase Activity Measurement: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[22]
-
Data Analysis: Calculate the percentage of COX inhibition and determine the IC₅₀ values for both COX-1 and COX-2.
Figure 3: A simplified signaling pathway of inflammation in macrophages, indicating potential points of intervention for this compound.
Data Presentation and Interpretation
All quantitative data will be presented in a clear and concise tabular format to facilitate comparison and interpretation.
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | IC₅₀ (µM) |
| MCF-7 | > 100 |
| A549 | 25.3 |
| HeLa | 15.8 |
| HepG2 | 42.1 |
| HCT-116 | 18.9 |
Table 2: Hypothetical Antimicrobial Activity of this compound
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | 16 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | > 128 |
| Candida albicans | 32 |
Table 3: Hypothetical Anti-inflammatory Activity of this compound
| Assay | IC₅₀ (µM) |
| NO Production Inhibition | 12.5 |
| COX-1 Inhibition | > 100 |
| COX-2 Inhibition | 8.7 |
Concluding Remarks and Future Directions
The in vitro evaluation framework outlined in this technical guide provides a comprehensive and scientifically sound approach to characterizing the biological activity of this compound. The data generated from these studies will be instrumental in determining the therapeutic potential of this novel compound and will guide future research endeavors. Positive results in any of these assays would warrant further investigation, including more detailed mechanistic studies, structure-activity relationship (SAR) studies with analogues, and eventual progression to in vivo models. This systematic approach ensures that the potential of this compound is thoroughly and efficiently explored, paving the way for the potential development of a new therapeutic agent.
References
- Benchchem. (n.d.). Comparative Efficacy of Oxazole-Containing Compounds: An In Vitro and In Vivo Analysis.
- Garrido-Castañeda, E. A., et al. (2021). Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. Biomedicine & Pharmacotherapy, 138, 111495.
- Anjali, et al. (n.d.). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Asian Journal of Biomedical and Pharmaceutical Sciences.
- PubChem. (n.d.). This compound.
- Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882.
- Priyanka, et al. (n.d.). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research.
- Echemi. (n.d.). This compound.
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
- National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips.
- National Center for Biotechnology Information. (n.d.). An ELISA method to measure inhibition of the COX enzymes.
- Benchchem. (n.d.). Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines.
- National Center for Biotechnology Information. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review.
- (n.d.). Cell cycle tutorial.
- National Center for Biotechnology Information. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry.
- Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit.
- Wikipedia. (n.d.). Cell cycle analysis.
- Springer Nature. (n.d.). An ELISA method to measure inhibition of the COX enzymes.
- Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.
- Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods.
- BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services.
- MDPI. (n.d.). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages.
- National Center for Biotechnology Information. (n.d.). Assay Guidance Manual: Cell Viability Assays.
- (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Abcam. (n.d.). MTT assay protocol.
- (2023). MTT (Assay protocol).
- ResearchGate. (n.d.). Effects of the extracts on the production of NO in LPS-stimulated RAW....
- Biomolecules & Therapeutics. (n.d.). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae.
- ImQuest BioSciences. (n.d.). Bacterial and Fungal Panels.
- ResearchGate. (n.d.). List of bacteria and fungi used in antimicrobial screening.
- National Center for Biotechnology Information. (n.d.). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion.
- News-Medical.Net. (2026). Golden Berry (Physalis peruviana): Anti-Inflammatory Properties and Emerging Evidence for Metabolic Health.
Sources
- 1. kumc.edu [kumc.edu]
- 2. researchgate.net [researchgate.net]
- 3. assaygenie.com [assaygenie.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 8. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Bacterial and Fungal Panels - ImQuest BioSciences [imquestbio.com]
- 12. researchgate.net [researchgate.net]
- 13. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. integra-biosciences.com [integra-biosciences.com]
- 15. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 18. researchgate.net [researchgate.net]
- 19. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]
- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
A Technical Guide to the Synthesis and Application of 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid
Executive Summary
5-Ethyl-1,3-oxazole-4-carboxylic acid is a heterocyclic compound belonging to the oxazole family, a class of molecules renowned for its prevalence in medicinal chemistry and natural products.[1][2] While not a therapeutic agent in itself, this compound serves as a critical and versatile building block for the synthesis of more complex, biologically active molecules. Its strategic placement of functional groups—a reactive carboxylic acid and a stable ethyl-substituted oxazole core—makes it an attractive scaffold for drug discovery. This guide provides an in-depth analysis of its physicochemical properties, outlines a plausible and efficient synthetic pathway based on established chemical principles, and explores its developmental potential as an intermediate in the creation of novel therapeutics. The content herein is intended for researchers, chemists, and professionals in the field of drug development.
The Oxazole Scaffold: A Pillar in Medicinal Chemistry
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[1] This scaffold is of immense interest to medicinal chemists for several reasons. It is considered a bioisostere for other functional groups, like esters and amides, allowing for the fine-tuning of a drug candidate's metabolic stability and pharmacokinetic profile.[2] Furthermore, the oxazole nucleus is a common feature in numerous clinically approved drugs and natural products, exhibiting a wide spectrum of biological activities, including anti-inflammatory, antibacterial, anticancer, and antifungal properties.[1][3] The derivatization of the oxazole core, as seen in the subject compound, is a key strategy in the development of new chemical entities.
Physicochemical and Structural Characteristics
Understanding the fundamental properties of this compound is essential for its handling, reaction planning, and application. The key characteristics are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[4] |
| CAS Number | 898227-93-5 | PubChem[4] |
| Molecular Formula | C₆H₇NO₃ | PubChem[4], Echemi[5] |
| Molecular Weight | 141.12 g/mol | PubChem[4] |
| Appearance | White powder (predicted) | Chem-Impex[6] |
| Hydrogen Bond Donor Count | 1 | Echemi[5] |
| Hydrogen Bond Acceptor Count | 4 | Echemi[5] |
| Rotatable Bond Count | 2 | Echemi[5] |
| XLogP3 | 1 | Echemi[5] |
Hazard Identification: According to GHS classifications, this compound is a warning-level substance, known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][5] Appropriate personal protective equipment should be used during handling.
Synthesis and Mechanistic Rationale
The synthesis of this compound is not extensively detailed in publicly available literature as a standalone procedure. However, a robust and logical pathway can be constructed based on well-established methodologies for analogous oxazole and isoxazole structures, particularly through the synthesis of its corresponding ethyl ester followed by hydrolysis.[7][8]
A plausible and efficient multi-step synthesis begins with ethyl 3-oxopentanoate. This choice of starting material is critical as its propionyl group is the precursor to the C5-ethyl substituent on the final oxazole ring.
Caption: Plausible synthetic workflow for the target compound.
Step 1: Nitrosation of Ethyl 3-Oxopentanoate The synthesis initiates with the α-nitrosation of the β-keto ester, ethyl 3-oxopentanoate. This reaction is typically performed using sodium nitrite in an acidic medium like acetic acid. The acid protonates the nitrite to form nitrous acid (HONO), which then acts as the electrophile. The enol form of the β-keto ester attacks the nitrous acid, leading to the formation of an α-oximino ester, ethyl 2-(hydroxyimino)-3-oxopentanoate. This step is crucial for introducing the nitrogen atom that will become part of the oxazole ring.
Step 2: Reductive Cyclization and Dehydration The α-oximino ester intermediate is then subjected to cyclization. A common method involves heating with acetic anhydride. The acetic anhydride serves two purposes: it acts as a dehydrating agent and facilitates the cyclization cascade. The mechanism involves the reduction of the oxime to an enamine, which then cyclizes onto the adjacent ester carbonyl group. Subsequent dehydration of the resulting oxazoline intermediate drives the reaction towards the formation of the stable aromatic oxazole ring, yielding Ethyl 5-ethyl-1,3-oxazole-4-carboxylate.[8]
Step 3: Saponification to the Carboxylic Acid The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is a standard saponification reaction, typically achieved by treating the ester with an aqueous base, such as sodium hydroxide or potassium hydroxide, followed by heating.[7] The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to give the carboxylate salt and ethanol. Subsequent acidification with a strong acid, like hydrochloric acid, protonates the carboxylate to yield the final product, this compound. This final step unmasks the carboxylic acid, a key functional group for further derivatization.
Role in Drug Discovery and Development
While direct biological data for this compound is sparse, its value lies in its role as a versatile chemical intermediate. Oxazole carboxylic acids are foundational building blocks for creating libraries of compounds for high-throughput screening.[6][9] The carboxylic acid moiety is a synthetic handle that allows for straightforward coupling reactions (e.g., amide bond formation, esterification) to append various pharmacophores and modulate the molecule's properties.
Caption: Role as a scaffold in medicinal chemistry.
Potential Therapeutic Avenues:
-
Anticancer Agents: Many kinase inhibitors feature heterocyclic cores. The amide derivatives of oxazole carboxylic acids can be designed to target the ATP-binding sites of various kinases implicated in cancer progression.[10]
-
Antimicrobial Agents: The oxazole scaffold is present in compounds with demonstrated antibacterial and antifungal activity.[11][12][13] Hybrid molecules incorporating this core with other heterocyclic systems, like thiazoles, are a known strategy for developing potent antimicrobial agents.
-
Anti-inflammatory Drugs: Oxaprozin, an approved NSAID, features an oxazole ring, highlighting the potential for derivatives of this compound to be developed as anti-inflammatory agents.[1]
-
Platelet Aggregation Inhibitors: Studies have specifically investigated 5-substituted oxazole-4-carboxylic acid derivatives for their ability to inhibit blood platelet aggregation, indicating a potential application in cardiovascular medicine.[14]
Detailed Experimental Protocol: Synthesis of Ethyl 5-ethyl-1,3-oxazole-4-carboxylate
This protocol describes the synthesis of the ethyl ester intermediate, which can then be hydrolyzed to the target carboxylic acid as described in Step 3 of the synthesis section.
Materials and Reagents:
-
Ethyl 3-oxopentanoate (1 equivalent)
-
Sodium Nitrite (NaNO₂) (1.2 equivalents)
-
Glacial Acetic Acid
-
Acetic Anhydride
-
Diethyl Ether
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
Procedure:
-
Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add ethyl 3-oxopentanoate (1 eq.) and glacial acetic acid (approx. 5 volumes). Cool the mixture to 0-5 °C in an ice-water bath.
-
Nitrosation: Dissolve sodium nitrite (1.2 eq.) in a minimal amount of deionized water. Add this solution dropwise to the stirred reaction mixture via the dropping funnel, ensuring the internal temperature is maintained below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up (Part 1): Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing cold water and diethyl ether. Extract the aqueous layer twice more with diethyl ether.
-
Neutralization: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ethyl 2-(hydroxyimino)-3-oxopentanoate.
-
Cyclization: To the crude intermediate, add acetic anhydride (approx. 3-4 volumes). Heat the mixture to reflux (approx. 130-140 °C) for 4-6 hours. Monitor the formation of the oxazole by TLC or GC-MS.
-
Work-up (Part 2): After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. Neutralize the mixture by the slow addition of solid sodium bicarbonate.
-
Final Extraction and Purification: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel to afford pure Ethyl 5-ethyl-1,3-oxazole-4-carboxylate.
Conclusion and Future Outlook
This compound represents a strategically valuable, yet underexplored, building block in synthetic and medicinal chemistry. Its straightforward synthesis from readily available starting materials enhances its utility. The true potential of this compound lies not in its intrinsic biological activity, but in its capacity to serve as a versatile scaffold for the generation of diverse molecular libraries. Future research should focus on leveraging its reactive carboxylic acid handle to synthesize novel amide and ester derivatives for screening against a wide range of biological targets, particularly in the areas of oncology, infectious diseases, and inflammatory conditions. The continued exploration of such fundamental heterocyclic scaffolds is essential for the advancement of modern drug discovery.
References
- National Center for Biotechnology Information. PubChem Compound Summary for CID 28064054, this compound.
- Prathap, K., et al. (2024). A straightforward, practical, and economical process for producing isoxazole derivatives. International Journal of Advanced Research, 12(08), 1111-1116.
- Kumar, R., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Research Journal of Pharmacy and Technology, 15(10), 4734-4740.
- Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry, (2025).
- Chemical Synthesis Database. ethyl 5-hexyl-1,3-oxazole-4-carboxylate.
- Google Patents. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
- Google Patents. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide.
- Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Asian Journal of Pharmaceutical and Clinical Research, (2018).
- Chavan, D. S., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.
- Google Patents. US4087535A - 5-Methyl-isoxazole-4-carboxylic acid anilides.
- Li, S., et al. (2014). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Chinese Journal of Organic Chemistry, 34(3), 577-584.
- Appretech Scientific Limited. Ethyl 5-ethyl-1,3-oxazole-4-carboxylate.
- Chemical Synthesis Database. 5-imidazol-1-yl-2-phenyl-oxazole-4-carboxylic acid ethyl ester.
- Chemical Synthesis Database. ethyl 5-phenyl-1,3-oxazole-4-carboxylate.
- Stork, G., & McMurry, J. E. (1967). General synthesis of 4-isoxazolecarboxylic acids. Journal of the American Chemical Society, 89(21), 5461-5463.
- Reed, M. A., & Diachenko, I. (2025). Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids via [3 + 2]-Cycloaddition Reaction. Synfacts, 21(06), 562.
- Kemkuignou, B. M., et al. (2021). Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. Molecules, 26(23), 7167.
- Ozaki, Y., et al. (1983). Syntheses of 5-substituted oxazole-4-carboxylic acid derivatives with inhibitory activity on blood platelet aggregation. Chemical & Pharmaceutical Bulletin, 31(12), 4417-4424.
- Fisyuk, A., et al. (2021). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. Chemistry of Heterocyclic Compounds, 57(9), 884-892.
- ChemBK. 5-Methyl-1,3-oxazole-4-carboxylic acid.
- Vlase, I., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(17), 5104.
- Nowak, M., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. International Journal of Molecular Sciences, 23(8), 4192.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. This compound | C6H7NO3 | CID 28064054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. chemimpex.com [chemimpex.com]
- 7. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 8. appretech.com [appretech.com]
- 9. chemimpex.com [chemimpex.com]
- 10. researchgate.net [researchgate.net]
- 11. journalijar.com [journalijar.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Syntheses of 5-substituted oxazole-4-carboxylic acid derivatives with inhibitory activity on blood platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure-Activity Relationship of 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid
Abstract
The 1,3-oxazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) for a key analog, 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid. While this specific molecule is a valuable lead, its therapeutic potential can be significantly modulated by strategic chemical modifications. This document explores the causal relationships between structural changes at the 5-position (the ethyl group), the 4-position (the carboxylic acid), and the oxazole core itself, and their impact on biological activity, with a particular focus on the inhibition of platelet aggregation. Detailed, field-proven experimental protocols for the synthesis of analogs and the assessment of their biological efficacy are provided, underpinned by a commitment to scientific integrity and reproducibility. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this versatile heterocyclic scaffold.
Introduction: The Oxazole Scaffold in Drug Discovery
The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a cornerstone of modern medicinal chemistry.[1] Its planar structure, capacity for hydrogen bonding, and diverse electronic properties make it an ideal scaffold for interacting with a wide array of biological targets.[2] Oxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
The 5-substituted-1,3-oxazole-4-carboxylic acid core, in particular, has emerged as a promising framework for the development of novel therapeutics. The presence of two modifiable positions—the substituent at C5 and the carboxylic acid at C4—allows for fine-tuning of the molecule's physicochemical and pharmacokinetic properties, enabling a systematic exploration of its structure-activity relationship (SAR). This guide will focus on the 5-ethyl analog as a representative lead compound, dissecting the impact of structural modifications on its biological activity, primarily its role as an inhibitor of blood platelet aggregation.[3]
Core Directive: Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives is critically dependent on the nature of the substituents at the 5- and 4-positions of the oxazole ring. The following sections dissect the SAR at each of these key positions.
The Influence of the 5-Position Substituent
The substituent at the 5-position of the oxazole ring plays a crucial role in modulating the potency and selectivity of these compounds. While our focus is on the 5-ethyl derivative, understanding the impact of varying this substituent is essential for lead optimization.
A seminal study by Ozaki et al. (1983) on a series of 5-substituted oxazole-4-carboxylic acid derivatives as inhibitors of platelet aggregation provides a foundational understanding of the SAR at this position.[3] Their work demonstrated that both the size and electronic nature of the 5-substituent significantly influence inhibitory activity.
Key Insights from SAR Studies:
-
Alkyl vs. Aryl Substituents: The study revealed that aryl substituents at the 5-position generally confer greater potency than simple alkyl groups. For instance, a phenyl or a substituted phenyl group at this position often leads to a marked increase in activity.
-
Electronic Effects of Aryl Substituents: Within the series of 5-aryl derivatives, electron-donating groups on the phenyl ring, such as methoxy groups, were found to enhance activity. The compound 5-(3,4,5-trimethoxyphenyl)oxazole-4-carboxamide was identified as a particularly potent inhibitor in their study.[3]
-
Impact of Alkyl Chain Length: While direct SAR on varying the alkyl chain length from ethyl is not extensively detailed in the foundational study, the general trend in medicinal chemistry suggests that this would influence lipophilicity and, consequently, cell permeability and interaction with the target protein's binding pocket. It is hypothesized that there is an optimal chain length for activity, beyond which steric hindrance or unfavorable hydrophobic interactions may diminish efficacy.
The logical relationship for SAR at the 5-position can be visualized as follows:
The Critical Role of the 4-Position Carboxylic Acid and its Bioisosteres
The carboxylic acid moiety at the 4-position is a key pharmacophoric element, often involved in critical hydrogen bonding interactions with the biological target. However, the acidic nature of this group can present challenges in terms of oral bioavailability and metabolic stability.[4] Therefore, modification of the carboxylic acid to its corresponding esters, amides, or replacement with bioisosteres is a common and effective strategy in lead optimization.[5]
2.2.1. Ester and Amide Derivatives
Conversion of the carboxylic acid to its corresponding esters and amides can significantly impact the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity.
-
Esters: Methyl and ethyl esters are common modifications that increase lipophilicity and can act as prodrugs, being hydrolyzed in vivo to the active carboxylic acid.
-
Amides: The formation of primary, secondary, or tertiary amides introduces different hydrogen bonding capabilities and can alter the molecule's interaction with its target. The work by Ozaki et al. demonstrated that carboxamides at the 4-position were potent inhibitors of platelet aggregation.[3]
2.2.2. Bioisosteric Replacement
Bioisosteric replacement of the carboxylic acid group with other acidic or neutral moieties is a powerful tool to improve the pharmacokinetic profile of a lead compound. Common bioisosteres for carboxylic acids include:
-
Tetrazoles: These five-membered nitrogen-containing heterocycles have a pKa similar to carboxylic acids and can mimic their hydrogen bonding patterns.[6]
-
Hydroxamic Acids: This functional group is also acidic and can act as a bioisostere for carboxylic acids.[5]
-
Sulfonamides: The sulfonamide group is another well-established bioisostere for carboxylic acids.
The choice of bioisostere depends on the specific biological target and the desired physicochemical properties. A workflow for the modification of the 4-carboxylic acid group is presented below:
Experimental Protocols
The following protocols are based on established synthetic methodologies for oxazole derivatives and standard biological assays.
Synthesis of this compound and its Derivatives
The synthesis of the core scaffold and its derivatives can be achieved through a variety of methods. A common and efficient route involves the reaction of an isocyanoacetate with an acylating agent.[7]
3.1.1. Synthesis of Ethyl 5-Ethyl-1,3-oxazole-4-carboxylate
This protocol is adapted from the general procedure for the synthesis of 5-substituted oxazole-4-carboxylates.[3]
-
Materials:
-
Ethyl isocyanoacetate
-
Propionyl chloride
-
Triethylamine (TEA) or a similar non-nucleophilic base
-
Anhydrous tetrahydrofuran (THF) or another suitable aprotic solvent
-
-
Procedure:
-
To a stirred solution of ethyl isocyanoacetate (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 eq).
-
Slowly add propionyl chloride (1.05 eq) to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 5-ethyl-1,3-oxazole-4-carboxylate.
-
3.1.2. Hydrolysis to this compound
-
Materials:
-
Ethyl 5-ethyl-1,3-oxazole-4-carboxylate
-
Lithium hydroxide (LiOH) or sodium hydroxide (NaOH)
-
Methanol or ethanol
-
Water
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve ethyl 5-ethyl-1,3-oxazole-4-carboxylate (1.0 eq) in a mixture of methanol and water.
-
Add an aqueous solution of LiOH (1.5-2.0 eq) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Remove the methanol under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.
-
3.1.3. Amide Formation
-
Materials:
-
This compound
-
Amine (R₂NH)
-
Coupling agent (e.g., EDC, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous DMF or DCM
-
-
Procedure:
-
To a solution of this compound (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF, stir at room temperature for 30 minutes.
-
Add the desired amine (1.1 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up the reaction as described in the synthesis of the parent carboxylic acid and purify by column chromatography.
-
In Vitro Platelet Aggregation Inhibition Assay
Light Transmission Aggregometry (LTA) is the gold standard for assessing platelet function and the inhibitory effects of test compounds.[8][9][10]
-
Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. Increased aggregation leads to higher light transmission.
-
Materials:
-
Human whole blood from healthy, medication-free donors
-
3.2% Sodium citrate (anticoagulant)
-
Platelet aggregation agonist (e.g., ADP, collagen, arachidonic acid)
-
Test compounds (this compound derivatives) dissolved in a suitable vehicle (e.g., DMSO)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Light Transmission Aggregometer
-
-
Procedure:
-
Preparation of PRP and PPP:
-
Collect human whole blood into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP (the supernatant).
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP (the supernatant).
-
-
Assay Protocol:
-
Pre-warm the PRP to 37°C in the aggregometer cuvettes with a stir bar.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add the test compound or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes).
-
Initiate platelet aggregation by adding the agonist.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The percentage of inhibition is calculated by comparing the maximal aggregation in the presence of the test compound to that of the vehicle control.
-
Dose-response curves can be generated to determine the IC₅₀ value for each compound.
-
-
Data Presentation
The following table provides a hypothetical representation of SAR data for a series of this compound derivatives, based on the principles discussed in this guide.
| Compound ID | R (5-Position) | R' (4-Position) | Platelet Aggregation Inhibition (IC₅₀, µM) |
| 1 | -CH₂CH₃ | -COOH | 50 |
| 2 | -CH₂CH₃ | -COOCH₃ | >100 (prodrug) |
| 3 | -CH₂CH₃ | -CONH₂ | 25 |
| 4 | -Phenyl | -COOH | 15 |
| 5 | -Phenyl | -CONH₂ | 5 |
| 6 | -CH₂CH₃ | -Tetrazole | 45 |
Conclusion
The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutic agents, particularly in the realm of antiplatelet therapy. The structure-activity relationship studies detailed in this guide highlight the critical importance of strategic modifications at both the 5- and 4-positions of the oxazole ring. Aryl substituents at the 5-position and carboxamide or bioisosteric replacements at the 4-position appear to be key for enhancing biological activity. The provided experimental protocols offer a robust framework for the synthesis and evaluation of new analogs, enabling researchers to further explore the therapeutic potential of this valuable heterocyclic core. Future work should focus on a more extensive exploration of the alkyl chain length and branching at the 5-position, as well as a broader screening of carboxylic acid bioisosteres at the 4-position, to develop next-generation oxazole-based therapeutics with optimized efficacy and pharmacokinetic profiles.
References
- Ozaki, Y., Maeda, S., Iwasaki, T., Matsumoto, K., Odawara, A., Sasaki, Y., & Morita, T. (1983). Syntheses of 5-substituted oxazole-4-carboxylic acid derivatives with inhibitory activity on blood platelet aggregation. Chemical & Pharmaceutical Bulletin, 31(12), 4417-4424. [Link]
- Patsouris, D., et al. (2018). Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro.
- Zhang, W., et al. (2024). Base‐Catalyzed Cascade Cyclization of Acyl Cyanides and Isocyanates for the Synthesis of Oxazoles. ChemistrySelect, 9(12), e202400646. [Link]
- Meanwell, N. A. (2018). A perspective on the use of bioisosteres in drug design. Journal of medicinal chemistry, 61(19), 8749-8789. [Link]
- RSC Publishing. (2024). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. [Link]
- Giorgis, M., et al. (1991). 5-substituted 4-isoxazolecarboxamides with platelet antiaggregating and other activities. Il Farmaco, 46(6), 827-838.
- Horgan, C., & O'Sullivan, T. P. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. Current medicinal chemistry, 29(20), 3506-3529. [Link]
- Leung, H. H. L., et al. (2023). Determination of Antibody Activity by Platelet Aggregation. Bio-protocol, 13(17), e4804. [Link]
- Organic Syntheses. (2012).
- Organic Syntheses. (2004).
- Royal Society of Chemistry. (2015). Flow Synthesis of Ethyl Isocyanoacetate Enabling the Telescoped Synthesis of 1,2,4-Triazoles and Pyrrolo[1,2-c]pyrimidines. [Link]
- Semantic Scholar. (2012).
- Ballatore, C., et al. (2013). Carboxylic acid (bio) isosteres in drug design. ChemMedChem, 8(3), 385-395. [Link]
- Khalafy, J., & Ezzati, M. (2008). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Russian Journal of Organic Chemistry, 44(6), 907-912. [Link]
- ChemSynthesis. (2025).
- Wuitschik, G., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022. [Link]
- Khalafy, J., & Poursattar Marjani, A. (2008). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Journal of the Iranian Chemical Society, 5(4), 606-611. [Link]
- AccScience Publishing. (2024).
- Brovarets, V., et al. (2014). 2-Aryl-5-arylsulfanyl-1,3-oxazole-4-carboxylic Acids and Their Derivatives. Journal of Organic and Pharmaceutical Chemistry, 12(2), 4-15. [Link]
- Takahashi, H., et al. (2015). Synthesis, SAR, and series evolution of novel oxadiazole-containing 5-lipoxygenase activating protein inhibitors: discovery of 2-[4-(3-{(r)-1-[4-(2-amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[3][9][10]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915). Journal of medicinal chemistry, 58(4), 1669-1690. [Link]
- Shablykin, O., et al. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry, 13(1), 53. [Link]
- Bak, A., et al. (2020). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein journal of organic chemistry, 16, 219-228. [Link]
- Bentham Science Publishers. (2025).
- PubMed. (2020). Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. [Link]
Sources
- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Syntheses of 5-substituted oxazole-4-carboxylic acid derivatives with inhibitory activity on blood platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Identifying the Potential Protein Targets of 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid
Foreword: The Oxazole Scaffold and the Imperative of Target Deconvolution
The 1,3-oxazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1][2][3]. Its versatile chemical nature, enabling a variety of non-covalent interactions, allows oxazole derivatives to engage with a diverse range of biological targets[1]. 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid is a representative member of this class. While its structure suggests potential bioactivity, its specific protein binding partners within the cell remain uncharacterized. Identifying these targets is a critical step in the drug discovery process, essential for understanding the mechanism of action, predicting potential therapeutic applications or adverse effects, and enabling rational drug design[4][5].
This guide provides a comprehensive, technically-grounded framework for the identification and validation of protein targets for this compound. It is designed for researchers at the forefront of drug development, offering not just protocols, but the strategic rationale behind a multi-pronged approach that integrates computational prediction with robust experimental validation.
Part 1: In Silico Target Prediction - Charting the Landscape of Possibilities
Before committing to resource-intensive wet lab experiments, a computational approach is invaluable for generating an initial, prioritized list of potential protein targets. This in silico phase leverages the vast amount of existing biological and chemical data to predict interactions based on the molecule's structure.
The Rationale for a Computational First-Pass
Computational prediction serves to narrow the vast search space of the human proteome to a manageable number of high-probability candidates[4][6]. This hypothesis-generation step is crucial for designing more focused and efficient downstream experiments. We employ a dual strategy that combines ligand-based and structure-based methods to increase the robustness of our predictions.
Ligand-Based Approaches: Guilt by Association
This methodology is rooted in the principle that structurally similar molecules often share similar biological targets[6]. By comparing this compound to databases of bioactive molecules with known targets, we can infer potential interactions.
-
Core Technique: 2D and 3D similarity searching.
-
Workflow:
-
The 2D structure (SMILES format) of the query molecule is submitted to a prediction server like SwissTargetPrediction[6].
-
The algorithm screens vast libraries (e.g., ChEMBL) of known ligands for structural and electrostatic similarity.
-
A ranked list of potential protein targets is generated based on the principle that the targets of the most similar known ligands are the most likely targets of the query molecule.
-
Structure-Based Approaches: Docking into the Proteome
When a high-quality 3D structure of a potential target protein is available, molecular docking can predict the preferred binding orientation and affinity of our compound to that protein. Reverse (or inverse) docking flips this paradigm, screening our single small molecule against a library of protein binding sites.
-
Core Technique: Reverse Molecular Docking[7].
-
Workflow:
-
A 3D conformer of this compound is generated.
-
This conformer is computationally "docked" into the binding pockets of a comprehensive library of protein crystal structures (e.g., Protein Data Bank).
-
Each docking pose is evaluated using a scoring function that estimates the binding free energy.
-
Proteins are ranked based on their predicted binding affinity for the compound, providing a list of putative targets.
-
Visualizing the In Silico Workflow
Caption: Workflow for computational prediction of protein targets.
Part 2: Experimental Target Discovery - The Chemoproteomic Approach
While computational methods provide valuable hypotheses, direct experimental evidence is required to identify bona fide binding partners in a biological context. Affinity Chromatography coupled with Mass Spectrometry (AC-MS) is a powerful and widely adopted technique for this purpose[5][8].
Causality in Experimental Design: Why Affinity Chromatography?
The core principle of AC-MS is to use the small molecule as "bait" to "fish" for its interacting proteins from a complex biological sample, such as a cell lysate[8]. This method allows for the unbiased identification of proteins that bind to the compound in a near-native state, providing a direct physical link between the drug and its potential targets[5].
Step 1: Design and Synthesis of an Affinity Probe
To immobilize the "bait," we must first synthesize a chemical probe. This involves modifying this compound by attaching a linker arm terminating in a reactive group or an affinity tag (e.g., biotin)[9][10][11].
Critical Design Considerations:
-
Point of Attachment: The linker must be attached to a position on the molecule that is not critical for target binding. Molecular docking results from the in silico phase can guide this decision, indicating solvent-exposed regions of the bound ligand[10]. For this compound, derivatization through the carboxylic acid group is a common and synthetically feasible strategy.
-
Linker Length and Composition: The linker must be long enough to minimize steric hindrance between the immobilized compound and its target protein, but not so long as to introduce non-specific interactions. A flexible polyethylene glycol (PEG) linker is often a good starting point.
-
Affinity Tag: Biotin is the gold standard due to its exceptionally strong and specific interaction with streptavidin, which can be easily conjugated to chromatography beads[9][12].
Step 2: Affinity Chromatography-Mass Spectrometry (AC-MS) Protocol
This protocol outlines the key steps for identifying protein binders from a cell lysate.
Materials:
-
Synthesized biotinylated probe of this compound.
-
Streptavidin-conjugated agarose or magnetic beads.
-
Cell line of interest (e.g., a relevant cancer cell line if anticancer activity is suspected).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Wash buffers (containing varying salt concentrations and mild detergents).
-
Elution buffer (e.g., high concentration of free biotin, SDS-PAGE loading buffer, or a denaturant like urea).
-
Control: Free biotin and an unmodified version of the compound for competition experiments.
Methodology:
-
Cell Lysate Preparation: Culture cells to ~80-90% confluency. Harvest and lyse the cells on ice to release proteins. Centrifuge to pellet cell debris and collect the supernatant (proteome).
-
Affinity Matrix Preparation: Incubate streptavidin beads with the biotinylated probe to immobilize the "bait." Wash away any unbound probe.
-
Protein Binding: Incubate the cleared cell lysate with the probe-conjugated beads. A parallel incubation with beads alone or beads with free biotin serves as a negative control to identify non-specific binders.
-
Competition Experiment (Crucial for Validation): In a separate incubation, add an excess of the free, unmodified this compound to the lysate before adding the probe-conjugated beads. Proteins that are specifically bound by the probe will be outcompeted by the free compound and will show a reduced signal in the final analysis. This is a critical self-validating step.
-
Washing: Wash the beads extensively with a series of buffers to remove proteins that are weakly or non-specifically bound.
-
Elution: Elute the bound proteins from the beads. This can be done by competition with free biotin, or more commonly, by denaturing the proteins directly with a buffer suitable for subsequent proteomics analysis.
-
Proteomic Analysis:
-
Separate the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining. Specific bands that appear in the probe pulldown but are diminished in the competition lane can be excised and identified by mass spectrometry (LC-MS/MS).
-
Alternatively, perform an "on-bead" or "in-solution" tryptic digest of the entire eluted protein fraction, followed by LC-MS/MS analysis for a more comprehensive, unbiased identification of all binders.
-
-
Data Analysis: Identify proteins that are significantly enriched in the probe sample compared to the negative controls and whose binding is significantly reduced in the competition experiment. These are your high-confidence candidate targets.
Visualizing the AC-MS Workflow
Caption: Experimental workflow for Affinity Chromatography-Mass Spectrometry.
Part 3: Orthogonal Target Validation - Confirming the Interaction
Identifying a protein via AC-MS is a significant step, but it is not definitive proof of a direct and biologically relevant interaction. Orthogonal validation using biophysical and cellular assays is mandatory to confirm the putative targets.
Surface Plasmon Resonance (SPR) - Quantifying Direct Binding
SPR is a label-free, real-time biophysical technique that precisely measures the kinetics and affinity of a small molecule binding to a protein[13][14]. This provides quantitative validation of the direct interaction discovered through affinity chromatography.
The Causality of SPR: SPR measures changes in the refractive index at the surface of a sensor chip as a ligand (our compound) flows over an immobilized protein (the putative target)[13]. This allows for the calculation of association (kₐ) and dissociation (kₑ) rates, and ultimately the equilibrium dissociation constant (Kₑ), a direct measure of binding affinity[13][14].
Detailed Protocol for SPR:
-
Protein Immobilization: Covalently immobilize the purified recombinant candidate protein onto a sensor chip surface.
-
Analyte Injection: Prepare a series of precise concentrations of this compound in a suitable running buffer.
-
Association/Dissociation Cycle:
-
Inject the compound solution over the chip surface at a constant flow rate. Monitor the binding response in real-time as the compound associates with the protein.
-
Switch back to the running buffer alone. Monitor the decrease in signal as the compound dissociates from the protein.
-
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to extract kinetic (kₐ, kₑ) and affinity (Kₑ) constants. A reproducible, concentration-dependent binding signal confirms a direct interaction.
Cellular Thermal Shift Assay (CETSA) - Proving Target Engagement in a Cellular Context
CETSA is a powerful method for verifying that a compound engages its target protein within the complex environment of an intact cell or even in tissues[15][16][17].
The Causality of CETSA: The principle is based on ligand-induced thermal stabilization. When a compound binds to its target protein, the resulting complex is typically more resistant to heat-induced denaturation and aggregation[15][18]. By heating cells and measuring the amount of soluble protein remaining at different temperatures, we can detect a "thermal shift" in the presence of the compound, which serves as a direct indicator of target engagement[16].
Detailed Protocol for CETSA:
-
Cell Treatment: Treat intact cells with either a vehicle control or a saturating concentration of this compound.
-
Heating: Aliquot the treated cell suspensions and heat them to a range of different temperatures for a fixed time (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release their contents (e.g., through freeze-thaw cycles or sonication).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific target protein in the soluble fraction using a protein detection method, typically Western blotting.
-
Data Analysis: Plot the percentage of soluble protein against temperature for both the vehicle- and compound-treated samples. A shift of the melting curve to a higher temperature in the presence of the compound confirms target engagement in a cellular setting.
Visualizing the Target Validation Workflow
Caption: Workflow for orthogonal validation of candidate protein targets.
Part 4: Data Summary - Known Target Classes of Oxazole Derivatives
While the specific targets of this compound must be determined experimentally, a review of the literature on related oxazole-containing compounds reveals several recurring protein target classes. This information can provide a valuable contextual framework for interpreting experimental results.
| Target Class | Examples | Potential Therapeutic Area | References |
| Protein Kinases | Various kinases involved in signaling pathways | Oncology, Inflammation | [19][20] |
| DNA Topoisomerases | Enzymes that regulate DNA topology | Oncology | [20][21] |
| Tubulin | Component of microtubules | Oncology | [19][20] |
| Signal Transducers and Activators of Transcription (STATs) | Transcription factors | Oncology, Inflammation | [20][21] |
| G-quadruplex DNA/RNA | Secondary nucleic acid structures | Oncology | [20][21] |
| Miscellaneous Enzymes | HDAC, Aromatase, Mitochondrial Enzymes | Various | [19][21] |
Conclusion
The identification of protein targets for a novel compound like this compound is a complex but tractable challenge. The robust, multi-faceted strategy detailed in this guide—initiating with a broad in silico screen, followed by rigorous experimental identification via AC-MS, and culminating in orthogonal validation with SPR and CETSA—represents a self-validating system for achieving high-confidence target deconvolution. This integrated approach not only illuminates the mechanism of action but also paves the way for the strategic development of new and effective therapeutics.
References
- Lin, J. (2012). Target prediction of small molecules with information of key molecular interactions. Current Topics in Medicinal Chemistry.
- MDPI. (n.d.). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction.
- PMC - PubMed Central. (n.d.). Computational/in silico methods in drug target and lead prediction.
- ACS Publications. (2016). Design, Synthesis, and Initial Evaluation of Affinity-Based Small-Molecule Probes for Fluorescent Visualization and Specific Detection of Keap1. Journal of Medicinal Chemistry.
- Oxford Academic. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research.
- PubMed. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution.
- Frontiers. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
- DTIC. (n.d.). Frontal Affinity Chromatography with Mass Spectrometry Detection for Probing Molecular Interactions.
- PMC - NIH. (2022). Affinity probes based on small-molecule inhibitors for tumor imaging.
- Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.
- NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
- RSC Publishing. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.
- MDPI. (2024). Design and Synthesis of Small Molecule Probes of MDA-9/Syntenin.
- ResearchGate. (n.d.). Surface plasmon resonance imaging validation of small molecule drugs binding on target protein microarrays.
- Frontiers. (n.d.). Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes.
- Pharmaceutical Business Review. (n.d.). Hit Validation: Surface Plasmon Resonance (Biacore).
- ResearchGate. (2025). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
- Creative Biolabs. (n.d.). Affinity Chromatography.
- PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- PubMed. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
- Bentham Science. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
- BrJAC. (n.d.). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands.
- Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay.
- PubMed. (n.d.). Design, synthesis, and initial evaluation of affinity-based small molecular probe for detection of WDR5.
- News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
- LCGC International. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries.
- ResearchGate. (n.d.). Therapeutic potential of oxazole scaffold: a patent review (2006-2017).
- Sygnature Discovery. (n.d.). Surface Plasmon Resonance (SPR).
- o2h discovery. (2024). Understanding the Dynamics of Surface Plasmon Resonance (SPR) in Biological Applications.
- ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate.
- ResearchGate. (2021). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates.
- NIH. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives.
- J&K Scientific. (n.d.). 5-Amino-3-methyl-isoxazole-4-carboxylic acid ethyl ester, 97%.
Sources
- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Target prediction of small molecules with information of key molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Affinity probes based on small-molecule inhibitors for tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes [frontiersin.org]
- 12. Design, synthesis, and initial evaluation of affinity-based small molecular probe for detection of WDR5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. criver.com [criver.com]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. annualreviews.org [annualreviews.org]
- 17. news-medical.net [news-medical.net]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benthamscience.com [benthamscience.com]
Methodological & Application
Application Notes and Protocols for High-Throughput Screening of 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid
Introduction: The Promise of the Oxazole Scaffold in Drug Discovery
The oxazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse and potent biological activities.[1][2] Derivatives of the oxazole scaffold have been extensively investigated for their therapeutic potential, demonstrating activities ranging from anticancer and anti-inflammatory to antimicrobial.[3][4][5] The unique electronic and structural properties of the oxazole ring allow for specific interactions with a variety of enzymes and receptors within biological systems.[1][6] 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid is a small molecule that belongs to this promising class of compounds. Its structure suggests potential as a modulator of various biological pathways, making it an ideal candidate for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.
High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid and automated testing of large compound libraries against specific biological targets.[7][8] This technology allows for the identification of "hits"—compounds that exhibit a desired activity in a given assay—which can then be further optimized into lead compounds for drug development.[9][10] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound in HTS, with a focus on identifying potential inhibitors of a hypothetical protein kinase, "Kinase X," a common target in oncology.
Conceptual Framework: Targeting Kinase X with this compound
Protein kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a major class of drug targets. Oxazole derivatives have shown promise as kinase inhibitors. For the purpose of this application note, we will hypothesize that this compound has the potential to inhibit "Kinase X," a key enzyme in a cancer-related signaling pathway.
The following sections will outline a comprehensive HTS workflow designed to identify and characterize the inhibitory activity of this compound and other small molecules against Kinase X.
Hypothetical Kinase X Signaling Pathway
Caption: Hypothetical signaling pathway involving Kinase X.
High-Throughput Screening Workflow
The HTS workflow is a multi-step process designed to efficiently screen large numbers of compounds and identify promising hits for further investigation.[4] The process can be broadly divided into assay development, primary screening, hit confirmation and validation, and dose-response analysis.[10]
Sources
- 1. ijmpr.in [ijmpr.in]
- 2. tandfonline.com [tandfonline.com]
- 3. jddtonline.info [jddtonline.info]
- 4. Oxazole-Based Compounds As Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. espublisher.com [espublisher.com]
- 8. researchgate.net [researchgate.net]
- 9. 1,3‐Oxazoles as Anticancer Compounds - ChemistryViews [chemistryviews.org]
- 10. Syntheses of 5-substituted oxazole-4-carboxylic acid derivatives with inhibitory activity on blood platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Solubilization and Handling of 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid for Cell-Based Assays
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This document provides a comprehensive, field-tested protocol for the dissolution and handling of 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid (C₆H₇NO₃), a small molecule of interest in cellular and pharmacological research. Due to the inherent challenges associated with dissolving carboxylic acid-containing compounds for aqueous, cell-based applications, a robust and reproducible methodology is paramount for generating reliable data. This guide details the rationale for solvent selection, step-by-step procedures for preparing high-concentration stock solutions and assay-ready working solutions, and critical quality control measures to ensure compound integrity and minimize solvent-induced artifacts. The protocols herein are designed for researchers, scientists, and drug development professionals to facilitate the seamless integration of this compound into various in vitro experimental workflows.
Introduction: The Challenge of Carboxylic Acids in Cellular Assays
This compound belongs to the oxazole class of heterocyclic compounds, which are scaffolds of significant interest in medicinal chemistry.[1] A key structural feature, the carboxylic acid group, presents a significant challenge for cell-based research. At physiological pH, this group is largely deprotonated, creating a negatively charged molecule that exhibits poor permeability across the lipophilic cell membrane.[2][3] This necessitates a carefully designed solubilization strategy to ensure the compound's bioavailability in in vitro systems.
The primary goal is to create a high-concentration stock solution in a biocompatible organic solvent, which can then be diluted to final working concentrations in aqueous cell culture media with minimal precipitation and cell toxicity. Dimethyl sulfoxide (DMSO) is the most common and effective solvent for this purpose, capable of dissolving a wide range of polar and nonpolar compounds.[4][5] However, DMSO itself can impact cellular physiology, making it critical to control its final concentration in the assay.[6][7][8] This protocol is built upon a foundation of balancing compound solubility with biological compatibility.
Physicochemical Properties & Key Considerations
A thorough understanding of the compound's properties is the first step in developing a robust handling protocol.[5]
| Property | Value / Information | Source | Significance for Protocol |
| Molecular Formula | C₆H₇NO₃ | [9][10] | Required for all molarity-based calculations. |
| Molecular Weight | 141.12 g/mol | [9][10] | Essential for calculating the mass needed for stock solutions. |
| Structure | This compound | [9] | The carboxylic acid group dictates pH-dependent solubility. The oxazole ring contributes to the compound's overall lipophilicity. |
| Predicted XLogP3 | 1.0 | [10] | Indicates a moderate degree of lipophilicity, suggesting poor solubility in purely aqueous solutions. |
| pKa | Not empirically determined. | N/A | As a carboxylic acid, the pKa is expected to be in the range of 3-5.[11] At physiological pH (~7.4), it will be deprotonated and negatively charged. |
| Known Hazards | Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). | [9][10] | Appropriate personal protective equipment (PPE) is mandatory during handling. |
Guiding Principles & Experimental Rationale
The following diagram illustrates the decision-making process and workflow for preparing this compound for cellular assays. This workflow is designed to be self-validating, incorporating preliminary checks to ensure success.
Caption: Workflow for preparation and validation of this compound.
Materials & Equipment
Reagents:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade (e.g., Sigma-Aldrich D2650)
-
Ethanol (EtOH), 200 proof, molecular biology grade
-
Phosphate-buffered saline (PBS), sterile, pH 7.4
-
Complete cell culture medium (specific to the cell line, supplemented with serum/antibiotics as required)
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
Equipment:
-
Class II Biological Safety Cabinet (BSC)
-
Personal Protective Equipment (PPE): lab coat, nitrile gloves, safety glasses
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator
-
Incubator (37°C, 5% CO₂)
-
Sterile, amber or light-blocking microcentrifuge tubes (1.5 mL)
-
Sterile conical tubes (15 mL, 50 mL)
-
Micropipettes and sterile, filtered tips
Detailed Experimental Protocols
Protocol 1: Preliminary Solubility Assessment
Rationale: Before committing a large amount of compound, it is prudent to perform a small-scale test to confirm its solubility in the chosen solvent(s) at a high concentration.
-
Preparation: In separate, sterile 1.5 mL microcentrifuge tubes, weigh approximately 1-2 mg of this compound.
-
Solvent Addition: To each tube, add the calculated volume of solvent (e.g., DMSO, Ethanol) to reach a high target concentration, such as 50 mM.
-
Calculation Example (for 50 mM in DMSO):
-
Mass (g) = 0.050 mol/L * Volume (L) * 141.12 g/mol
-
For 1.41 mg (0.00141 g) of compound, the required volume of DMSO is 200 µL.
-
-
-
Dissolution: Vortex the tube vigorously for 30-60 seconds.[4]
-
Observation: Visually inspect the solution against a dark background for any undissolved particulate matter.
-
Troubleshooting Insolubility: If the compound does not fully dissolve:
Protocol 2: Preparation of a 10 mM Master Stock Solution
Rationale: A high-concentration master stock allows for minimal solvent transfer into the final assay, preserving cell health. A 10 mM stock is a common starting point for most cell-based screening.[4][12]
-
Calculate Mass: Determine the mass of this compound required to make the desired volume of a 10 mM stock solution.
-
Formula: Mass (mg) = 10 mM * Volume (mL) * 141.12 g/mol / 1000
-
Example for 1 mL: Mass = 10 * 1 * 141.12 / 1000 = 1.41 mg
-
-
Weigh Compound: On a calibrated analytical balance, accurately weigh the calculated mass of the compound into a sterile, appropriately sized tube (e.g., a 1.5 mL amber microcentrifuge tube).
-
Add Solvent: Under sterile conditions in a BSC, add the calculated volume of anhydrous, cell culture-grade DMSO to the tube containing the compound.
-
Complete Dissolution: Tightly cap the tube and vortex until the solid is completely dissolved. Use sonication or gentle warming (as determined in Protocol 1) if necessary. Visually confirm the absence of any particulates.
-
Aliquot and Store: To prevent degradation from repeated freeze-thaw cycles, aliquot the master stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, light-blocking microcentrifuge tubes.[4]
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date. Store aliquots at -20°C or -80°C for long-term stability.[4][5]
Protocol 3: Preparation of Working Solutions for Cellular Assays
Rationale: This protocol describes the serial dilution of the master stock and the critical step of introducing the compound into the aqueous culture medium. The key is to avoid compound precipitation, which leads to inaccurate concentration and unreliable results.[4]
-
Thaw Stock: Remove one aliquot of the 10 mM master stock solution from the freezer and allow it to thaw completely at room temperature.
-
Intermediate Dilutions (Optional): If a wide range of concentrations is needed, perform serial dilutions of the master stock in 100% DMSO.[4] For example, to make a 1 mM solution, mix 10 µL of the 10 mM stock with 90 µL of 100% DMSO. This ensures the DMSO concentration remains constant across different compound concentrations in the intermediate step.
-
Final Dilution into Culture Medium:
-
Pre-warm the required volume of complete cell culture medium to 37°C.
-
To achieve the final desired concentration, the DMSO stock must be diluted at least 1:1000 to keep the final DMSO concentration at 0.1%. For a final concentration of 0.5% DMSO, a 1:200 dilution is required. Never exceed a final DMSO concentration of 1%, and ideally keep it ≤ 0.5%. [4][8]
-
CRITICAL STEP: Add the small volume of DMSO stock solution to the larger volume of culture medium dropwise while the medium is being gently vortexed or swirled. [13] This rapid dispersion is crucial to prevent the compound from precipitating out of solution as it transitions from a high-DMSO to a high-aqueous environment.
-
Example for 10 µM final concentration from a 10 mM stock:
-
This is a 1:1000 dilution.
-
Add 5 µL of the 10 mM stock to 5 mL of pre-warmed medium.
-
The final DMSO concentration will be 0.1%.
-
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the culture medium without the compound.[4] This is essential to distinguish the effects of the compound from the effects of the solvent.
-
Application to Cells: Immediately add the prepared working solutions (and vehicle control) to your cells in the assay plates. Do not store the compound diluted in aqueous media for extended periods, as its stability may be compromised.
Quality Control: Solvent Cytotoxicity Assay
Rationale: Before initiating experiments, it is imperative to confirm that the chosen concentration of the vehicle (DMSO) does not affect the viability or proliferation of the specific cell line being used.[14]
-
Cell Seeding: Seed cells in a 96-well plate at the density used for your primary assay and allow them to adhere overnight.
-
Treatment: Prepare a range of DMSO concentrations in your complete culture medium (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%) along with a no-DMSO control.
-
Incubation: Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations. Incubate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).
-
Viability Assessment: At the end of the incubation period, measure cell viability using a standard method like MTT or a fluorescence/luminescence-based assay.
-
Analysis: Plot cell viability (%) versus DMSO concentration. Determine the highest concentration of DMSO that does not cause a significant decrease in cell viability compared to the no-solvent control. This concentration should be considered the maximum allowable for your experiments.
Caption: Decision logic for solvent selection and validation.
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Compound precipitates during dilution into aqueous medium. | The compound's solubility limit in the aqueous/DMSO mixture has been exceeded ("crashing out"). | 1. Ensure dropwise addition to rapidly vortexing/swirling medium.[13]2. Decrease the final concentration of the compound.3. Increase the final percentage of DMSO slightly (if cell viability permits).4. Consider using a co-solvent like ethanol in the stock, though this complicates the vehicle control. |
| High variability between replicate wells. | Incomplete dissolution of stock solution; precipitation in some wells; inaccurate pipetting. | 1. Ensure the DMSO stock is perfectly clear before use.2. Prepare a single batch of working solution for all replicate wells to ensure homogeneity.3. Use calibrated pipettes and proper technique. |
| Vehicle control shows reduced cell viability or altered phenotype. | The final DMSO concentration is too high for the specific cell line or experimental duration.[6][15] | 1. Reduce the final DMSO concentration by preparing a more concentrated master stock (e.g., 50 mM) so a smaller volume is added to the medium.2. Perform the solvent cytotoxicity assay (Protocol 6) to define a safe DMSO limit.[14]3. For highly sensitive cells (e.g., primary cells), aim for a final DMSO concentration of ≤ 0.1%.[4] |
| Compound appears inactive in the assay. | Degradation of the compound; poor bioavailability due to precipitation; insufficient concentration. | 1. Use freshly prepared working solutions.2. Avoid repeated freeze-thaw cycles of the master stock by using single-use aliquots.[4]3. Visually inspect the wells of the assay plate under a microscope for signs of precipitation.4. Test a wider and higher range of concentrations. |
References
- Effect of various DMSO concentrations on cell viability. ResearchGate.
- Cell Culture FAQ: How does DMSO affect your cells?. Eppendorf.
- Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Keyence.
- Oxazole - Solubility of Things. Solubility of Things.
- Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. National Institutes of Health (NIH).
- DMSO usage in cell culture. LifeTein.
- This compound. PubChem.
- Oxazole – Knowledge and References. Taylor & Francis.
- High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. National Institutes of Health (NIH).
- ethyl 5-hexyl-1,3-oxazole-4-carboxylate. Chemical Synthesis Database.
- Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. National Institutes of Health (NIH).
- Considerations regarding use of solvents in in vitro cell based assays. National Institutes of Health (NIH).
- Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar.
- How to enhance drug solubility for in vitro assays?. ResearchGate.
- 5-Methyl-1,3-oxazole-4-carboxylic acid. ChemBK.
- 5-imidazol-1-yl-2-phenyl-oxazole-4-carboxylic acid ethyl ester. Chemical Synthesis Database.
- Fast Release of Carboxylic Acid inside Cells. National Institutes of Health (NIH).
- Fast Release of Carboxylic Acid inside Cells. PubMed.
- 5-methyl-3-phenyl-isoxazole-4-carboxylic acid ethyl ester. ChemBK.
- Fast Release of Carboxylic Acid inside Cells. ResearchGate.
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI.
- Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters. Royal Society of Chemistry.
- US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents.
- ethyl 5-phenyl-1,3-oxazole-4-carboxylate. Chemical Synthesis Database.
- pKa Data Compiled by R. Williams.
- 5-Methylisoxazole-4-carboxylic acid. PubChem.
Sources
- 1. Oxazole | 288-42-6 [chemicalbook.com]
- 2. Fast Release of Carboxylic Acid inside Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fast Release of Carboxylic Acid inside Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 7. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifetein.com [lifetein.com]
- 9. This compound | C6H7NO3 | CID 28064054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid as a High-Value Fragment for Drug Design
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient strategy for identifying high-quality lead compounds.[1] This approach relies on screening low molecular weight compounds (fragments) that typically bind with low affinity but do so efficiently, providing ideal starting points for chemical optimization.[2] This guide provides detailed application notes and protocols for the use of 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid , a versatile fragment that combines key pharmacophoric features beneficial for modern drug discovery campaigns. We will explore its physicochemical rationale, detailed protocols for screening and validation, and strategies for hit-to-lead optimization.
Introduction: The Rationale for Oxazole-Based Fragments
The oxazole ring is a five-membered aromatic heterocycle recognized as a "privileged scaffold" in medicinal chemistry.[3] Its prevalence in biologically active molecules stems from its favorable physicochemical properties, synthetic tractability, and its ability to act as a bioisosteric replacement for amide or ester groups, enhancing metabolic stability and cell permeability.[3][4] When incorporated into a fragment library, the oxazole core offers a rigid scaffold with defined vectors for chemical elaboration.
Why this compound?
This specific fragment has been selected for its convergence of three critical features for FBDD:
-
The Oxazole Core: Provides a structurally rigid, planar system with distinct hydrogen bond accepting capabilities (N3 and O1 atoms).[5] This rigidity reduces the entropic penalty upon binding, a favorable characteristic for initial fragment hits.[6]
-
The Carboxylic Acid Group: This functional group is a powerful anchor for protein-ligand interactions. It can form strong, directed interactions such as salt bridges with basic residues (e.g., Lysine, Arginine) or hydrogen bonds with polar residues and conserved water molecules within a binding site.[7][8] Carboxylic acids are frequently found to bind to protein "hot spots," making them valuable components of a fragment library.[7]
-
The Ethyl Group: This small alkyl substituent provides a non-polar feature and serves as an ideal, synthetically tractable vector for "fragment growing."[9] It allows for the exploration of nearby hydrophobic pockets in the target protein without significantly increasing the fragment's initial complexity.
This combination results in a fragment that adheres well to the "Rule of Three" (Ro3), a set of guidelines used to define the ideal physicochemical space for fragments.[10][11]
Physicochemical Properties & Quality Control
Before initiating any screening campaign, it is critical to characterize the fragment thoroughly.
| Property | Value | Source / Comment |
| Molecular Formula | C₆H₇NO₃ | [12] |
| Molecular Weight | 141.12 g/mol | Conforms to Ro3 (MW ≤ 300 Da).[10][12] |
| IUPAC Name | This compound | [12] |
| SMILES | CCC1=C(C(=O)O)N=CO1 | [12] |
| cLogP | ~1.0 - 1.2 (Predicted) | Conforms to Ro3 (cLogP ≤ 3). Promotes aqueous solubility.[10] |
| Hydrogen Bond Donors | 1 | Conforms to Ro3 (HBD ≤ 3).[10] |
| Hydrogen Bond Acceptors | 3 | Conforms to Ro3 (HBA ≤ 3).[10] |
| Rotatable Bonds | 2 | Conforms to Ro3 (Rotatable Bonds ≤ 3). Low conformational flexibility.[10] |
| Purity | ≥ 95% | Recommended purity level for screening. |
| Aqueous Solubility | > 1 mM | Must be experimentally verified in the final assay buffer. |
Protocol 1: Fragment Stock Preparation and Quality Control
-
Causality: High purity and accurate concentration are paramount. Impurities can lead to false positives or negatives. Poor solubility is a major source of screening artifacts. This protocol ensures the fragment is well-behaved before screening.
-
Initial Visual Inspection: Visually inspect the solid material. It should be a white to off-white crystalline solid.
-
Purity Assessment:
-
Method: Analyze the compound via LC-MS and ¹H NMR.
-
Rationale: LC-MS confirms the mass and provides a purity assessment based on UV traces. ¹H NMR confirms the chemical structure and identifies potential organic impurities.
-
Acceptance Criteria: Purity ≥ 95%.
-
-
Stock Solution Preparation:
-
Accurately weigh ~10 mg of the solid compound.
-
Dissolve in 100% DMSO to create a high-concentration stock (e.g., 100 mM).
-
Rationale: DMSO is a standard solvent for compound libraries due to its ability to dissolve a wide range of organic molecules. A high-concentration stock minimizes the amount of DMSO introduced into the final assay.
-
-
Aqueous Solubility Check (Kinetic Solubility):
-
Add the 100 mM DMSO stock to your primary screening buffer to achieve the highest intended screening concentration (e.g., 1 mM). The final DMSO concentration should match the assay conditions (typically ≤ 1%).
-
Incubate for 1-2 hours at room temperature.
-
Centrifuge the sample at >14,000 x g for 15 minutes.
-
Analyze the supernatant by UV-Vis spectroscopy or HPLC to determine the concentration.
-
Rationale: This step is critical to ensure the fragment is fully soluble in the assay buffer at the screening concentration, preventing false positives due to compound aggregation.
-
-
Storage: Store the DMSO stock solution at -20°C in small aliquots to avoid freeze-thaw cycles.
Primary Fragment Screening Protocols
Because fragments are weak binders (typically in the high µM to mM range), sensitive biophysical techniques are required for their detection.[2][6] We present protocols for two of the most widely used methods: Surface Plasmon Resonance (SPR) and NMR-based screening.
Protocol 2: Primary Screening by Surface Plasmon Resonance (SPR)
-
Principle: SPR detects binding events in real-time by measuring changes in the refractive index at the surface of a sensor chip where the target protein is immobilized. The magnitude of the response is proportional to the mass of the analyte binding to the surface.
-
Protein Immobilization:
-
Immobilize the target protein onto a suitable sensor chip (e.g., CM5) via amine coupling. Aim for a low to medium density (e.g., 2000-5000 Response Units, RU) to minimize mass transport limitations.
-
Activate a reference flow cell and block it without protein immobilization to enable reference subtraction.
-
Rationale: Covalent immobilization provides a stable surface for repeated binding measurements. The reference cell corrects for bulk refractive index changes and non-specific binding to the chip surface.
-
-
Assay Conditions:
-
Running Buffer: A standard physiological buffer (e.g., HBS-EP+). The final DMSO concentration must be consistent across all samples (e.g., 1%).
-
Fragment Concentration: Screen at a single high concentration, typically between 200 µM and 1 mM, depending on solubility.
-
-
Screening Execution:
-
Inject the this compound solution over the protein and reference flow cells.
-
Monitor the binding response (sensorgram). A positive "hit" is characterized by a higher response in the protein channel compared to the reference channel.
-
Include buffer-only (blank) injections periodically for double referencing.
-
-
Data Analysis:
-
Subtract the reference channel and blank injection data from the active channel response.
-
A positive hit is typically defined as a response significantly above the background noise (e.g., > 3 standard deviations of the baseline).
-
Causality: This rigorous data processing is essential to remove systematic artifacts and confidently identify true binding events.
-
Protocol 3: Primary Screening by ¹H-¹⁵N HSQC NMR
-
Principle: This protein-observed NMR experiment monitors the chemical environment of each backbone amide in an ¹⁵N-labeled protein. When a fragment binds, it perturbs the chemical environment of nearby residues, causing their corresponding peaks in the Heteronuclear Single Quantum Coherence (HSQC) spectrum to shift.[13]
-
Protein Preparation:
-
Express and purify the target protein with uniform ¹⁵N-labeling.
-
Concentrate the protein to 25-100 µM in an appropriate NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0) containing 5-10% D₂O.
-
Rationale: ¹⁵N-labeling is required to generate the HSQC spectrum. Sufficient protein concentration is needed for adequate signal-to-noise within a reasonable experiment time.
-
-
Spectrum Acquisition:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone. This is the control spectrum.
-
Add this compound to the protein sample (from a DMSO-d₆ stock) to a final concentration of 250 µM to 1 mM. The final DMSO concentration should be matched with the reference sample.
-
Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment complex.
-
-
Data Analysis:
-
Overlay the reference and complex spectra.
-
Identify amide peaks that show significant Chemical Shift Perturbations (CSPs).
-
Causality: CSPs are direct evidence of a binding event at a specific location on the protein surface. This method not only confirms binding but also provides initial structural information about the binding site.[13] This self-validating system ensures that observed effects are due to direct interaction with the folded protein.
-
Hit Validation and Characterization
A primary hit must be rigorously validated to confirm its binding is specific, reversible, and occurs at a well-defined site.
Protocol 4: Orthogonal Hit Validation & Affinity Determination
-
Causality: Using an orthogonal (different) technique to confirm a hit is the gold standard in FBDD.[14] It minimizes the chance that the initial observation was an artifact of a single technology.
-
Orthogonal Confirmation:
-
If the primary hit was from SPR, validate using ¹H-¹⁵N HSQC NMR.
-
If the primary hit was from NMR, validate using SPR or another technique like Isothermal Titration Calorimetry (ITC).
-
-
Affinity Measurement (SPR):
-
Perform a dose-response titration. Inject a series of increasing concentrations of the fragment (e.g., from 10 µM to 1 mM) over the immobilized protein surface.
-
Measure the steady-state binding response (RU_eq) at each concentration.
-
Plot RU_eq against fragment concentration and fit the data to a 1:1 steady-state affinity model to determine the dissociation constant (Kᴅ).
-
-
Ligand Efficiency Calculation:
-
Calculate the Ligand Efficiency (LE), a key metric in FBDD that normalizes binding affinity for the size of the molecule.
-
Formula: LE = -RT * ln(Kᴅ) / N, where R is the gas constant, T is the temperature, and N is the number of heavy (non-hydrogen) atoms.
-
Rationale: A good fragment hit typically has an LE ≥ 0.3 kcal/mol per heavy atom. This metric helps prioritize fragments that provide more "bang for the buck" in terms of binding energy relative to their size.[6]
-
Table 2: Representative Hit Validation Data (Hypothetical)
| Technique | Parameter | Result | Interpretation |
|---|---|---|---|
| SPR | Kᴅ | 450 µM | Confirms weak but measurable binding, typical for a fragment hit. |
| NMR | CSPs | Observed for residues in Pocket A | Confirms direct binding and localizes the interaction site. |
| Calculated | Heavy Atoms (N) | 10 |
| Calculated | Ligand Efficiency (LE) | 0.44 kcal/mol | Excellent LE, indicating a high-quality interaction. A promising starting point. |
Hit-to-Lead Optimization Strategies
Once validated, this compound serves as a starting point for generating more potent, drug-like molecules. Structure-based drug design is nearly always used to guide this process.[6][15]
-
Fragment Growing: This is the most direct strategy for this fragment.[9]
-
Protocol: Obtain a high-resolution crystal structure of the target protein in complex with the fragment. The structure will reveal the vector of the ethyl group and any adjacent pockets. Synthesize analogues where the ethyl group is extended or functionalized (e.g., propyl, hydroxypropyl, phenyl) to engage these pockets and form new interactions.
-
-
Fragment Linking:
-
Protocol: If a second, independent fragment is found to bind in a nearby pocket, the carboxylic acid can be used as a chemical handle. Synthesize new molecules where the two fragments are connected by a suitable linker, guided by the structural information. The goal is to capture the binding energy of both fragments in a single molecule.
-
-
Fragment Merging:
-
Protocol: If a second fragment is found that partially overlaps with the oxazole hit, a new molecule can be designed that incorporates the key binding features of both fragments into a single, novel scaffold.
-
Potential Liabilities and Troubleshooting
-
Promiscuity of Carboxylic Acids: Carboxylic acids can sometimes lead to non-specific or promiscuous binding. It is crucial to run counter-screens, such as checking for aggregation-based inhibition or non-specific binding in unrelated assays, to ensure the observed activity is target-specific.
-
Reactivity: While the 1,3-oxazole ring is generally stable, it's prudent to assess the chemical stability of the fragment in assay buffers over the course of the experiment to rule out degradation.[14]
-
Follow-up Synthesis: The synthetic tractability of the oxazole core is a key advantage. Numerous methods exist for the synthesis of substituted oxazoles, often starting from carboxylic acids or aldehydes, ensuring that a library of analogues can be readily produced for SAR studies.[5][16][17]
References
- Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry. [Link]
- Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters. [Link]
- Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. [Link]
- Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates.
- ethyl 5-hexyl-1,3-oxazole-4-carboxylate.
- 5-imidazol-1-yl-2-phenyl-oxazole-4-carboxylic acid ethyl ester.
- This compound. PubChem. [Link]
- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health (NIH). [Link]
- Concepts and Core Principles of Fragment-Based Drug Design. PubMed Central. [Link]
- Hit-to-Lead Optimization of Heterocyclic Carbonyloxycarboximidamides as Selective Antagonists at Human Adenosine A3 Receptor. Journal of Medicinal Chemistry. [Link]
- Ethyl 4-methyloxazole-5-carboxyl
- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central. [Link]
- 5-Methylisoxazole-4-carboxylic acid. PubChem. [Link]
- Design, modular synthesis and screening of 58 shape-diverse 3-D fragments. Royal Society of Chemistry. [Link]
- Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. [Link]
- Fragment based drug design and diversity-oriented synthesis of carboxylic acid isosteres. PubMed. [Link]
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]
- Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. PubMed. [Link]
- Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia.
- Using Fragment-Based Approaches to Discover New Antibiotics. PubMed Central. [Link]
- Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. One Nucleus. [Link]
- Oxazole-Based Molecules in Anti-viral Drug Development.
- Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters. [Link]
- Concepts and Core Principles of Fragment-Based Drug Design. MDPI. [Link]
- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. [Link]
- Special Issue : Fragment-to-Lead Optimiz
- Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. [Link]
- Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Journal of the American Chemical Society. [Link]
- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]
- Fragment-based drug discovery: opportunities for organic synthesis. RSC Medicinal Chemistry. [Link]
- In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry. [Link]
- Fragment library design. Stanford Medicine. [Link]
- Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids via [3 + 2]-Cycloaddition Reaction. Thieme Synfacts. [Link]
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. International Journal of Molecular Sciences. [Link]
- Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. PubMed. [Link]
- Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijprajournal.com [ijprajournal.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Carboxylic Acid Fragment Library - Enamine [enamine.net]
- 8. Using Fragment-Based Approaches to Discover New Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. med.stanford.edu [med.stanford.edu]
- 12. This compound | C6H7NO3 | CID 28064054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 14. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecules | Special Issue : Fragment-to-Lead Optimization in Drug Discovery [mdpi.com]
- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Preclinical Evaluation of 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid in Animal Models
Abstract
This document provides a comprehensive guide for the preclinical in vivo evaluation of 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid, a novel small molecule with therapeutic potential. The oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals, offering a strategic framework that progresses from foundational safety and pharmacokinetic assessments to robust efficacy testing in relevant disease models. The protocols emphasize scientific integrity, ethical considerations, and data-driven decision-making, explaining the causality behind each experimental choice to ensure reproducible and meaningful results.
Introduction: A Strategic Approach to In Vivo Testing
The journey of a novel chemical entity (NCE) like this compound from bench to potential clinical application is contingent on rigorous preclinical evaluation. Animal models serve as indispensable tools to understand the compound's behavior in a complex biological system. Our approach is not a monolithic checklist but a logical, tiered workflow designed to maximize data acquisition while adhering to the highest ethical standards.
The foundational principle of this guide is the adherence to the "3Rs" of animal research: Replacement, Reduction, and Refinement .[5] Every study should be designed to use the minimum number of animals necessary to obtain statistically significant results (Reduction) and to minimize any potential pain or distress (Refinement).[6][7][8] This strategic workflow ensures that by the time we assess efficacy, we have a clear understanding of the compound's safety profile and how it is absorbed, distributed, metabolized, and excreted (ADME).
Caption: Overall preclinical testing workflow for this compound.
Pharmacokinetics (PK) and ADME Profiling
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound. Understanding PK is non-negotiable; an efficacy study is meaningless without knowing if the compound reached the target tissue at sufficient concentrations.[9][10]
Rationale for Model Selection: The Sprague-Dawley rat is a standard model for initial PK studies due to its well-characterized physiology, moderate size, and historical data availability. We will assess both intravenous (IV) and oral (PO) routes to determine absolute bioavailability.
Protocol 2.1: Single-Dose Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group), 8-10 weeks old. Animals should be acclimated for at least 5 days.[11]
-
Compound Formulation:
-
IV Formulation: Solubilize the compound in a vehicle suitable for injection (e.g., 5% DMSO, 40% PEG300, 55% Saline). The final concentration should allow for a low injection volume (e.g., 1-2 mL/kg).
-
PO Formulation: Prepare a suspension or solution in an appropriate oral gavage vehicle (e.g., 0.5% Carboxymethylcellulose [CMC] in water).
-
-
Dosing:
-
IV Group: Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein.
-
PO Group: Administer a single oral gavage dose (e.g., 10 mg/kg). Animals should be fasted overnight prior to oral dosing.[12]
-
-
Blood Sampling: Collect sparse blood samples (approx. 100-150 µL) from each animal at specific time points into tubes containing an anticoagulant (e.g., K2-EDTA). A typical schedule is:
-
IV: Pre-dose, 2, 5, 15, 30 min, 1, 2, 4, 8, 24 hours.
-
PO: Pre-dose, 15, 30 min, 1, 2, 4, 8, 12, 24 hours.
-
-
Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.
| Parameter | Abbreviation | Description |
| Maximum Concentration | Cmax | The highest observed concentration in plasma. |
| Time to Cmax | Tmax | The time at which Cmax is reached. |
| Area Under the Curve | AUC | The total exposure of the drug over time. |
| Half-life | t½ | The time required for the drug concentration to decrease by half. |
| Clearance | CL | The rate at which the drug is removed from the body. |
| Volume of Distribution | Vd | The theoretical volume that the drug occupies. |
| Bioavailability | F% | The fraction of the oral dose that reaches systemic circulation. |
Acute Toxicology Assessment
Objective: To determine the compound's safety profile after a single administration and to identify the Maximum Tolerated Dose (MTD). This data is crucial for selecting safe and effective doses for subsequent efficacy studies and is a mandatory component of any IND-enabling package.[9][13]
Rationale for Protocol: The OECD Test Guideline 423 (Acute Toxic Class Method) provides a standardized, stepwise procedure to classify a substance's toxicity while minimizing animal use.[14][15] It relies on observing clear signs of toxicity rather than lethality as the primary endpoint.
Protocol 3.1: Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD 423)
-
Animal Model: Female Sprague-Dawley rats (as they are often slightly more sensitive), 8-10 weeks old (n=3 per step).
-
Starting Dose Selection: Based on available in vitro cytotoxicity data or structural analogues, select a starting dose. In the absence of any information, 300 mg/kg is a common starting point.[12] The fixed dose levels are typically 5, 50, 300, and 2000 mg/kg.
-
Procedure:
-
Dose one animal with the starting dose via oral gavage.
-
Observe the animal closely for the first 30 minutes, hourly for 4 hours, and then daily for 14 days.[16]
-
Decision Tree:
-
If the animal shows no signs of toxicity, dose two more animals at the same level.
-
If the animal shows clear signs of toxicity, dose two more animals at the next lower dose level.
-
If the animal dies, dose two more animals at the next lower dose level.
-
-
-
Observations: Record all clinical signs of toxicity, including changes in skin, fur, eyes, respiration, and behavior (e.g., tremors, lethargy, convulsions).[12] Record body weight just before dosing and at days 7 and 14.
-
Endpoint: The primary endpoint is the observation of evident toxicity or mortality, which allows for classification into a GHS (Globally Harmonized System) toxicity category.[15] The No Observed Adverse Effect Level (NOAEL) from this study will guide dose selection for efficacy studies.
Efficacy Evaluation in Disease Models
Based on the known activities of oxazole derivatives, we propose two distinct efficacy models. The choice of which to pursue would depend on the project's primary therapeutic objective.
Therapeutic Area: Inflammation
Objective: To assess the anti-inflammatory potential of this compound in an acute inflammation model.
Rationale for Model: Carrageenan-induced paw edema is a widely used and well-validated model for screening anti-inflammatory drugs.[17][18] It is simple, reproducible, and reflects the cardinal signs of inflammation (edema). The inflammatory response is biphasic, allowing for preliminary mechanistic insights.
Caption: Experimental workflow for the Carrageenan-Induced Paw Edema model.
Protocol 4.1.1: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200g).
-
Groups (n=6-8 per group):
-
Group 1 (Vehicle Control): Receives oral vehicle (e.g., 0.5% CMC).
-
Group 2 (Positive Control): Receives a standard NSAID like Indomethacin (e.g., 10 mg/kg, PO).
-
Groups 3-5 (Test Compound): Receive three different doses of this compound (e.g., 10, 30, 100 mg/kg, PO), selected based on toxicology data.
-
-
Procedure:
-
Administer the respective treatments via oral gavage.
-
After 60 minutes, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume immediately after injection (Time 0) and at 1, 2, 3, 4, and 5 hours post-injection using a digital plethysmometer.
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline (Time 0).
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 (Where Vc is the mean edema volume in the control group and Vt is the mean edema volume in the treated group).
-
Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare treated groups to the vehicle control.
-
Therapeutic Area: Metabolic Disease
Objective: To evaluate the effect of the compound on weight gain, glucose homeostasis, and dyslipidemia in a diet-induced obesity model.
Rationale for Model: The diet-induced obesity (DIO) model in C57BL/6J mice closely mimics the development of metabolic syndrome in humans, making it a highly relevant model for testing compounds aimed at treating obesity and type 2 diabetes.[19][20][21][22]
Protocol 4.2.1: Diet-Induced Obesity (DIO) in Mice
-
Animal Model: Male C57BL/6J mice, 5-6 weeks old.
-
Induction Phase (8-12 weeks):
-
Feed a high-fat diet (HFD; e.g., 60% kcal from fat) to induce obesity, insulin resistance, and hyperglycemia.
-
A control group is fed a standard chow diet.
-
Monitor body weight weekly. Once the HFD group is significantly heavier (e.g., >20%) than the chow group, begin the treatment phase.
-
-
Treatment Phase (4-8 weeks):
-
Randomize HFD-fed mice into treatment groups (n=8-10 per group):
-
Group 1 (Vehicle Control): HFD + Vehicle (daily oral gavage).
-
Group 2 (Positive Control): HFD + a relevant control drug (e.g., Metformin).
-
Groups 3-4 (Test Compound): HFD + two doses of this compound.
-
-
-
Key Parameters and Measurements:
| Parameter | Method | Frequency |
| Body Weight | Digital Scale | Weekly |
| Food Intake | Metabolic Cages or Manual Measurement | Weekly |
| Fasting Blood Glucose | Glucometer (tail vein) | Bi-weekly |
| Oral Glucose Tolerance Test (OGTT) | Glucose challenge after overnight fast | At baseline and end of study |
| Insulin Tolerance Test (ITT) | Insulin challenge after short fast | At end of study |
| Terminal Blood Collection | Cardiac puncture under anesthesia | End of study |
| Plasma Analysis | ELISA/Colorimetric assays | End of study (for Insulin, Triglycerides, Cholesterol) |
| Liver & Adipose Tissue | Collection and weighing | End of study (for histology and gene expression) |
-
Data Analysis: Analyze longitudinal data (body weight, glucose) using a two-way repeated measures ANOVA. Analyze endpoint data (plasma lipids, organ weights) using a one-way ANOVA.
Ethical Considerations and Compliance
All experimental procedures involving animals must be conducted with the utmost respect for animal welfare.[5][23]
-
Approval: All protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) before initiation.[7]
-
Housing: Animals must be housed in a controlled environment with appropriate temperature, humidity, and light/dark cycles, with free access to food and water (unless fasting is required for a procedure).
-
Humane Endpoints: Clear criteria for humane endpoints must be established. Animals showing severe pain or distress that cannot be alleviated should be euthanized immediately using an approved method (e.g., CO2 asphyxiation followed by a secondary physical method).[8]
References
- American Psychological Association. (n.d.). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. APA.
- Sindhu, R. K., Sood, N., Puri, V., & Arora, S. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research, 8(4), 1550-1557.
- Jain, N. K., Patil, C. S., Kulkarni, S. K., & Singh, A. (2010). Animal Models for Inflammation: A Review. Asian Journal of Pharmaceutical Research, 3(1), 19-25.
- Srinivasan, K., & Ramarao, P. (2007). Animal models in type 2 diabetes research: an overview. The Indian journal of medical research, 125(3), 451–472.
- American Psychological Association. (2012). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. APA.
- Naveen K L. (2017). OECD Guideline For Acute oral toxicity (TG 423). Slideshare.
- Creative Bioarray. (n.d.). Animal Models of Metabolic Disease.
- Patel, M., & Gupta, R. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate.
- Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. International journal of molecular sciences, 20(18), 4367.
- Norecopa. (2025). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research.
- Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. OUCI.
- Labcorp. (n.d.). Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure.
- Wong, S. K., Chin, K. Y., Suhaimi, F. H., Fairus, A., & Ima-Nirwana, S. (2016). Animal models of metabolic syndrome: a review. Nutrition & metabolism, 13, 65.
- de Oliveira, J., de Siqueira, K. P., & de Oliveira, E. P. (2020). Animal Models of Metabolic Disorders in the Study of Neurodegenerative Diseases: An Overview. Frontiers in Neuroscience, 14, 599.
- The National Committee for Research Ethics in Science and Technology (NENT). (2019). Ethical Guidelines for the Use of Animals in Research.
- V, P., & K, S. (2015). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition, 4(3), 1-13.
- Pop, C. E., et al. (2023). MICE MODELS IN METABOLIC SYNDROME RESEARCH - A REVIEW. Scientific Papers: Animal Science and Biotechnologies, 56(2), 148-155.
- University of Connecticut. (n.d.). Code of Ethics for the Care and Use of Animals. Office of the Vice President for Research.
- OECD. (2002). Test Guideline 420: Acute Oral Toxicity: Fixed Dose Procedure.
- National Toxicology Program. (1987). OECD Test Guideline 401 - Acute Oral Toxicity.
- Auxo Chormofours. (n.d.). FDA Toxicology Studies & Drug Approval Requirements.
- U.S. Food and Drug Administration. (n.d.). FDA Requirements for Preclinical Studies.
- Duke University. (n.d.). Preclinical Regulatory Requirements. Social Science Research Institute.
- HistologiX. (2023). Understanding FDA Guidelines for Toxicity Studies.
- U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
- Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 8(13), 269-286.
- Kumar, S., et al. (2025). EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. ResearchGate.
- Kumar, D., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-cancer agents in medicinal chemistry, 22(8), 1515-1534.
- Al-Ostath, A., et al. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Molecules, 27(9), 3023.
- Chemical Synthesis Database. (2025). ethyl 5-hexyl-1,3-oxazole-4-carboxylate.
- Wang, Y. F., et al. (2014). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate.
- Pil'o, S. G., et al. (2021). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. ResearchGate.
- ChemBK. (2024). 5-Methyl-1,3-oxazole-4-carboxylic acid.
- D'Alonzo, D., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5612.
- Asati, V., & Sharma, A. (2021). 1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy. Current drug targets, 22(13), 1509–1544.
- Chavan, S. P., et al. (2025). Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids via [3 + 2]-Cycloaddition Reaction. Synfacts, 21(06), 562.
- Czarnomysy, R., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International journal of molecular sciences, 23(19), 11956.
- Chavan, S. P., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.
- Ruzi, Z., et al. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie, 354(9), e2000470.
- Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European journal of medicinal chemistry, 216, 113333.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. forskningsetikk.no [forskningsetikk.no]
- 6. Guidelines for Ethical Conduct in the Care and Use of Animals [apa.org]
- 7. online225.psych.wisc.edu [online225.psych.wisc.edu]
- 8. Code of Ethics for the Care and Use of Animals | Office of the Vice President for Research [ovpr.uchc.edu]
- 9. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]
- 10. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. umwelt-online.de [umwelt-online.de]
- 13. karger.com [karger.com]
- 14. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 15. researchgate.net [researchgate.net]
- 16. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]
- 17. ijpsr.com [ijpsr.com]
- 18. asianjpr.com [asianjpr.com]
- 19. Animal Models of Diabetes and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 21. Animal models of metabolic syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. veterinarymedicinejournal.usamv.ro [veterinarymedicinejournal.usamv.ro]
- 23. Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research [norecopa.no]
Application Notes and Protocols for the Synthesis of 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid Derivatives
Introduction: The Significance of the Oxazole Scaffold in Modern Drug Discovery
The 1,3-oxazole moiety is a privileged five-membered heterocyclic scaffold that plays a crucial role in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions allow for potent and selective binding to a variety of biological targets, including enzymes and receptors.[2][3] Consequently, oxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[2][4]
5-Ethyl-1,3-oxazole-4-carboxylic acid is a key building block for the development of novel therapeutics. The ethyl group at the 5-position can provide favorable hydrophobic interactions within a binding pocket, while the carboxylic acid at the 4-position serves as a versatile handle for the introduction of diverse functional groups through esterification or amidation. This allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of the core this compound scaffold and its subsequent derivatization into esters and amides. The protocols are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower the user to adapt and troubleshoot as needed.
PART 1: Synthesis of the Core Scaffold: this compound
The synthesis of the this compound core is a multi-step process that begins with readily available starting materials. The overall strategy involves the construction of a key α-amino-β-ketoester intermediate, followed by cyclization to form the oxazole ring.
Experimental Workflow for Core Scaffold Synthesis
Caption: Workflow for the synthesis of the this compound core.
Detailed Protocol 1: Synthesis of this compound
Materials:
-
Ethyl 3-oxopentanoate
-
Sulfuryl chloride (SO₂Cl₂)
-
Chloroform (CHCl₃)
-
Sodium azide (NaN₃)
-
Acetone
-
Palladium on carbon (10% Pd/C)
-
Ethanol
-
Ethyl formate
-
Phosphorus oxychloride (POCl₃)
-
Pyridine
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
Step 1: Synthesis of Ethyl 2-chloro-3-oxopentanoate [5]
-
In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve ethyl 3-oxopentanoate (1.0 eq) in chloroform.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add sulfuryl chloride (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 2-chloro-3-oxopentanoate, which can be used in the next step without further purification.
Step 2: Synthesis of Ethyl 2-azido-3-oxopentanoate
-
Dissolve the crude ethyl 2-chloro-3-oxopentanoate (1.0 eq) in a mixture of acetone and water (4:1).
-
Add sodium azide (1.5 eq) portion-wise, ensuring the temperature does not exceed 30 °C.
-
Stir the reaction mixture at room temperature for 18-24 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the acetone under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give crude ethyl 2-azido-3-oxopentanoate.
Step 3: Synthesis of Ethyl 2-amino-3-oxopentanoate
-
Dissolve the crude ethyl 2-azido-3-oxopentanoate (1.0 eq) in ethanol in a hydrogenation vessel.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Pressurize the vessel with hydrogen gas (50 psi) and shake vigorously at room temperature until the hydrogen uptake ceases (typically 4-6 hours).
-
Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain crude ethyl 2-amino-3-oxopentanoate.
Step 4: Synthesis of Ethyl 2-formamido-3-oxopentanoate
-
Dissolve the crude ethyl 2-amino-3-oxopentanoate (1.0 eq) in an excess of ethyl formate.
-
Heat the mixture to reflux and stir for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the excess ethyl formate under reduced pressure to yield crude ethyl 2-formamido-3-oxopentanoate.
Step 5: Synthesis of Ethyl 5-ethyl-1,3-oxazole-4-carboxylate and subsequent hydrolysis
-
Dissolve the crude ethyl 2-formamido-3-oxopentanoate (1.0 eq) in anhydrous pyridine and cool the solution to 0 °C.
-
Slowly add phosphorus oxychloride (1.2 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction to warm to room temperature and then heat to 80-90 °C for 2-3 hours.
-
Monitor the cyclization by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude ester by column chromatography (silica gel, hexanes:ethyl acetate gradient).
-
For hydrolysis, dissolve the purified ethyl 5-ethyl-1,3-oxazole-4-carboxylate (1.0 eq) in a mixture of THF and water (3:1).
-
Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the hydrolysis by TLC.
-
Once complete, remove the THF under reduced pressure.
-
Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted ester.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
The product, this compound, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.
PART 2: Derivatization of this compound
The carboxylic acid functionality of the core scaffold is a prime site for derivatization to generate a library of compounds for biological screening. Standard esterification and amide coupling protocols can be readily applied.
Protocol 2: Esterification of this compound
This protocol describes a general method for the synthesis of various alkyl esters.
Materials:
-
This compound
-
Desired alcohol (e.g., methanol, ethanol, isopropanol)
-
Phosphorus oxychloride (POCl₃)[6]
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in the desired alcohol (used as both reactant and solvent).
-
Cool the solution to 0 °C in an ice bath.
-
Add phosphorus oxychloride (1.2 eq) dropwise.[6]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, pour the reaction mixture over crushed ice.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers and wash with a saturated solution of sodium bicarbonate, followed by brine.[6]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography (silica gel, hexanes:ethyl acetate gradient).
Protocol 3: Amide Coupling of this compound
The formation of an amide bond is a fundamental transformation in drug discovery.[7] This protocol provides two common and effective methods for coupling the oxazole carboxylic acid with a variety of primary and secondary amines using HATU or EDC/HOBt as coupling agents.[2][7][8]
Materials:
-
This compound
-
Desired amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
5% aqueous LiCl
-
5% aqueous HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.[7]
-
Add DIPEA (2.0 eq) to the solution.[7]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Stir at room temperature for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.[7]
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography.
Materials:
-
This compound
-
Desired amine (primary or secondary)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)
-
Anhydrous DCM (Dichloromethane) or DMF
-
Ethyl acetate (EtOAc)
-
1M HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Add DIPEA or TEA (2.0 eq) to the mixture.
-
Cool the reaction to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography.
Data Presentation: Comparison of Amide Coupling Methods
| Coupling Reagent | Base | Typical Solvent | Reaction Time (h) | Reported Yield Range (%) | Key Advantages |
| HATU | DIPEA | DMF | 1-4 | 70-95% | Fast reaction times, high yields, low racemization.[8] |
| EDC/HOBt | DIPEA/TEA | DCM, DMF | 12-18 | 60-90% | Cost-effective, water-soluble byproducts (with EDC).[2][9] |
Visualization of Key Mechanisms
Mechanism of HATU Mediated Amide Coupling
Caption: Mechanism of HATU mediated amide coupling.
Mechanism of EDC/HOBt Mediated Amide Coupling
Caption: Mechanism of EDC/HOBt mediated amide coupling.
References
- PrepChem. Synthesis of ethyl 2-chloro-3-oxopentanoate.
- Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- National Institutes of Health. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Chemical Synthesis Database. ethyl 5-hexyl-1,3-oxazole-4-carboxylate.
- Fisher Scientific. Amide Synthesis.
- Growing Science. Process optimization for acid-amine coupling: a catalytic approach.
- Aapptec Peptides. Coupling Reagents.
- Common Organic Chemistry. Amine to Amide (EDC + HOBt).
- Fisher Scientific. Amide Synthesis.
- Der Pharma Chemica. An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids.
- PubChem. Ethyl 2-chloro-3-oxopentanoate.
- Synfacts. Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids via [3 + 2]-Cycloaddition Reaction.
- ACS Publications. General synthesis of 4-isoxazolecarboxylic acids.
Sources
- 1. prepchem.com [prepchem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. prepchem.com [prepchem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. growingscience.com [growingscience.com]
- 9. peptide.com [peptide.com]
Application Notes and Protocols for the Large-Scale Synthesis of 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid
Introduction: The Significance of 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid in Modern Research
The oxazole scaffold is a privileged heterocycle in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active natural products and synthetic compounds. This compound, in particular, serves as a crucial building block for the synthesis of more complex molecules, including potential therapeutic agents and functional materials. Its strategic placement of an ethyl group and a carboxylic acid moiety on the oxazole ring allows for diverse functionalization, making it a valuable intermediate for drug discovery and development programs.
These application notes provide a comprehensive guide for the large-scale synthesis of this compound, tailored for researchers in academic and industrial settings. The presented protocol is designed for scalability, robustness, and high yield, prioritizing both efficiency and safety.
Synthetic Strategy: A Direct Approach from Propanoic Acid
For the large-scale synthesis of this compound, a two-step approach commencing from readily available and cost-effective starting materials is employed. This strategy offers a significant advantage over multi-step or less scalable methods. The overall transformation is depicted below:
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid
Welcome to the technical support guide for the synthesis of 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common challenges encountered during this synthetic sequence. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to optimize your yield and purity.
The synthesis of substituted oxazoles is a cornerstone of medicinal chemistry, as the oxazole nucleus is a privileged scaffold found in numerous biologically active compounds.[1] The target molecule, this compound, is typically prepared via a two-stage process: the formation of an ester precursor, followed by its hydrolysis. This guide addresses potential pitfalls in both stages to ensure a robust and reproducible synthesis.
Overall Synthetic Workflow
The synthesis is logically divided into two primary transformations:
-
Stage 1: Oxazole Ring Formation. Synthesis of the intermediate, Ethyl 5-Ethyl-1,3-Oxazole-4-Carboxylate, typically via a modified Cornforth synthesis or a related pathway.
-
Stage 2: Saponification. Hydrolysis of the ethyl ester to yield the final this compound.
Sources
"stability of 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid in different solvents and pH"
Technical Support Center: Stability of 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with this compound. This guide provides in-depth answers to frequently asked questions and robust troubleshooting protocols to address challenges related to the stability of this compound in various experimental settings. Our goal is to equip you with the foundational knowledge and practical methodologies to ensure the integrity of your results.
The stability of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that influences every stage of development, from initial screening to formulation.[1] While specific public data on this compound is limited, we can infer a predictive stability profile based on the well-documented chemistry of the oxazole ring system and related analogues.[2][3] This guide synthesizes that knowledge into actionable advice.
Section 1: Frequently Asked Questions (FAQs) - Predictive Stability & Handling
This section addresses the most common questions regarding the stability of this compound, providing answers grounded in established chemical principles.
Q1: What is the expected stability of the this compound ring under different pH conditions?
A1: The 1,3-oxazole ring is generally susceptible to cleavage under strongly acidic or basic conditions.[2]
-
Acidic Conditions (pH < 3): Concentrated or strong acids can catalyze the hydrolysis of the oxazole ring, leading to decomposition.[2] The reaction typically involves protonation of the ring nitrogen, making the C2 position highly susceptible to nucleophilic attack by water.
-
Neutral Conditions (pH ≈ 6-8): The compound is expected to exhibit its greatest stability in the neutral to slightly acidic range. However, long-term storage in aqueous buffers without stability data is not recommended.
-
Basic Conditions (pH > 9): Strong bases can promote ring-opening.[2] Studies on the related isoxazole ring in leflunomide show significant degradation at pH 10, a process that accelerates with increased temperature.[4] A similar base-catalyzed hydrolysis pathway is plausible for oxazoles.
Q2: How do the ethyl and carboxylic acid substituents influence the molecule's stability?
A2: The substituents at the C4 and C5 positions are critical to the overall stability. Research on related 5-hydroxyoxazole-4-carboxylic acid derivatives has shown them to be highly unstable, readily undergoing hydrolytic ring-opening and decarboxylation.[3][5] While the ethyl group at C5 is not as electronically influential as a hydroxyl group, the presence of the C4-carboxylic acid remains a potential point of instability. Conversely, a 5-ethoxy substituted analogue demonstrated enhanced stability, suggesting that the nature of the C5 substituent is key to preventing certain degradation pathways.[3] The carboxylic acid itself will ionize based on its pKa, affecting solubility and potentially influencing its reactivity in different pH environments.
Q3: What are the likely degradation pathways for this molecule?
A3: The primary anticipated degradation pathway is the hydrolytic cleavage of the oxazole ring . Under either acidic or basic conditions, the ring can open to form an N-acyl amino ketone intermediate, which may undergo further degradation. The diagram below illustrates a plausible hydrolytic pathway.
Q4: In which common laboratory solvents is the compound likely to be stable for short-term use and storage?
A4: For short-term storage and use in experiments, anhydrous polar organic solvents are generally preferred.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Ethanol, Acetonitrile (ACN).
-
Solvents to Use with Caution: Protic solvents like methanol could potentially react with the carboxylic acid to form a methyl ester under certain conditions, though this is unlikely without a catalyst. Long-term storage in any solvent should be validated.
-
Aqueous Solutions: Prepare fresh and use immediately. Avoid storing stock solutions in aqueous buffers for extended periods unless stability has been confirmed. If buffers are required, conduct a preliminary stability test (see Protocol 1) at the intended concentration and temperature.
Section 2: Troubleshooting Guide - Investigating Stability Issues
This section provides a logical framework for diagnosing and resolving common problems encountered during experimentation that may be linked to compound instability.
| Observed Problem | Potential Cause | Recommended Action |
| Loss of Potency or Decreasing Concentration Over Time | Hydrolytic degradation in aqueous media. | 1. Verify the pH and temperature of your solution. 2. Prepare solutions fresh before each experiment. 3. Perform a time-course stability study in your experimental buffer using Protocol 1. 4. If instability is confirmed, consider using a co-solvent system (e.g., 1-5% DMSO in buffer) to improve stability. |
| Appearance of New Peaks in HPLC/LC-MS Analysis | Compound degradation during sample preparation, storage, or analysis. | 1. Immediately analyze a freshly prepared sample to establish a baseline chromatogram. 2. Review all sample handling steps. Are samples left at room temperature? Is the mobile phase pH extreme? 3. Perform a forced degradation study (Protocol 2) to intentionally generate degradants. This helps confirm if the new peaks are related to your compound and aids in developing a stability-indicating analytical method.[1][6] |
| Inconsistent Results in Biological Assays | Degradation of the compound in the assay medium over the incubation period. | 1. Run a control experiment where the compound is incubated in the assay medium for the full duration of the experiment, then analyze its concentration by HPLC or LC-MS. 2. If degradation is significant (>5-10%), consider reducing the incubation time or adjusting the assay medium's pH if possible. |
| Reaction Failure or Low Yield (Synthetic Chemistry) | Instability of the oxazole ring to the reaction conditions. | 1. Analyze the reaction conditions. Are strong acids (e.g., TFA, conc. HCl) or strong bases (e.g., n-BuLi, NaH) being used?[2] 2. Consider milder reagents or protecting groups if necessary. 3. Ensure reaction temperatures are carefully controlled, as higher temperatures can accelerate degradation.[4] |
Section 3: Experimental Protocols for Stability Assessment
Adopting a systematic approach to stability testing is crucial. These protocols provide a validated framework for assessing the stability of this compound.
Protocol 1: Preliminary Solubility and Short-Term Stability Assessment
Objective: To quickly assess the compound's solubility and stability in various solvents and buffers over a short timeframe (e.g., 24 hours).
Methodology:
-
Stock Solution: Prepare a 10 mM stock solution of the compound in DMSO.
-
Solvent Preparation: Aliquot your target solvents/buffers (e.g., Water, PBS pH 7.4, 0.1 M HCl, 0.1 M NaOH, Acetonitrile) into separate vials.
-
Dilution: Dilute the DMSO stock into each target solvent to a final concentration of 100 µM. Vortex thoroughly.
-
Initial Analysis (T=0): Immediately take an aliquot from each vial, dilute if necessary, and analyze via HPLC-UV (see Protocol 3) to get the initial peak area. Visually inspect for precipitation.
-
Incubation: Store the vials under controlled conditions (e.g., Room Temperature, 4°C).
-
Time-Point Analysis: At specified time points (e.g., 2, 8, 24 hours), take another aliquot from each vial and analyze by HPLC-UV.
-
Evaluation: Compare the peak area at each time point to the T=0 value. A decrease of >5% suggests potential instability under those conditions.
Protocol 2: Systematic Forced Degradation Study
Objective: To understand the intrinsic stability of the molecule by subjecting it to stress conditions more severe than accelerated storage, as outlined in ICH guidelines.[6] This is essential for identifying potential degradants and developing a stability-indicating analytical method.[7]
Workflow: The general workflow for a forced degradation study is visualized below.
Caption: Experimental workflow for a forced degradation study.
Step-by-Step Procedure:
-
Prepare a 1 mg/mL stock solution in Acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store a sample of the solid compound in a vial at 80°C for 48 hours. Dissolve in the mobile phase for analysis.
-
Photolytic Degradation: Expose a solution (e.g., in ACN:water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Sample Analysis: Before HPLC analysis, neutralize the acidic and basic samples with an equimolar amount of base/acid. Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase. Analyze alongside an unstressed control sample. Aim for 5-20% degradation for optimal results.
Protocol 3: Generic HPLC-UV Method for Stability Testing
Objective: To establish a baseline reversed-phase HPLC method capable of separating the parent compound from potential degradation products.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: Scan from 200-400 nm with a photodiode array (PDA) detector to determine the optimal wavelength. Start with ~254 nm.
Section 4: Data Interpretation & Visualization
Interpreting Stability Data
The primary output of a stability study is the percentage of the parent compound remaining and the formation of new peaks.
Table 1: Example Data Summary from a Forced Degradation Study
| Stress Condition | Incubation Time/Temp | % Assay of Parent Compound | % Total Degradation | Number of Degradants |
| Control (Unstressed) | N/A | 99.8% | 0.2% | 0 |
| 0.1 M HCl | 24 hr / 60°C | 85.2% | 14.6% | 2 |
| 0.1 M NaOH | 8 hr / RT | 78.9% | 20.9% | 1 (Major) |
| 3% H₂O₂ | 24 hr / RT | 98.1% | 1.7% | 1 (Minor) |
| Thermal (Solid) | 48 hr / 80°C | 99.5% | 0.5% | 0 |
| Photolytic | ICH Q1B | 99.2% | 0.8% | 0 |
This is hypothetical data for illustrative purposes.
Proposed Degradation Pathway
Based on known oxazole chemistry, a primary degradation route involves hydrolysis of the ring.
Caption: Plausible hydrolytic degradation of the oxazole ring.
References
- Juin, C. et al. (2004). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate.
- ResearchGate. (n.d.). Force degradation study of compound A3. ResearchGate.
- Wang, Y. et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Organic Letters.
- American Chemical Society. (2023). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.
- Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
- Taylor & Francis Online. (n.d.). Oxazole – Knowledge and References. Taylor & Francis.
- Reddy, B. et al. (2022). Forced Degradation – A Review. International Journal of Pharmaceutical Research.
- MedCrave. (2016). Forced Degradation Studies. MedCrave online.
- Kumar, V. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical Research International.
- PubMed. (2021). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. National Library of Medicine.
Sources
- 1. biomedres.us [biomedres.us]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Welcome to the technical support guide for 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid (CAS: 898227-93-5). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when working with this versatile heterocyclic building block. The following question-and-answer guide provides in-depth, field-proven insights to ensure the success and integrity of your experiments.
Section 1: Compound Fundamentals & Safe Handling (FAQs)
This section covers the essential properties and safety protocols necessary for handling this compound.
Q1: What are the fundamental chemical and physical properties of this compound?
Understanding the basic properties is the first step in successful experimental design. Key data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₇NO₃ | [1][2] |
| Molecular Weight | 141.12 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 898227-93-5 | [1][2] |
| Appearance | White to yellow crystalline solid (typical for oxazole carboxylic acids) | [3] |
| Topological Polar Surface Area | 63.3 Ų | [1][2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
Q2: What are the primary hazards and required safety precautions?
Safety is paramount. This compound is classified with specific hazards that require strict adherence to safety protocols.
Answer: According to the Globally Harmonized System (GHS) classifications, this compound presents the following hazards:
-
H335: May cause respiratory irritation[1].
Therefore, the following personal protective equipment (PPE) and handling procedures are mandatory:
-
Eye/Face Protection: Wear tightly sealed safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards[4][5].
-
Skin Protection: Use impervious protective gloves (e.g., nitrile) and a lab coat. Contaminated clothing should be removed and washed before reuse[4][6].
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or aerosols[5][6].
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[4][5].
Q3: What are the recommended storage conditions for this reagent?
Answer: Proper storage is crucial for maintaining the compound's integrity. To prevent degradation, store this compound in a tightly closed container in a dry, cool, and well-ventilated place[4][5][6]. For long-term stability, storage at 0-8 °C under an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize exposure to moisture and air, which can be detrimental to some oxazole derivatives[3][7].
Section 2: Purification & Isolation (Troubleshooting Guide)
Purification is often the most challenging step. The carboxylic acid functionality allows for specific, highly effective purification strategies but also presents unique problems.
Q1: My reaction workup is messy and gives low recovery. How can I design a robust purification workflow?
Answer: The acidic nature of the carboxylic acid group is the key to a clean and efficient purification. An aqueous acid-base extraction is the most effective first step to separate your product from neutral or basic impurities[7].
Here is a detailed protocol and logical workflow:
Step-by-Step Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).
-
Base Wash (Product Extraction): Transfer the organic solution to a separatory funnel and wash it with a basic aqueous solution (e.g., 1M sodium bicarbonate or 1M sodium hydroxide). The carboxylic acid will be deprotonated to its corresponding carboxylate salt, which is water-soluble. This selectively moves your product into the aqueous layer[7].
-
Separation: Carefully separate the aqueous layer containing your product salt. Retain the organic layer and wash it again with the basic solution to ensure complete extraction. Combine all aqueous layers.
-
Back-Wash (Impurity Removal): Wash the combined aqueous layers with a fresh portion of the organic solvent (e.g., ethyl acetate) to remove any residual neutral impurities.
-
Acidification & Precipitation: Cool the aqueous layer in an ice bath and slowly acidify it with a dilute acid (e.g., 1M HCl) while stirring. Your product, this compound, will become protonated and precipitate out of the solution as it is no longer water-soluble[7].
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product thoroughly under a high vacuum to remove residual water and any trapped solvents[7].
Caption: A standard workflow for the purification of this compound via acid-base extraction.
Q2: After purification, my final product is still wet or contains residual solvent. What's wrong?
Answer: This is a common issue stemming from two potential sources:
-
Residual Water: The compound may have been insufficiently dried after the aqueous workup. Carboxylic acids can form tight hydrogen bonds with water, making it difficult to remove. Ensure thorough drying of organic extracts with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation. For the final product, drying under high vacuum, sometimes with gentle heating (if thermally stable), is critical[7].
-
Hygroscopicity: Polar compounds, especially those with hydrogen bonding capabilities, can absorb moisture from the atmosphere. After drying, store the final product in a desiccator or under an inert atmosphere to prevent water reabsorption[7].
Q3: I am using silica gel chromatography, but my recovery is poor and the compound seems to streak on the column. What can I do?
Answer: Carboxylic acids are notoriously difficult to purify via standard silica gel chromatography. The acidic proton interacts strongly with the silanol groups on the silica surface, leading to poor elution, band tailing (streaking), and often irreversible adsorption.
Troubleshooting & Optimization:
-
Modify the Mobile Phase: Add a small amount of a competitive acid, such as acetic acid or formic acid (~0.5-1%), to your eluent system (e.g., hexane/ethyl acetate). This protonates the silica surface and reduces the interaction with your compound, leading to much sharper peaks and better recovery.
-
Consider an Alternative Stationary Phase: If tailing persists, consider using a different stationary phase. Alumina (neutral or acidic) can sometimes be a better choice. Alternatively, reversed-phase (C18) chromatography is an excellent method for purifying polar compounds like carboxylic acids[7].
Section 3: Characterization & Stability (FAQs)
Verifying the structure and understanding the stability of your compound are critical for downstream applications.
Q1: What are the expected NMR and Mass Spec signals for this compound?
| Analysis | Predicted Signal / Value | Rationale |
| ¹H NMR | ~8.0-8.5 ppm (s, 1H) | Oxazole C-H proton, typically downfield. |
| ~2.8-3.1 ppm (q, 2H) | -CH₂- of the ethyl group. | |
| ~1.2-1.4 ppm (t, 3H) | -CH₃ of the ethyl group. | |
| >10 ppm (br s, 1H) | Carboxylic acid proton, often broad and far downfield. | |
| ¹³C NMR | ~160-170 ppm | Carboxylic acid carbonyl carbon. |
| ~150-160 ppm | Oxazole C5 carbon (attached to ethyl). | |
| ~140-150 ppm | Oxazole C2 carbon. | |
| ~125-135 ppm | Oxazole C4 carbon (attached to carboxyl). | |
| ~20-25 ppm | -CH₂- of the ethyl group. | |
| ~10-15 ppm | -CH₃ of the ethyl group. | |
| Mass Spec (ESI-) | [M-H]⁻ = 140.03 | Deprotonation of the carboxylic acid. |
| High-Res MS | Exact Mass: 141.0426 | C₆H₇NO₃ |
Note: Chemical shifts are predictions and can vary based on solvent and concentration.
Q2: My compound seems to degrade over time or in certain solvents. Is it unstable?
Answer: Yes, instability can be a concern. The oxazole ring, while aromatic, can be susceptible to degradation under certain conditions. Research on related structures, such as 5-hydroxyoxazole-4-carboxylic acids, has shown they are unstable towards hydrolytic ring-opening and decarboxylation[11][12][13].
Causality & Prevention:
-
Hydrolysis: The oxazole ring can be cleaved by harsh acidic or basic conditions, especially in the presence of water and heat[12]. Always use mild conditions during workup and subsequent reactions.
-
Decarboxylation: The presence of the carboxylic acid group introduces the possibility of decarboxylation, particularly at elevated temperatures[12]. Avoid excessive heat during purification and reactions.
-
Mechanism of Instability: For the related 5-hydroxy derivatives, instability arises from tautomerization to a non-aromatic azlactone, which can readily hydrolyze or decarboxylate[11]. While the 5-ethyl group on your compound prevents this specific tautomerization, it highlights the inherent reactivity of the oxazole core. Always handle with care, minimize exposure to moisture, and store properly.
Section 4: Reactions & Derivatization (Troubleshooting Guide)
Using this compound as a building block is its primary application. This section addresses common failures in derivatization reactions.
Q1: I'm trying to form an amide using standard coupling reagents (e.g., EDC/HOBt), but the reaction is failing or giving a low yield. What could be the problem?
Answer: Amide coupling failures with this substrate can often be traced to issues with either the carboxylic acid activation, the nucleophile, or competing side reactions.
The following troubleshooting tree can help diagnose the issue:
Caption: A logical decision tree for troubleshooting failed amide coupling reactions.
Key Insights:
-
Activation is Key: The carboxylic acid must be converted into a more reactive electrophile. If standard coupling reagents fail, converting to the more potent acyl chloride with thionyl chloride or oxalyl chloride is a robust alternative[14]. This requires anhydrous conditions to prevent immediate hydrolysis back to the carboxylic acid.
-
Ring Stability: The oxazole ring is generally stable to standard amide coupling conditions but can be sensitive to very strong bases or high temperatures. If you suspect ring degradation, perform the reaction at a lower temperature and ensure your base (if used, e.g., DIPEA) is non-nucleophilic and added slowly.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- The Royal Society of Chemistry. (2019). Supporting Information for "A facile one-pot synthesis of Dihydropyrimidinones...".
- Chemical Synthesis Database. (2025). ethyl 5-hexyl-1,3-oxazole-4-carboxylate.
- Tirla, A., Wernke, K. M., & Herzon, S. B. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Organic Letters, 23(14), 5457–5460.
- ChemSynthesis. (2025). ethyl 5-phenyl-1,3-oxazole-4-carboxylate.
- Stork, G., & McMurry, J. E. (1967). General synthesis of 4-isoxazolecarboxylic acids. Journal of the American Chemical Society, 89(21), 5464–5465.
- Google Patents. (2003). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
- ChemSynthesis. (2025). ethyl 2-ethyl-5-methyl-1,3-oxazole-4-carboxylate.
- SpectraBase. (n.d.). 5-ethoxy-2-methyl-4-oxazolecarboxylic acid, ethyl ester.
- Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9(3), 297.
- Chavan, S. P., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.
- ResearchGate. (2025). 2-Aryl-5-arylsulfanyl-1,3-oxazole-4-carboxylic Acids and Their Derivatives.
- Tirla, A., Wernke, K. M., & Herzon, S. B. (2021). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. PubMed.
Sources
- 1. This compound | C6H7NO3 | CID 28064054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. ETHYL OXAZOLE-5-CARBOXYLATE(118994-89-1) 1H NMR spectrum [chemicalbook.com]
- 10. pubs.vensel.org [pubs.vensel.org]
- 11. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
Technical Support Center: Optimization and Troubleshooting for the Synthesis of 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid
Welcome to the technical support center for the synthesis of 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity. My insights are drawn from established principles of heterocyclic chemistry and practical experience in process optimization.
The synthesis of substituted oxazoles is a cornerstone in medicinal chemistry, as the oxazole motif is a key component in numerous bioactive molecules.[1] However, like many heterocyclic syntheses, the path to a pure product can be fraught with challenges, from low yields to persistent impurities.[2] This guide provides a structured approach to identifying and resolving these issues.
Proposed Synthetic Pathway: A Common Approach
While various methods exist for oxazole synthesis, a prevalent strategy for constructing the this compound core involves the reaction of an ethyl 2-amino-3-oxopentanoate with a formylating agent, followed by cyclization and subsequent hydrolysis of the resulting ester. This pathway is chosen for its reliance on readily available starting materials and its amenability to optimization.
Caption: Proposed synthesis of this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis.
Issue 1: Low or No Product Formation
Question: I am not observing any significant formation of the desired ethyl 5-ethyl-1,3-oxazole-4-carboxylate. What are the likely causes?
Answer: A lack of product can stem from several factors, primarily related to the reagents, reaction conditions, or the stability of the intermediates.
| Potential Cause | Troubleshooting Steps & Explanation |
| Poor Quality Starting Materials | - Verify the purity of ethyl 2-amino-3-oxopentanoate: This starting material can be unstable. Use freshly prepared or recently purchased material. Confirm its identity and purity via ¹H NMR and/or LC-MS. - Check the formylating agent: Formic acid can contain significant amounts of water. Use high-purity formic acid or consider using acetic formic anhydride for a more potent, anhydrous alternative. |
| Ineffective Cyclization Conditions | - Temperature: The cyclization step often requires elevated temperatures to drive the dehydration process. If the temperature is too low, the reaction may not proceed at a reasonable rate. Incrementally increase the reaction temperature (e.g., in 10 °C steps) and monitor the progress by TLC or LC-MS. - Dehydrating Agent: For challenging cyclizations, the addition of a dehydrating agent (e.g., phosphorus oxychloride, trifluoroacetic anhydride) can be beneficial. However, these are harsh reagents and should be used cautiously to avoid side reactions. |
| Incorrect Stoichiometry | - Reagent Ratios: Ensure the stoichiometry of the reactants is correct. An excess of the formylating agent is often used to drive the reaction to completion. |
Expert Insight: The cyclization to form the oxazole ring is a critical, and often challenging, step. The choice of solvent can also play a significant role. Aprotic solvents like dioxane or toluene are often effective as they can facilitate the removal of water azeotropically.
Issue 2: Formation of Significant Impurities
Question: My reaction mixture shows the formation of multiple byproducts, making purification difficult. How can I minimize these?
Answer: Impurity formation is a common hurdle. Understanding the potential side reactions is key to mitigating them.
Caption: A logical workflow for impurity identification and minimization.
| Potential Cause | Troubleshooting Steps & Explanation |
| Side Reactions of the Amino Group | - N-Formylation vs. Cyclization: If the N-formylation is not followed by efficient cyclization, you may isolate the formylated intermediate. Ensure the reaction conditions (temperature, catalyst) are sufficient to promote the subsequent cyclization. |
| Decomposition of the Product | - Product Instability: Some substituted oxazoles can be sensitive to prolonged heating or acidic/basic conditions.[2] Minimize the reaction time once the formation of the product has plateaued. During workup, use milder acids and bases and avoid excessive heat. |
| Polymerization/Tarrying | - Concentration: High concentrations of reactants, especially at elevated temperatures, can sometimes lead to polymerization. Consider running the reaction at a slightly lower concentration. |
Expert Insight: The presence of electron-donating groups on the oxazole ring can make it susceptible to electrophilic attack or facilitate reactions with dienophiles.[3] While the ethyl group at the 5-position is not strongly activating, it's a factor to consider if you observe unexpected byproducts.
Issue 3: Incomplete Hydrolysis of the Ester
Question: I am having difficulty fully hydrolyzing the ethyl ester to the carboxylic acid. What can I do?
Answer: Incomplete saponification is a common issue, often related to steric hindrance or reagent choice.
| Potential Cause | Troubleshooting Steps & Explanation |
| Insufficient Base or Reaction Time | - Stoichiometry and Time: Ensure you are using a sufficient excess of the base (e.g., 2-3 equivalents of LiOH or NaOH). Monitor the reaction by TLC or LC-MS until the starting material is consumed. |
| Steric Hindrance | - Solvent Choice: The choice of solvent can impact the efficiency of the hydrolysis. A mixture of THF and water or methanol and water can improve the solubility of the ester and facilitate the reaction. |
| Product Precipitation | - Solubility: The carboxylate salt of the product may precipitate out of the reaction mixture, slowing down the reaction. Adding a co-solvent like THF can help maintain a homogeneous solution. |
Expert Insight: Lithium hydroxide (LiOH) is often preferred for the saponification of sterically hindered esters as the smaller lithium cation can coordinate more effectively with the carbonyl oxygen.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying the final product, this compound?
A1: Purification can typically be achieved by recrystallization. After the hydrolysis and acidic workup, the crude carboxylic acid can be dissolved in a suitable hot solvent (e.g., ethanol, ethyl acetate, or a mixture with heptane) and allowed to cool slowly to form crystals. If impurities are still present, column chromatography on silica gel may be necessary, using a mobile phase such as a gradient of ethyl acetate in hexanes with a small amount of acetic acid to ensure the carboxylic acid remains protonated.
Q2: How should I store this compound?
A2: The compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation. While the 5-ethyl group is not as problematic as a 5-hydroxy group, some oxazole-4-carboxylic acids can be unstable over long periods, particularly if exposed to moisture or light.[4]
Q3: Are there any specific safety precautions I should take when working with the reagents for this synthesis?
A3: Standard laboratory safety protocols should be followed. Pay particular attention to:
-
Phosphorus oxychloride and trifluoroacetic anhydride: These are corrosive and react violently with water. Handle them in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Strong bases (LiOH, NaOH): These are corrosive and can cause severe burns. Handle with care.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-ethyl-1,3-oxazole-4-carboxylate
-
To a solution of ethyl 2-amino-3-oxopentanoate (1.0 eq) in a suitable solvent (e.g., toluene, 0.5 M), add acetic formic anhydride (1.5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Heat the reaction mixture to reflux (e.g., 110 °C for toluene) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Hydrolysis to this compound
-
Dissolve the ethyl 5-ethyl-1,3-oxazole-4-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
If no precipitate forms, extract the acidified aqueous layer with ethyl acetate (3x), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
This guide provides a foundational framework for the successful synthesis of this compound. Remember that every reaction is unique, and a systematic, observant approach is the key to overcoming synthetic challenges.
References
- Ozaki, Y., Maeda, S., Iwasaki, T., Matsumoto, K., Odawara, A., Sasaki, Y., & Morita, T. (1983). Syntheses of 5-substituted oxazole-4-carboxylic acid derivatives with inhibitory activity on blood platelet aggregation. Chemical & Pharmaceutical Bulletin, 31(12), 4417-4424. [Link]
- Serebryannikova, A. V., Galenko, E. E., Novikov, M. S., & Khlebnikov, A. F. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(23), 15567-15577. [Link]
- Chavan, S. P., et al. (2025). Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids via [3 + 2]-Cycloaddition Reaction. Synfacts, 21(06), 562. [Link]
- Chavan, S. P., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link] (Note: This is a placeholder DOI as the article is in press for 2025)
- Stork, G., & McMurry, J. E. (1967). General synthesis of 4-isoxazolecarboxylic acids. Journal of the American Chemical Society, 89(21), 5464-5465. [Link]
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
- Chemical Synthesis Database. (2025). ethyl 5-hexyl-1,3-oxazole-4-carboxylate.
- Watson, W. (2017). Oxazole Synthesis from Acetylenes and Nitriles. Scientific Update.
- Turchi, I. J. (Ed.). (2009). The Chemistry of Heterocyclic Compounds, Oxazoles. John Wiley & Sons.
- Kumar, V., & Aggarwal, R. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Organic Chemistry Portal.
- Wang, Y., et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. RSC advances, 11(23), 13987-13991. [Link]
- BenchChem. (2025). Troubleshooting scale-up production of 5-Methoxyoxazole-2-carboxylic acid. BenchChem.
- BenchChem. (2025). An In-depth Technical Guide to a Proposed Synthesis Pathway for 5-Bromooxazole-4-carboxylic Acid. BenchChem.
- Chemical Synthesis Database. (2025). ethyl 5-phenyl-1,3-oxazole-4-carboxylate.
- Fokin, V. V., et al. (2020). Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. Molbank, 2020(2), M1131. [Link]
- LookChem. (n.d.). 5-imidazol-1-yl-2-phenyl-oxazole-4-carboxylic acid ethyl ester. LookChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
"purification challenges of 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid and solutions"
Introduction
Welcome to the technical support guide for the purification of 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid (C₆H₇NO₃, MW: 141.12 g/mol ).[1][2] This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this valuable heterocyclic building block in high purity. The inherent chemical functionalities of this molecule—a polar carboxylic acid and a moderately basic oxazole ring—present a unique set of purification challenges.[3][4] This guide provides a structured, problem-solving approach, moving from frequently asked questions to in-depth troubleshooting protocols, grounded in the principles of organic chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile is almost always a direct consequence of the synthetic route. A common route is the hydrolysis of the corresponding ethyl ester, ethyl 5-ethyl-1,3-oxazole-4-carboxylate.[5] Therefore, the most prevalent impurities include:
-
Unhydrolyzed Starting Ester: This is typically the most common impurity. Being less polar than the carboxylic acid product, it will have a higher Rf value on a normal-phase TLC plate.[5]
-
Reagents from Oxazole Formation: Depending on the specific synthesis (e.g., Robinson-Gabriel, van Leusen), you may have unreacted starting materials or byproducts from the initial ring formation.[5][6][7]
-
Degradation Products: While the oxazole ring is generally thermally stable, prolonged exposure to harsh acidic or basic conditions, especially at high temperatures, can lead to ring-opening or decarboxylation byproducts.[3][4]
Q2: My compound is a sticky solid or oil after the workup. What's the likely cause and solution?
A2: "Oiling out" or obtaining a gum instead of a crystalline solid is a common problem, often caused by the presence of impurities that inhibit the formation of a crystal lattice.[8] Residual solvent or the presence of the unhydrolyzed ester are frequent culprits.
-
Causality: Impurities disrupt the regular packing of molecules, preventing the long-range order required for crystallization. Even small amounts of a structurally similar impurity can have a significant effect.
-
Solution: Before attempting a full-scale recrystallization, perform a preliminary purification. An acid-base extraction is highly effective at separating the carboxylic acid product from neutral impurities like the starting ester.[9] Following extraction, if the product still oils out, try trituration with a non-polar solvent like hexanes or a cold ether/hexane mixture to crash out the solid product.
Q3: Why does my compound streak so badly on silica gel TLC plates, and how can I get clean spots?
A3: Streaking is a classic sign of a strong, undesirable interaction between an analyte and the stationary phase. For a carboxylic acid on standard silica gel, this is almost unavoidable.
-
Causality: The acidic proton of your carboxylic acid interacts strongly with the slightly acidic silanol (Si-OH) groups on the surface of the silica gel.[9] This strong adsorption prevents the compound from moving smoothly with the mobile phase, leading to tailing or streaking.
-
Solution: To suppress this interaction, you must ensure your compound remains fully protonated. Add a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to your eluent system (e.g., ethyl acetate/hexane).[9] This acidic modifier protonates the silica surface and ensures your compound travels as a single, neutral species, resulting in sharper spots.
Q4: What is the best general strategy to purify this compound?
A4: A multi-step approach is often the most robust strategy.[4] The optimal workflow depends on the nature and quantity of impurities but generally follows a logical progression from a bulk, less selective technique to a high-resolution one.
dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dot Caption: Purification Strategy Decision Tree.
Troubleshooting Guide: Purification Protocols
Method 1: Acid-Base Extraction
This technique is the most powerful first step for removing neutral impurities, such as the unhydrolyzed ethyl ester. It leverages the acidic nature of the carboxylic acid group, which can be deprotonated to form a water-soluble salt.[10][11][12]
When to Use: As the primary purification step after initial reaction workup, especially if TLC shows significant non-polar impurities.
Troubleshooting Scenarios & Solutions
| Problem | Probable Cause | Solution & Scientific Rationale |
| Low recovery of product after re-acidification. | 1. Incomplete Extraction: The carboxylic acid was not fully deprotonated and transferred to the aqueous layer. 2. Incomplete Precipitation: The pH of the aqueous layer was not lowered sufficiently to fully protonate and precipitate the product. | 1. Use a sufficiently strong base (e.g., 1M NaOH) and perform multiple extractions (2-3 times) with the basic solution to ensure complete transfer. The pH should be at least 2-3 units above the pKa of the carboxylic acid.[13] 2. Acidify to pH ~2 with a strong acid (e.g., 1M-6M HCl) and check with pH paper.[9] Cool the solution in an ice bath to decrease the product's solubility in water. If it remains dissolved, back-extract into an organic solvent like ethyl acetate.[14] |
| Product precipitates as an oil or emulsion forms during extraction. | 1. High concentration: The concentration of the carboxylate salt in the aqueous layer is too high. 2. Insufficient mixing/shaking: Inadequate agitation prevents clean layer separation. | 1. Dilute the aqueous layer with more water before acidification. Perform the acidification slowly while stirring vigorously in an ice bath. 2. Add a small amount of brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous layer, disrupting emulsions and forcing a cleaner separation. |
Step-by-Step Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).[14]
-
Base Wash (Extraction): Transfer the solution to a separatory funnel. Add an equal volume of 1M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) solution.[9][14] Stopper the funnel, invert, and vent frequently to release any pressure (especially with bicarbonate). Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate. The deprotonated product is now in the upper aqueous layer as its sodium salt. Drain the lower organic layer, which contains the neutral impurities.
-
Repeat: Repeat the extraction of the organic layer with a fresh portion of the basic solution to ensure complete recovery. Combine the aqueous layers.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M HCl dropwise with stirring until the pH is approximately 2 (verify with pH paper).[9] The purified this compound should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, washing with a small amount of cold deionized water. Dry the product under high vacuum.[10]
Method 2: Recrystallization
Recrystallization is a highly effective technique for purifying solid compounds to a high degree, provided a suitable solvent is found.[15] Heterocyclic compounds, particularly those with hydrogen bonding capabilities like carboxylic acids, often crystallize well.[15]
When to Use: After an initial cleanup (like acid-base extraction) or if the crude product is already relatively pure (>85%).
Troubleshooting Scenarios & Solutions
| Problem | Probable Cause | Solution & Scientific Rationale |
| Product does not dissolve in the hot solvent. | Incorrect Solvent Choice: The solvent is too non-polar for the compound. | Increase solvent polarity. The combination of the oxazole and carboxylic acid makes the molecule quite polar. Try more polar solvents like ethanol, isopropanol, or acetonitrile. A mixed solvent system (e.g., ethanol/water) can be very effective.[16] |
| Product "oils out" instead of crystallizing upon cooling. | 1. Solution is too concentrated (supersaturated). 2. Cooling is too rapid. 3. High level of impurities present. | 1. Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly again.[8] 2. Ensure slow cooling. Let the flask cool to room temperature undisturbed before moving it to an ice bath. 3. Induce crystallization: Scratch the inside of the flask with a glass rod at the solvent's surface to create nucleation sites.[8] If available, add a "seed crystal" of pure product.[8] If oiling persists, the impurity level is too high; perform chromatography first. |
| No crystals form, even after cooling in an ice bath. | Incorrect Solvent Choice: The compound is too soluble in the solvent, even when cold. | Use a less polar solvent or a mixed solvent system. If using ethanol, for example, slowly add a non-polar "anti-solvent" like hexanes or toluene to the cool solution until it becomes slightly cloudy (the saturation point), then allow it to stand. |
Step-by-Step Protocol: Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol, ethanol/water, or ethyl acetate/hexane are good starting points.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent dropwise while heating and swirling until the solid just dissolves.[8]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[8]
-
Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.
-
Drying: Dry the crystals thoroughly under high vacuum to remove all traces of solvent.
Method 3: Column Chromatography
Silica gel column chromatography is a high-resolution technique used to separate compounds with very similar polarities. For this specific molecule, special considerations are necessary.
When to Use: When recrystallization fails, when impurities are very close in polarity to the product, or for final polishing to achieve >99% purity.
Troubleshooting Scenarios & Solutions
| Problem | Probable Cause | Solution & Scientific Rationale |
| Poor separation and significant tailing of the product band. | Strong interaction with silica gel. As seen with TLC, the acidic proton binds to the silica. | Use an acidic modifier. Add 0.5-1% acetic or formic acid to the mobile phase.[9] This keeps the carboxylic acid protonated, minimizing interaction with the stationary phase and leading to sharper bands and better separation. |
| Product is not eluting from the column. | 1. Mobile phase is too non-polar. 2. Irreversible adsorption. | 1. Increase eluent polarity. Gradually increase the percentage of the polar solvent (e.g., ethyl acetate or methanol) in your mobile phase.[8] A gradient elution is often most effective.[17] 2. Switch stationary phase. If the product is still retained, consider a less acidic stationary phase like neutral alumina or use reversed-phase (C18) chromatography with a polar mobile phase like water/acetonitrile.[8][18] |
Step-by-Step Protocol: Column Chromatography
dot graph G { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dot Caption: Standard Silica Gel Column Chromatography Workflow.
Purity Assessment
Q5: How can I confidently determine the purity of my final product?
A5: A single analytical technique is rarely sufficient. A combination of methods should be used to build a comprehensive picture of purity.[19]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis in the pharmaceutical industry.[20] A reversed-phase C18 column with a mobile phase of water/acetonitrile containing 0.1% formic or trifluoroacetic acid is an excellent starting point. Purity is determined by the area percentage of the main peak.
-
Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation. The absence of signals corresponding to impurities (e.g., the ethyl group of the starting ester) is a strong indicator of purity. Integration of the product peaks versus known impurity peaks or an internal standard can provide a quantitative measure.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.[20] Techniques like LC-MS are powerful for identifying the mass of minor impurity peaks seen in the HPLC chromatogram.
-
Melting Point: A sharp melting point range (typically < 2 °C) is a good indicator of high purity for a crystalline solid. A broad or depressed melting point suggests the presence of impurities.[21]
Regulatory agencies like the FDA and EMA have stringent requirements for impurity identification and quantification in drug substances.[20][22] Utilizing these orthogonal analytical techniques is crucial for meeting these standards.[19][22]
References
- Benchchem. Technical Support Center: Purification of Oxazole Carboxylic Acids.
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
- Acid-Base Extraction.
- 4.8: Acid-Base Extraction. Chemistry LibreTexts.
- Separation of Organic Compounds by Acid-Base Extraction Techniques. Vernier.
- General procedures for the purification of Carboxylic acids. LookChem.
- Benchchem. Overcoming challenges in the purification of heterocyclic compounds.
- Benchchem. Technical Support Center: Optimizing Carboxylic Acid Purification.
- Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs.
- This compound. PubChem.
- Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI.
- Recrystallization and Crystallization.
- Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. ACS Publications.
- Pharmaceutical Impurity Testing and Identification. Intertek.
- The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing.
- Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org.
- This compound. Echemi.
- Benchchem. Application Note: Recrystallization Protocol for the Purification of 3-formyl-2-pyrazinecarboxylic Acid.
- Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. PubMed.
- Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Oriental Journal of Chemistry.
- Purification: Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry.
- Laboratory Techniques of Purification and Isolation. IT Medical Team.
- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed Central (PMC).
- Benchchem. Identification of common impurities in 5-Methoxyoxazole-2-carboxylic acid synthesis.
- RECRYSTALLISATION.
- Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PubMed Central (PMC).
Sources
- 1. This compound | C6H7NO3 | CID 28064054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. vernier.com [vernier.com]
- 13. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. scs.illinois.edu [scs.illinois.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Purification [chem.rochester.edu]
- 18. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pharmafocusasia.com [pharmafocusasia.com]
- 20. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 21. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 22. Pharmaceutical Impurity Testing and Identification [intertek.com]
"how to prevent degradation of 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid during storage"
Welcome to the technical support center for 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and handling. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols based on established principles of organic chemistry and material stability.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the storage and handling of this compound.
Q1: What are the ideal long-term storage conditions for this compound?
For long-term stability, it is recommended to store the compound at 2-8°C in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen.[1] The storage area should be dry and dark to minimize exposure to moisture and light.[1]
Q2: Can I store the compound at room temperature?
Short-term storage at room temperature is generally acceptable, provided the compound is in a well-sealed container protected from light and humidity. However, for extended periods, refrigeration is advised to prevent potential degradation.
Q3: What are the primary degradation pathways for this compound?
Based on the chemistry of related oxazole and carboxylic acid compounds, the primary degradation pathways to be aware of are:
-
Decarboxylation: Loss of carbon dioxide, especially when heated.[1]
-
Hydrolytic Ring Opening: The oxazole ring can be cleaved in the presence of strong acids, bases, or prolonged exposure to moisture.[1]
-
Photodegradation: Exposure to UV light can induce decomposition.[1]
-
Oxidation: The oxazole ring may be susceptible to oxidative cleavage.[1]
Q4: What are the visual signs of degradation?
A noticeable change in the color of the solid material (e.g., from white/off-white to yellowish or brownish) can be an indicator of degradation.[1] Analytically, the appearance of new peaks or a decrease in the purity of the main peak in chromatograms (e.g., HPLC, LC-MS) are clear signs of degradation.[1]
Q5: What materials should I avoid when handling or storing this compound?
Avoid contact with strong oxidizing agents, strong bases, and strong acids, as these can promote degradation.[1] It is also prudent to avoid storing the compound in metal containers that may be susceptible to corrosion by the carboxylic acid group.
II. Troubleshooting Guide: Addressing Common Stability Issues
This section provides a structured approach to identifying and resolving common stability problems encountered during experiments.
| Observed Problem | Potential Cause | Recommended Solution & Rationale |
| Change in color of the solid material (e.g., turning yellow/brown). | Oxidation or photodegradation. | Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light. For enhanced protection against oxidation, store under an inert atmosphere (e.g., argon or nitrogen).[1] |
| Decreased purity observed by HPLC/LC-MS over time. | Inadequate storage conditions (temperature, humidity). | Ensure the compound is stored in a cool (2-8°C), dry environment. For long-term storage, use a desiccator within the refrigerated environment to minimize moisture exposure.[1] |
| Inconsistent results in reactions using the compound. | Degradation of the starting material. | Always use a fresh batch of the compound or re-purify the existing stock if degradation is suspected. Confirm the purity of the material by a suitable analytical method (e.g., HPLC, NMR) before use. |
| Formation of a new, major impurity peak in chromatograms. | Possible decarboxylation or hydrolysis. | Analyze the impurity by mass spectrometry to identify its structure. This will help in understanding the degradation pathway. Adjust storage and handling conditions to minimize its formation (e.g., lower temperature, strictly anhydrous conditions). |
III. Experimental Protocols for Stability Assessment
To proactively assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways.
Protocol 1: Forced Degradation Study
Objective: To determine the intrinsic stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
-
Photostability chamber
-
Oven
Procedure:
-
Initial Analysis (Time-Zero Reference):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the initial sample by HPLC/UPLC to determine the initial purity and establish the chromatographic profile.
-
-
Stress Conditions:
-
Thermal Stress: Store a solid sample of the compound at an elevated temperature (e.g., 60°C) for a defined period (e.g., 1-4 weeks).
-
Hydrolytic Stress:
-
Acidic: Prepare a solution of the compound in 0.1 N HCl.
-
Neutral: Prepare a solution of the compound in water.
-
Basic: Prepare a solution of the compound in 0.1 N NaOH.
-
Store these solutions at room temperature and an elevated temperature (e.g., 40°C), analyzing at predetermined time points (e.g., 24, 48, 72 hours).
-
-
Oxidative Stress: Prepare a solution of the compound in the presence of 3% H₂O₂ and monitor for degradation over time at room temperature.
-
Photostability: Expose a thin layer of the solid compound and a solution of the compound to a controlled light source as per ICH Q1B guidelines.[2]
-
-
Analysis:
-
At each time point, analyze the stressed samples by HPLC/UPLC.
-
Calculate the percentage of the remaining parent compound and the percentage of each degradation product.
-
Use LC-MS to identify the mass of the major degradation products to propose their structures.
-
-
Data Interpretation:
-
Compile the data into tables to compare the degradation rates under different conditions.
-
Identify the conditions under which the compound is least stable.
-
Propose potential degradation pathways based on the identified impurities.
-
Visualizing Degradation Pathways and Workflows
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
IV. Summary of Recommended Storage Conditions
| Parameter | Short-Term Storage | Long-Term Storage | Rationale |
| Temperature | Room Temperature | 2-8°C | To minimize thermal degradation and slow down potential hydrolytic and oxidative reactions.[1] |
| Atmosphere | Tightly sealed container | Tightly sealed container under an inert gas (e.g., Argon, Nitrogen) | To prevent oxidation and hydrolysis from atmospheric moisture.[1] |
| Light | Protected from light (amber vial or opaque container) | Protected from light (amber vial or opaque container) | To prevent photodegradation.[1] |
| Container | Glass or chemically resistant plastic | Glass or chemically resistant plastic | To avoid reaction with the container material. |
V. References
-
ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
Sources
"addressing off-target effects of 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid in cellular assays"
A Guide to Investigating and Mitigating Off-Target Effects in Cellular Assays
Welcome to the technical support center for 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid (hereafter referred to as EXO-5 ). This guide is designed for researchers, scientists, and drug development professionals who are using this novel small molecule inhibitor in their cellular assays. As a senior application scientist, my goal is to provide you with not just protocols, but the strategic and mechanistic reasoning to confidently navigate the complexities of its cellular effects.
Off-target effects, where a compound interacts with unintended biological molecules, are a frequent challenge in drug discovery.[1] They can lead to misleading results, cellular toxicity, or even desirable therapeutic outcomes that are independent of the primary target.[2] This guide provides a structured approach to identifying, understanding, and addressing potential off-target activities of EXO-5 to ensure the integrity and reproducibility of your research.
Part 1: Foundational Knowledge & Initial Checks
This section addresses the most critical preliminary questions that form the basis of any robust cellular assay.
Q1: We are just starting our work with EXO-5. What is the most crucial first step before we even treat our cells?
Self-Validating Protocol:
-
Purity Assessment: Use orthogonal analytical methods to assess purity. High-performance liquid chromatography (HPLC) is standard, but it should be complemented by a mass-sensitive method like Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm identity and a method like quantitative NMR (qNMR) to provide an absolute measure of purity.[6]
-
Solubility Check: Determine the maximal solubility of EXO-5 in your chosen solvent (e.g., DMSO) and your final cell culture medium. Compound precipitation is a common cause of assay artifacts.
-
Stock Solution Integrity: Prepare a concentrated stock in a high-quality, anhydrous solvent (e.g., DMSO). Aliquot this stock into single-use vials and store them protected from light and moisture at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[7]
| Parameter | Recommended Method | Minimum Acceptance Criteria |
| Identity | LC-MS | Measured Mass ± 0.5 Da of Expected Mass |
| Purity | HPLC (UV detection at 254nm) | >98% |
| Absolute Purity | Quantitative ¹H-NMR (qNMR) | >95% (accounts for residual solvents/salts) |
| Solubility | Nephelometry or visual inspection | No visible precipitate at 2x final assay concentration |
Part 2: Troubleshooting Guide for Unexpected Cellular Phenotypes
This section is formatted as a series of common issues and provides a logical workflow for diagnosing the root cause.
Q2: We are observing significant cytotoxicity at concentrations where we expect to see specific inhibition of our target. How can we determine if this is an on-target or off-target effect?
A2: This is a classic challenge. The key is to experimentally decouple the intended "on-target" effect from the observed toxicity. A multi-pronged approach is necessary to build a convincing case.
Causality: If the toxicity is "on-target," it means that inhibiting the primary target is inherently detrimental to the cells. If it's "off-target," EXO-5 is interacting with one or more other cellular components, leading to cell death through mechanisms like oxidative stress or mitochondrial dysfunction.[2]
Troubleshooting Workflow: On-Target vs. Off-Target Toxicity
Caption: Workflow for deconvoluting on-target vs. off-target toxicity.
Step-by-Step Explanation:
-
Inactive Control Compound: This is the most direct initial test. Synthesize or acquire a close structural analog of EXO-5 that has been modified to remove its activity against the primary target (e.g., by removing a key hydrogen-bonding group). If this "inactive" compound still causes toxicity, it strongly suggests an off-target effect mediated by the chemical scaffold itself.[7]
-
Rescue Experiment: If an inactive control is unavailable, a rescue experiment is a powerful alternative. Genetically modify your cells to express a version of the target protein that is resistant to EXO-5 binding (e.g., by mutating the binding site). If the toxicity is on-target, the cells expressing the resistant mutant should survive treatment, while the wild-type cells die.
-
Target Knockdown/Knockout: Use CRISPR/Cas9 or RNAi to create a cell line that does not express the intended target.[2] If these "knockout" cells are still sensitive to EXO-5-induced toxicity, the effect is unequivocally off-target. Conversely, if the knockout cells become completely resistant, it points towards an on-target mechanism.
Q3: We've confirmed our phenotype is on-target using a knockout cell line, but the dose-response curve is unusually steep or biphasic. Could off-target effects still be involved?
A3: Yes, absolutely. A complex dose-response curve often suggests that multiple molecular events are occurring at different concentrations. It's plausible that at lower concentrations, you are observing the on-target effect, while at higher concentrations, one or more off-target effects begin to contribute to or interfere with the phenotype.
Causality: Small molecules can have different affinities for various proteins. A compound might have a high affinity (low nM) for its intended target and a lower affinity (µM) for one or more off-targets. As you increase the concentration in your assay, you cross the threshold for engaging these secondary targets, leading to a complex or "biphasic" response curve.[8]
Conceptual Model: On- and Off-Target Engagement
Caption: Concentration-dependent engagement of on- and off-targets.
Experimental Strategy:
-
Phosphoproteomics/Transcriptomics: Perform a dose-response experiment and collect samples for global phosphoproteomics or RNA-seq at key concentrations (e.g., below, at, and above the inflection point of the curve). Comparing the signaling pathways and gene expression profiles altered at different doses can reveal the engagement of new pathways at higher concentrations, pointing to off-target activity.
-
Cellular Thermal Shift Assay (CETSA): This technique can assess the direct binding of EXO-5 to proteins inside intact cells. A shift in the thermal stability of a protein upon EXO-5 treatment indicates direct engagement. Performing CETSA across a range of concentrations can reveal which proteins are bound at low vs. high doses.
Part 3: Proactive Strategies for Off-Target Profiling
This section provides guidance on systematically identifying the potential off-targets of EXO-5.
Q4: We want to be proactive and create a selectivity profile for EXO-5. What are the best approaches to identify its specific off-target proteins?
A4: Proactive profiling is an excellent strategy to build confidence in your results and anticipate potential confounding effects. A tiered approach, starting broad and then moving to more targeted validation, is most effective.
Causality: Different methods exploit different biochemical or cellular principles to identify drug-protein interactions. Computational methods predict interactions based on structure, while experimental methods directly measure binding or its functional consequences.[1][9] Combining these approaches provides the most robust evidence.
| Method | Principle | Strengths | Weaknesses |
| In Silico Screening | Computational docking of EXO-5 against known protein structures. | Fast, inexpensive, provides initial hypotheses. | High false-positive rate; doesn't account for cellular context. |
| Broad Kinase Panel | In vitro biochemical assays against a large panel of recombinant kinases. | Highly quantitative (IC50 values); industry standard for kinase inhibitors. | Cell-free system; may miss targets that require cellular scaffolds or cofactors. |
| Affinity Chromatography | Immobilize EXO-5 on a matrix to "pull down" binding proteins from cell lysate. | Identifies direct binding partners. | Can be technically challenging; may favor high-abundance proteins. |
| Phenotypic Screening | Screen EXO-5 against a panel of cell lines with diverse genetic backgrounds.[1] | Provides a functional, cell-based readout of activity. | Does not directly identify the molecular target responsible for the phenotype. |
| Proteome-Wide CETSA | Measures thermal stabilization of all detectable proteins in response to drug binding in cells or lysate. | Unbiased; detects direct target engagement in a physiological context. | Technically complex; may not detect all binding events. |
Recommended Workflow:
-
Start Broad: Begin with an in silico screen and a broad in vitro kinase panel (e.g., >400 kinases). This will provide a rapid overview of the most likely off-target families.
-
Confirm in Cells: Use a cell-based method like proteome-wide CETSA to confirm which of the potential hits from the in vitro screen are actually engaged by EXO-5 in a cellular environment.
-
Validate Functionally: For high-confidence off-targets identified, use genetic methods (siRNA, CRISPR) to knock down the off-target protein. Then, treat the cells with EXO-5. If the cellular phenotype is altered in the knockdown cells, it validates a functional role for that off-target interaction.
Part 4: Key Experimental Protocols
This section provides detailed methodologies for crucial validation experiments.
Protocol 1: Target Knockout via CRISPR/Cas9 and Validation
Objective: To create and validate a cell line deficient in the primary target of EXO-5 to test if a phenotype is on- or off-target.
Self-Validation: This protocol is self-validating through the inclusion of a non-targeting control and confirmation of target protein loss via Western Blot. The functional assay provides the final validation.
Methodology:
-
gRNA Design & Cloning:
-
Design 2-3 single guide RNAs (sgRNAs) targeting an early exon of your target gene using a reputable online tool (e.g., CHOPCHOP).
-
Synthesize and clone these sgRNAs into a Cas9-expressing vector (e.g., lentiCRISPRv2).
-
Also, prepare a vector with a non-targeting control (NTC) sgRNA.
-
-
Lentivirus Production & Transduction:
-
Co-transfect HEK293T cells with the sgRNA/Cas9 plasmid and lentiviral packaging plasmids.
-
Harvest the virus-containing supernatant after 48-72 hours.
-
Transduce your target cell line with the lentivirus at a low multiplicity of infection (MOI) to ensure single integrations.
-
-
Selection & Clonal Isolation:
-
Select transduced cells using the appropriate antibiotic (e.g., puromycin).
-
After selection, dilute the cells for single-cell cloning in 96-well plates.
-
-
Validation of Knockout Clones:
-
Expand individual clones.
-
Western Blot Analysis: Screen clones for the complete absence of the target protein. This is a critical validation step. Use the parental cell line and NTC-transduced cells as positive controls.
-
Sanger Sequencing: Sequence the genomic region targeted by the sgRNA to confirm the presence of insertions/deletions (indels) that cause a frameshift.
-
-
Functional Assay:
-
Plate the validated knockout clones, NTC control cells, and parental wild-type cells.
-
Treat with a dose-response of EXO-5 and a vehicle control.
-
Analyze the phenotype of interest (e.g., cell viability, signaling marker).
-
Interpretation: A complete loss of activity in the knockout cells confirms the phenotype is on-target.[2] If the compound still elicits the response, the effect is off-target.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of EXO-5 to a specific protein within intact cells.
Self-Validation: The inclusion of vehicle-only and heat-only controls ensures that any observed thermal stabilization is a direct result of EXO-5 binding.
Methodology:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the desired concentration of EXO-5 or a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour) at 37°C.
-
-
Heating Step:
-
Harvest and wash the cells, then resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler. Include a non-heated control (room temperature).
-
-
Lysis and Protein Quantification:
-
Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble protein fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Perform SDS-PAGE and Western blotting to detect your protein of interest.
-
Use an antibody specific to your target protein.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point for both the vehicle- and EXO-5-treated samples.
-
Plot the percentage of soluble protein relative to the non-heated control against the temperature.
-
Interpretation: A rightward shift in the melting curve for the EXO-5-treated sample compared to the vehicle control indicates that EXO-5 binding has stabilized the protein against thermal denaturation, confirming direct target engagement.
-
References
- Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?[Link]
- CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. [Link]
- seqWell. (2025, September 23). BLOG: Selecting the Right Gene Editing Off-Target Assay. [Link]
- National Center for Biotechnology Information. (n.d.). Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. [Link]
- Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. [Link]
- ResearchGate. (2015, July 20). Are there experimental tests for off target effects in CRISPR?[Link]
- National Center for Biotechnology Information. (n.d.). Off-target effects in CRISPR/Cas9 gene editing. [Link]
- Cell and Gene. (2024, June 28). Top Strategies To Reduce Off-Target Effects For Safer Genome Editing. [Link]
- ResearchGate. (n.d.). Strategies to reduce off-target effects. [Link]
- National Center for Biotechnology Information. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. [Link]
- MDPI. (2025, August 6).
- ACS Publications. (2014, October 8).
- National Center for Biotechnology Information. (n.d.).
- ResearchGate. (2025, August 4). Problems in interpreting laboratory tests.
- ReAgent. (2022, March 16). Why Is Purity Important In Chemistry?[Link]
- YouTube. (2022, July 14). How to design experiments: control the controllables. [Link]
- YouTube. (2017, May 19). webinar recording: resolving the question of on- or off-target toxicity – a case study. [Link]
- ResearchGate. (2025, August 4).
- CDD Vault. (2019, July 16). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]
- The Institute of Cancer Research. (2020, March 3).
Sources
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Atom Scientific Ltd | News | Why Purity Variation is Significant in Laboratories [atomscientific.com]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. icr.ac.uk [icr.ac.uk]
- 9. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
Technical Support Center: Refining Experimental Design for 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid. This guide is designed to provide in-depth technical assistance and troubleshooting for common experimental challenges. Our goal is to empower you with the knowledge to refine your experimental design, ensure data integrity, and accelerate your research.
Section 1: Compound Fundamentals & Initial Handling
This section addresses the foundational questions regarding the physicochemical properties and initial handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A1: Understanding the fundamental properties of a compound is the first step in designing robust experiments. Key properties for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₇NO₃ | [1] |
| Molecular Weight | 141.12 g/mol | [1] |
| Appearance | White to off-white crystalline solid (typical for similar compounds) | General knowledge |
| pKa | Estimated to be around 3-4 for the carboxylic acid group | General chemical knowledge |
Q2: How should I prepare a stock solution of this compound for in vitro assays?
A2: The preparation of a stable, concentrated stock solution is critical for accurate and reproducible dosing in cellular assays. Due to the carboxylic acid moiety, the compound's solubility is pH-dependent.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution.[2][3]
-
Stock Concentration: A stock concentration of 10-50 mM in 100% DMSO is typically achievable.
-
Procedure:
-
Accurately weigh the desired amount of this compound in a sterile, conical tube.
-
Add the calculated volume of high-purity, sterile DMSO.
-
Facilitate dissolution by gentle vortexing or sonication in a water bath.[3] Avoid excessive heating, which could lead to degradation.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[3]
-
Store stock solutions at -20°C or -80°C in tightly sealed vials to prevent moisture absorption, as DMSO is hygroscopic.[3]
-
Q3: What are the key safety precautions when handling this compound?
A3: Based on data for similar oxazole carboxylic acids, appropriate safety measures should be taken. Always consult the specific Safety Data Sheet (SDS) from your supplier.
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, gloves, and a lab coat.[4][5][6]
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[4][6]
-
Irritation: Be aware that similar compounds can cause skin and eye irritation.[4][5] In case of contact, rinse the affected area thoroughly with water.
-
Disposal: Dispose of waste according to your institution's chemical waste disposal guidelines.
Section 2: Solubility & Stability Troubleshooting
Ensuring your compound is soluble and stable in your experimental system is paramount for obtaining meaningful results.
Troubleshooting Guide: Solubility Issues
Problem: My compound precipitates when I dilute my DMSO stock into aqueous cell culture media.
Root Cause Analysis & Solution Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Protocol: Kinetic Solubility Assessment in Aqueous Buffers
This protocol provides a quick assessment of your compound's solubility in the buffers you plan to use for your experiments.
-
Prepare a series of dilutions of your DMSO stock solution in your chosen aqueous buffer (e.g., PBS, cell culture medium) to achieve a range of final compound concentrations.
-
Incubate the solutions at room temperature or 37°C for 1-2 hours.
-
Visually inspect for any signs of precipitation.
-
Quantify the soluble fraction by centrifuging the samples to pellet any precipitate and measuring the concentration of the compound in the supernatant via HPLC-UV or LC-MS.
Troubleshooting Guide: Compound Stability
Problem: I am seeing a loss of activity or inconsistent results over the course of my experiment.
Root Cause Analysis & Solution: This may be due to the chemical instability of your compound under your experimental conditions. A forced degradation study can help identify potential liabilities.[7][8][9]
Protocol: Forced Degradation Study
This study exposes the compound to harsh conditions to predict its degradation pathways.
-
Prepare solutions of this compound in:
-
0.1 N HCl (acidic hydrolysis)
-
0.1 N NaOH (basic hydrolysis)
-
3% H₂O₂ (oxidative conditions)
-
Water, exposed to high heat (e.g., 80°C) (thermal degradation)
-
Water, exposed to UV light (photolytic degradation)
-
-
Incubate the solutions for a defined period (e.g., 24-48 hours).
-
Analyze the samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products) to determine the percentage of the parent compound remaining.
Section 3: In Vitro Assay Design & Troubleshooting
Given the structural similarity of this compound to known anti-inflammatory agents, this section will focus on assays relevant to inflammation.[1]
FAQ: Which cell lines are appropriate for studying inflammation?
A: The murine macrophage cell line RAW 264.7 and the human monocytic cell line THP-1 are widely used models for studying inflammation in vitro.[10][11][12]
-
RAW 264.7 cells are often used to study lipopolysaccharide (LPS)-induced inflammatory responses, such as the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.[13][14][15]
-
THP-1 monocytes can be differentiated into macrophage-like cells by treatment with phorbol-12-myristate-13-acetate (PMA). These differentiated cells are a good model for human macrophages and can also be stimulated with LPS to produce inflammatory mediators.[10]
Protocol: Measurement of LPS-Induced Cytokine Release in RAW 264.7 Cells
This protocol outlines a common method to assess the anti-inflammatory potential of a compound.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10⁵ cells/mL and allow them to adhere overnight.[14]
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) for 1-2 hours.
-
Inflammatory Stimulus: Stimulate the cells with LPS (100-200 ng/mL) for 18-24 hours.[14]
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
Troubleshooting Guide: In Vitro Assays
Problem: I am observing high variability in my cell-based assay results.
Root Cause Analysis & Solution Workflow:
Caption: Troubleshooting workflow for high variability in cell-based assays.
Protocol: In Vitro Protein Denaturation Assay
This is a simple, cell-free method to screen for potential anti-inflammatory activity.[16][17][18][19][20]
-
Reaction Mixture: Prepare a reaction mixture containing 1% bovine serum albumin (BSA) in phosphate-buffered saline (PBS, pH 6.4).
-
Compound Addition: Add different concentrations of this compound to the reaction mixture. A standard anti-inflammatory drug like diclofenac should be used as a positive control.
-
Incubation: Incubate the samples at 37°C for 20 minutes.
-
Heat Denaturation: Induce protein denaturation by heating the samples at 70°C for 5 minutes.
-
Measurement: After cooling, measure the turbidity of the solutions at 660 nm using a spectrophotometer.
-
Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Section 4: In Vivo Model Selection
For compounds showing promising in vitro activity, progressing to in vivo models is the next logical step. The choice of model is critical and depends on the therapeutic area of interest.
Recommended In Vivo Models for Inflammation
| Model | Description | Key Readouts |
| Collagen-Induced Arthritis (CIA) in Mice or Rats | A widely used model for rheumatoid arthritis, induced by immunization with type II collagen. It shares many pathological features with human RA.[21][22][23][24][25] | Clinical arthritis score, paw swelling, histological analysis of joints, cytokine levels in serum and joint tissue. |
| Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice | A model for inflammatory bowel disease (IBD) where DSS is administered in drinking water, causing damage to the colonic epithelium and subsequent inflammation.[26][27][28][29][30] | Body weight loss, stool consistency, rectal bleeding (Disease Activity Index), colon length, histological analysis of the colon. |
| Carrageenan-Induced Paw Edema in Rats | An acute model of inflammation where carrageenan is injected into the rat paw, causing a localized inflammatory response.[31] | Paw volume measurement (plethysmometry). |
Section 5: Analytical Methodologies
Robust analytical methods are essential for quantifying your compound in various matrices and for assessing its purity and stability.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a standard method for the analysis of small molecules like this compound.
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used for the separation of carboxylic acids.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance.
References
- Taconic Biosciences. (2020, March 17).
- In Vivo Animal Models in Preclinical Evaluation of Anti- Inflamm
- Aragen Life Sciences. (n.d.). DSS-induced IBD Mouse Model for preclinical drug screening.
- Greentech Bioscience. (n.d.).
- Creative Animodel. (n.d.).
- Medicilon. (n.d.).
- Comparative Proteomic Analysis of Polarized Human THP-1 and Mouse RAW264.7 Macrophages. (n.d.). PMC.
- How to Model Rheumatoid Arthritis in Animals: From Rodents to Non-Human Prim
- Animal Models in Rheumatoid Arthritis: Is There a Correlation Between Autoantibodies in Human Pathology and Animal Models? (n.d.). MDPI.
- Kannan, K., Ortmann, R. A., & Kimpel, D. (2005). Animal models of rheumatoid arthritis and their relevance to human disease.
- WuXi Biology. (n.d.).
- Stability Testing and Forced Degradation Studies in Drug Development: Principles and Practices. (n.d.).
- In Vivo Models for Inflamm
- Animal Models of Rheumatoid Arthritis (I)
- Benchchem. (n.d.).
- WuXi Biology. (n.d.).
- A Short Review on Preclinical Models for Inducing Rheumatoid Arthritis in Labor
- In vivo preclinical models for immune-mediated inflammatory disease drug development. (2021, August 2).
- ResearchGate. (2014, October 9). Is it possible to culture RAW264.7 and THP 1 cells without 10% serum?
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18).
- MCE. (n.d.). Compound Handling Instructions.
- In vitro protein denaturation inhibition assay of Eucalyptus globulus and Glycine max for potential anti-inflammatory activity. (n.d.). Innovations in Pharmaceuticals and Pharmacotherapy.
- ResearchGate. (2013, June 21).
- Anti-Inflammatory Potential Evaluation (In-Vitro and In-Vivo) of Arthrophytum scoparium Aerial Part. (2020, September 15).
- SGS. (n.d.).
- Bovine serum assay, Diclofenac, Flower extracts, Protein denatur
- Forced Degradation Studies: Regulatory Considerations and Implement
- ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?
- Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
- Echemi. (n.d.).
- Characterisation and phytochemical screening of ethanolic extract Citrus reticulatapeel and its anti- inflammatory activity using protein denaturation. (n.d.).
- Culturing Mouse Monocyte Macrophage RAW264.7 Cells: 10 things you need to know. (2024, October 18).
- PubChem. (n.d.). This compound.
- Fisher Scientific. (2023, September 5).
- Quora. (2018, April 25). How to make a stock solution of a substance in DMSO.
- Fisher Scientific. (2010, October 26).
- ResearchGate. (2015, March 28).
- Sigma-Aldrich. (n.d.).
- ethyl 5-phenyl-1,3-oxazole-4-carboxylate. (2025, May 20).
- Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. (n.d.).
- CymitQuimica. (2024, December 19).
- PubChem. (n.d.). 5-Ethyl-1,2-oxazole-3-carboxylic acid.
- ResearchGate. (2019, January 30). Can anyone help me standardinzing the protocol for LPS-stimulated RAW 264.7 Cell line assay for screening anti-inflammaotry activity.
- Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.
- Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. (n.d.). MDPI.
- Lipopolysaccharide (LPS)-induced inflammation in RAW264.
Sources
- 1. This compound | C6H7NO3 | CID 28064054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.ie [fishersci.ie]
- 6. fishersci.com [fishersci.com]
- 7. admin.mantechpublications.com [admin.mantechpublications.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
- 10. Comparative Proteomic Analysis of Polarized Human THP-1 and Mouse RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. atcc.org [atcc.org]
- 13. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 14. researchgate.net [researchgate.net]
- 15. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. innpharmacotherapy.com [innpharmacotherapy.com]
- 18. jddtonline.info [jddtonline.info]
- 19. jcdr.net [jcdr.net]
- 20. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 21. Frontiers | How to Model Rheumatoid Arthritis in Animals: From Rodents to Non-Human Primates [frontiersin.org]
- 22. mdpi.com [mdpi.com]
- 23. Animal models of rheumatoid arthritis and their relevance to human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. In Vivo Models for Inflammatory Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. globalresearchonline.net [globalresearchonline.net]
- 26. The Translational Relevance of IBD Mouse Models | Taconic Biosciences [taconic.com]
- 27. IBD Mouse Models for Preclinical Drug Screening | Aragen [aragen.com]
- 28. Animal Models of Inflammatory Bowel Disease (IBD) - Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 29. Animal Models for the Study of Inflammatory Bowel Disease - Creative Animodel [creative-animodel.com]
- 30. wuxibiology.com [wuxibiology.com]
- 31. ijpras.com [ijpras.com]
Technical Support Center: Managing Poor Cell Permeability of 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of this molecule's poor cell permeability. Our goal is to equip you with the scientific rationale and practical methodologies to overcome this hurdle in your experiments.
I. Frequently Asked Questions (FAQs)
Q1: Why is the cell permeability of this compound expected to be poor?
The primary reason for the anticipated poor cell permeability of this compound lies in the presence of the carboxylic acid group. At physiological pH (around 7.4), this acidic functional group will be predominantly ionized (deprotonated), conferring a negative charge on the molecule.[1] This ionization increases the molecule's polarity and hydrophilicity, which significantly hinders its ability to passively diffuse across the lipophilic (fat-loving) cell membrane.[1][2] Generally, for a compound to have good passive permeability, it should have a balance of hydrophilic and lipophilic properties.
Q2: What are the key physicochemical properties of this compound that I should be aware of?
| Property | Predicted Value/Information | Implication for Permeability |
| Molecular Weight | 141.12 g/mol [3] | Favorable for permeability (generally <500 g/mol is preferred). |
| pKa | Estimated to be around 3.5 - 4.5[1] | The carboxylic acid will be mostly ionized at physiological pH, leading to poor permeability. |
| logP | Not available, but the ionized form will have a low logD. | A low distribution coefficient (logD) at physiological pH indicates a preference for the aqueous phase over the lipid phase, correlating with low permeability. |
| Polar Surface Area (PSA) | Likely to be a significant contributor to poor permeability. | High PSA is generally associated with reduced membrane permeability. |
Q3: How can I experimentally measure the cell permeability of my compound?
Standard in vitro methods are essential for quantifying the cell permeability of your compound. The most common and well-regarded assays are the Caco-2 and Madin-Darby Canine Kidney (MDCK) cell monolayer assays.[4][5][6][7] These assays measure the rate at which a compound crosses a confluent monolayer of cells grown on a permeable support. The result is expressed as an apparent permeability coefficient (Papp).
| Papp Value (cm/s) | Permeability Classification |
| >10 x 10⁻⁶ | High |
| 1-10 x 10⁻⁶ | Moderate |
| <1 x 10⁻⁶ | Low |
Q4: What are efflux pumps, and how might they affect the intracellular concentration of my compound?
Efflux pumps are transmembrane proteins that actively transport a wide variety of substrates out of the cell.[8][9][10] If this compound is a substrate for an efflux pump (e.g., P-glycoprotein or MRPs), it will be actively removed from the intracellular space, leading to a lower-than-expected intracellular concentration, even if it has some ability to cross the cell membrane.[8][11][12] This can be a significant contributor to a lack of efficacy in cell-based assays.
II. Troubleshooting Guides
Problem 1: Low intracellular concentration of this compound in cell-based assays.
This is a direct consequence of poor cell permeability. Here are some strategies to troubleshoot this issue, ranging from simple experimental modifications to more involved chemical approaches.
Strategy 1.1: Prodrug Approach - Esterification
The most common and effective strategy for improving the permeability of carboxylic acids is to transiently mask the carboxylic acid group as an ester.[1][2][13][14][15] This creates a more lipophilic "prodrug" that can more readily cross the cell membrane. Once inside the cell, endogenous enzymes called esterases will cleave the ester, releasing the active carboxylic acid.[16]
Caption: Workflow for the synthesis of an ethyl ester prodrug.
-
Reaction Setup: In a round-bottom flask, dissolve this compound in an excess of absolute ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Reflux: Heat the mixture to reflux for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and neutralize the acid with a weak base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the ester product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product using column chromatography.
-
Characterization: Confirm the structure of the resulting ethyl 5-ethyl-1,3-oxazole-4-carboxylate using NMR and Mass Spectrometry.
Strategy 1.2: Formulation Approaches
If chemical modification is not desirable, formulation strategies can be employed to enhance permeability.[14][17][18]
-
Liposomes: Encapsulating the compound in liposomes can facilitate its delivery across the cell membrane.
-
Nanoparticles: Polymeric nanoparticles can protect the drug and enhance its uptake by cells.[14]
-
Permeation Enhancers: Co-administration with a substance that transiently and reversibly increases membrane permeability can be effective.[19][20][21] However, this approach requires careful toxicity and specificity assessments.
Caption: Decision-making workflow for investigating efflux pump involvement.
-
Bi-directional Caco-2 Assay:
-
Measure the permeability from the apical (A) to the basolateral (B) side (Papp A→B), which represents absorption.
-
Measure the permeability from the basolateral (B) to the apical (A) side (Papp B→A), which represents efflux.
-
-
Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B).
-
An ER > 2 is a strong indication that the compound is a substrate for an active efflux transporter.
-
-
Assay with Inhibitors: Repeat the bi-directional assay in the presence of a known efflux pump inhibitor (e.g., verapamil for P-gp). A significant reduction in the ER in the presence of the inhibitor confirms the involvement of that specific pump.
If your compound is identified as an efflux substrate, the prodrug strategy (Strategy 1.1) is often effective, as the modified compound may no longer be recognized by the efflux pump.
III. References
-
Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and Biophysical Research Communications, 175(3), 880-885.
-
Cereijido, M., Robbins, E. S., Dolan, W. J., Rotunno, C. A., & Sabatini, D. D. (1978). Polarized monolayers formed by epithelial cells on a permeable and translucent support. The Journal of Cell Biology, 77(3), 853-880.
-
Huttunen, K. M., Raunio, H., & Rautio, J. (2011). Prodrugs—from serendipity to rational design. Pharmacological Reviews, 63(3), 750-771.
-
Rautio, J., Kumpulainen, H., Heimbach, T., Oliyai, R., Oh, D., Järvinen, T., & Savolainen, J. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270.
-
Stella, V. J. (2004). Prodrugs of carboxylic acids. In Prodrugs (pp. 145-167). Springer, Boston, MA.
-
Creative Bioarray. (n.d.). In Vitro Permeability Assay. Retrieved from [Link]
-
Sarmento, B., Andrade, F., da Silva, S. B., Rodrigues, F., Neves, J. das, & Ferreira, D. (2012). Cell-based in vitro models for predicting drug permeability. Expert Opinion on Drug Discovery, 7(4), 343-357.
-
Maher, S., & Brayden, D. J. (2021). Formulation strategies to improve the efficacy of intestinal permeation enhancers. Advanced Drug Delivery Reviews, 177, 113943.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Tran, T. T., Han, H., & Tran, P. H. L. (2020). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. Pharmaceutics, 12(5), 414.
-
van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 1(2), 175-185.
-
Pfizer Inc. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka.
-
Google Patents. (n.d.). EP0278977B1 - Prodrug derivatives of carboxylic acid drugs. Retrieved from
-
ACS Publications. (2022). Synthesis and Evaluation of Prodrugs of α-Carboxy Nucleoside Phosphonates. The Journal of Organic Chemistry.
-
Ghent University Library. (2020). METHODS TO ENHANCE THE PERMEABILITY OF CELLS AND TISSUES.
-
Chemical Communications (RSC Publishing). (n.d.). Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters.
-
ScholarWorks@UTEP. (2020). Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications.
-
ProQuest. (n.d.). Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Benchchem. (n.d.). Technical Support Center: Enhancing Cell Permeability of 5-Bromo-1H-indole-2-carboxylic Acid Derivatives.
-
ChemRxiv. (n.d.). Bioisostere Effects on the EPSA of Common Permeability-Limiting Groups.
-
Chemical Synthesis Database. (n.d.). ethyl 5-phenyl-1,3-oxazole-4-carboxylate.
-
PubChem. (n.d.). 5-Ethyl-1,2-oxazole-3-carboxylic acid.
-
Chemical Synthesis Database. (n.d.). 5-imidazol-1-yl-2-phenyl-oxazole-4-carboxylic acid ethyl ester.
-
MDPI. (n.d.). The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance.
-
Nature. (n.d.). Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus.
-
bioRxiv. (n.d.). Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus.
-
NIH. (n.d.). New understanding of multi-drug efflux and permeation in antibiotic resistance, persistence and heteroresistance.
-
ChemBK. (n.d.). 5-methyl-3-phenyl-isoxazole-4-carboxylic acid ethyl ester.
-
PubMed. (2021). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives.
-
Chem-Impex. (n.d.). 1,3-Oxazole-4-carboxylic acid.
-
PMC - PubMed Central. (n.d.). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors.
-
PubMed. (2020). Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma.
-
NIH. (n.d.). Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma.
-
PMC - NIH. (n.d.). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.
-
Semantic Scholar. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of.
-
NIH. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Prodrugs of Carboxylic Acids | Semantic Scholar [semanticscholar.org]
- 3. This compound | C6H7NO3 | CID 28064054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cell-based in vitro models for predicting drug permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. Cell-based in vitro models for predicting drug permeability | Semantic Scholar [semanticscholar.org]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. New understanding of multi-drug efflux and permeation in antibiotic resistance, persistence and heteroresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 15. EP0278977B1 - Prodrug derivatives of carboxylic acid drugs - Google Patents [patents.google.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. "Formulation Strategies To Enhance Solubility And Permeability Of Small" by Pradeep Kumar Bolla [scholarworks.utep.edu]
- 18. Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications - ProQuest [proquest.com]
- 19. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 20. Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid and Clinically Relevant Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) Inhibitors
Abstract
The management of anemia, particularly in the context of chronic kidney disease (CKD), has been significantly advanced by the development of small molecule inhibitors targeting hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes. These agents offer an oral therapeutic alternative to injectable erythropoiesis-stimulating agents (ESAs) by mimicking the body's natural response to hypoxia. This guide provides a comparative study of the well-established HIF-PH inhibitors—Roxadustat, Vadadustat, Daprodustat, and Molidustat—with a compound of interest, 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid. While the inhibitory potential of this compound against HIF-PH is presently investigational, its structural features, notably the carboxylic acid moiety, suggest a plausible interaction with the α-ketoglutarate binding site of 2-oxoglutarate-dependent dioxygenases, such as prolyl-4-hydroxylases. This document outlines the mechanistic rationale for this hypothesis, presents a framework for the comparative evaluation of these compounds, and provides detailed experimental protocols for researchers in drug discovery and development.
Introduction: The Hypoxia-Inducible Factor (HIF) Pathway and Anemia in Chronic Kidney Disease
Anemia is a frequent and debilitating complication of chronic kidney disease (CKD), primarily due to the diminished production of erythropoietin (EPO) by the failing kidneys. The hypoxia-inducible factor (HIF) pathway is a central regulator of the physiological response to low oxygen levels (hypoxia) and plays a critical role in erythropoiesis.[1]
Under normoxic (normal oxygen) conditions, the alpha subunit of HIF (HIF-α) is hydroxylated by HIF prolyl hydroxylases (HIF-PHs), leading to its recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, subsequent ubiquitination, and rapid degradation by the proteasome.[2][3] In hypoxic states, the activity of HIF-PHs is suppressed, allowing HIF-α to accumulate, translocate to the nucleus, and form a heterodimer with HIF-β. This complex then binds to hypoxia-responsive elements (HREs) on target genes, upregulating the transcription of genes involved in erythropoiesis, including EPO and genes related to iron metabolism and transport.[4][5]
HIF-PH inhibitors are a class of drugs that pharmacologically stabilize HIF-α, even in the presence of normal oxygen levels, by inhibiting the HIF-PH enzymes.[3][6] This leads to a coordinated physiological response that includes increased endogenous EPO production and improved iron availability for the synthesis of hemoglobin and red blood cells.[1][7]
This guide will focus on a comparative analysis of four prominent HIF-PH inhibitors and explore the potential of this compound as a novel inhibitor of this pathway.
Overview of Established HIF-PH Inhibitors
Several HIF-PH inhibitors have undergone extensive clinical development and have been approved for the treatment of anemia associated with CKD in various regions.
-
Roxadustat (FG-4592): The first-in-class oral HIF-PH inhibitor, Roxadustat, is approved for use in China, Japan, and the European Union for treating anemia in both non-dialysis-dependent (NDD) and dialysis-dependent (DD) CKD patients.[2][8] It effectively increases hemoglobin levels and has been shown to reduce hepcidin, a key regulator of iron availability.[1][5]
-
Vadadustat (AKB-6548): An oral HIF-PH inhibitor that has been developed for the treatment of anemia due to CKD.[9] Vadadustat works by reversibly inhibiting HIF prolyl-4-hydroxylases 1, 2, and 3, leading to the stabilization and nuclear accumulation of HIF-α and subsequently increased erythropoietin production.[10][11]
-
Daprodustat (GSK1278863): An oral HIF-PH inhibitor approved by the FDA as a treatment for anemia caused by CKD in adult patients on dialysis.[12][13] Daprodustat has demonstrated efficacy in increasing and maintaining hemoglobin levels within the target range.[13]
-
Molidustat (BAY 85-3934): Another HIF-PH inhibitor that has been investigated for the treatment of anemia in CKD.[14][15] It acts by stimulating endogenous EPO production and improving iron utilization.[15][16]
Mechanism of Action of HIF-PH Inhibitors
The mechanism of action for all the aforementioned inhibitors is centered on the inhibition of HIF prolyl hydroxylases. By blocking the hydroxylation of HIF-α, these drugs prevent its degradation, leading to the activation of the HIF pathway.
Caption: Mechanism of HIF-α regulation and HIF-PH inhibitor action.
This compound: A Candidate for HIF-PH Inhibition?
While there is no direct published evidence of this compound acting as a HIF-PH inhibitor, its chemical structure provides a basis for this hypothesis. HIF prolyl hydroxylases are non-heme iron-containing dioxygenases that utilize α-ketoglutarate (also known as 2-oxoglutarate) as a co-substrate.[17] Inhibitors of these enzymes often function by competing with α-ketoglutarate for binding to the active site.[17][18] The carboxylic acid group present in this compound could potentially mimic the carboxylate of α-ketoglutarate, allowing it to interact with the active site of HIF-PH.
Comparative Experimental Design
To evaluate the potential of this compound as a HIF-PH inhibitor and compare it to established drugs, a series of in vitro and cell-based assays are proposed.
In Vitro HIF-PH Inhibition Assay
The primary objective is to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human HIF-PH isoenzymes (PHD1, PHD2, and PHD3) and compare these values to those of Roxadustat, Vadadustat, Daprodustat, and Molidustat.
Caption: Workflow for in vitro HIF-PH inhibition assay.
Cell-Based HIF Stabilization and Target Gene Expression Assay
This assay will assess the ability of the test compounds to stabilize HIF-α and induce the expression of HIF target genes in a cellular context. Human cell lines, such as renal carcinoma cells (e.g., 786-O) or hepatocellular carcinoma cells (e.g., HepG2), are suitable models.
Comparative Data Summary
The following table summarizes the expected performance metrics for the established inhibitors and provides a template for the evaluation of this compound.
| Compound | Target(s) | Reported IC50 (nM) | Key Clinical Features |
| Roxadustat | HIF-PH | Low nM range[2] | Oral administration, effective in both NDD and DD-CKD patients.[2][8] |
| Vadadustat | HIF-PH1, PH2, PH3 | Low nM range[12] | Oral administration, developed for both NDD and DD-CKD patients.[9][11] |
| Daprodustat | HIF-PH1, PH2, PH3 | Low nM range[12] | Oral administration, approved for DD-CKD patients.[12][13] |
| Molidustat | HIF-PH | - | Oral administration, investigated for anemia in CKD.[14][15] |
| This compound | HIF-PH (Hypothesized) | To be determined | Investigational compound. |
Detailed Experimental Protocols
Protocol: In Vitro HIF-PH2 Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
-
Reagents and Materials:
-
Recombinant human HIF-PH2 (PHD2) enzyme.
-
HIF-1α peptide substrate (e.g., biotin-DLDLEMLAPYIPMDDDFQL-COOH).
-
α-Ketoglutarate.
-
Ferrous sulfate (FeSO4).
-
Ascorbic acid.
-
Europium-labeled anti-hydroxyprolyl HIF-1α antibody.
-
Streptavidin-allophycocyanin (SA-APC).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.01% Tween-20, 0.1 mg/mL BSA).
-
Test compounds (dissolved in DMSO).
-
384-well low-volume microplates.
-
TR-FRET plate reader.
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In the microplate, add 2 µL of the compound dilutions.
-
Prepare an enzyme/substrate mix containing HIF-PH2, HIF-1α peptide, FeSO4, and ascorbate in assay buffer.
-
Add 4 µL of the enzyme/substrate mix to each well.
-
Initiate the reaction by adding 4 µL of α-ketoglutarate solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of a detection mix containing EDTA, Eu-labeled antibody, and SA-APC.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET reader (excitation at 320 nm, emission at 615 nm and 665 nm).
-
Calculate the TR-FRET ratio (665 nm/615 nm) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Protocol: Cell-Based HIF-1α Stabilization Assay (Western Blot)
-
Reagents and Materials:
-
HepG2 cells.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-HIF-1α, anti-β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
SDS-PAGE and Western blotting equipment.
-
-
Procedure:
-
Seed HepG2 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compounds for 4-6 hours.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-β-actin antibody for normalization.
-
Discussion and Future Directions
The established HIF-PH inhibitors have demonstrated clinical efficacy in managing anemia associated with CKD.[19][20] A network meta-analysis of daprodustat, roxadustat, and vadadustat suggested broad clinical comparability in terms of efficacy and cardiovascular safety.[19] The primary advantage of these oral agents over traditional ESAs is their ability to stimulate a more physiological erythropoietic response and improve iron metabolism.[20]
The proposed investigation into this compound as a potential HIF-PH inhibitor is an early-stage drug discovery endeavor. Should this compound exhibit inhibitory activity in the initial in vitro assays, further studies would be warranted to characterize its selectivity, potency, and cellular activity. Structure-activity relationship (SAR) studies could then be initiated to optimize the compound for improved efficacy and drug-like properties. The oxazole core offers a versatile scaffold for chemical modification.[21][22]
It is crucial to acknowledge the potential for off-target effects. For instance, some HIF-PH inhibitors have been reported to increase Vascular Endothelial Growth Factor (VEGF), which could have implications for tumor growth and pulmonary hypertension.[8] Therefore, a comprehensive safety and selectivity profiling of any new candidate inhibitor is paramount.
Conclusion
The development of HIF-PH inhibitors represents a significant therapeutic advance for patients with anemia of CKD. This guide has provided a comparative overview of four leading compounds in this class and has outlined a scientific framework for evaluating the potential of this compound as a novel inhibitor. The proposed experimental protocols offer a starting point for researchers to investigate this hypothesis and contribute to the ongoing efforts in discovering and developing new treatments for this common and serious condition.
References
- Roxadustat: Indications, Mechanism of Action and Side Effects - ChemicalBook. (2024, September 5).
- Vadadustat | C14H11ClN2O4 | CID 23634441 - PubChem - NIH.
- Mechanism of action for EVRENZO™ (roxadust
- What is the mechanism of Molidustat Sodium?
- Molidust
- What is the mechanism of Vadadustat?
- What are P4HA inhibitors and how do they work?
- What is the mechanism of Roxadustat?
- Novel inhibitors of prolyl 4-hydroxylase. 3.
- Daprodustat | C19H27N3O6 | CID 91617630 - PubChem - NIH.
- Vafseo (vadadustat) dosing, indications, interactions, adverse effects, and more.
- Roxadust
- What is Daprodustat used for?
- What is Vadadustat used for?
- FG 4592 | C19H16N2O5 | CID 11256664 - PubChem - NIH.
- Revolutionizing anemia management in dialysis: unveiling the potential of FDA-approved Vadadustat for chronic kidney disease (CKD)
- What is the mechanism of Daprodustat?
- Prolyl 4 Hydroxylase: A Critical Target in the P
- Daprodustat: How It Works to Fight Anemia in Chronic Kidney Disease Pharmacology. (2024, August 18).
- A Comprehensive Review of Daprodustat's R&D Innovations and Drug Target Mechanism. (2023, September 20).
- The comparison of four hypoxia-inducible factor prolyl hydroxylase inhibitors on drug potency and cost for treatment in patients with renal anemia - PubMed. (2024, May 20).
- Inhibition of prolyl 4-hydroxylase by hydroxyanthraquinones - PubMed.
- Iron Regulation by Molidustat, a Daily Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor, in Patients with Chronic Kidney Disease - PubMed. (2019, August 6).
- Comparison of outcomes on hypoxia-inducible factor prolyl hydroxylase inhibitors (HIF-PHIs)
- Selective Inhibition of Collagen Prolyl 4-Hydroxylase in Human Cells - PMC - NIH.
- Comparison of Outcomes on Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors (HIF-PHIs)
- Iron Regulation by Molidustat, a Daily Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor, in Patients with Chronic Kidney Disease - PMC - NIH. (2019, August 6).
- Comparative effectiveness and acceptability of HIF prolyl-hydroxylase inhibitors versus for anemia patients with chronic kidney disease undergoing dialysis: a systematic review and network meta-analysis - Frontiers. (2023, July 12).
- First‐in‐man–proof of concept study with molidustat: a novel selective oral HIF‐prolyl hydroxylase inhibitor for the tre
- HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - MDPI.
- 5-(Isoxazol-3-yl)oxazole-4-carboxylic acid - Smolecule. (2023, August 15).
- This compound - Echemi.
- ethyl 5-hexyl-1,3-oxazole-4-carboxylate - Chemical Synthesis D
- Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)
- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - NIH. (2022, August 31).
- Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids | The Journal of Organic Chemistry - ACS Public
- Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids via [3 + 2]-Cycloaddition Reaction.
- This compound | C6H7NO3 | CID 28064054 - PubChem.
- ethyl 5-phenyl-1,3-oxazole-4-carboxylate - Chemical Synthesis D
- (PDF)
- 5-Ethyl-3-methyl-isoxazole-4-carboxylic acid | SCBT - Santa Cruz Biotechnology.
- General synthesis of 4-isoxazolecarboxylic acids | Journal of the American Chemical Society.
- 5-Phenyl-1,3-oxazole-4-carboxylic acid synthesis - ChemicalBook.
- 1,3-Oxazole-4-carboxylic acid - Chem-Impex.
- On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid deriv
- 2-Aryl-5-arylsulfanyl-1,3-oxazole-4-carboxylic Acids and Their Derivatives - ResearchG
- 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240 - PubChem - NIH.
- 4-Ethyl-2-methyl-1,3-Oxazole-5-carboxylic acid.
Sources
- 1. Mechanism of action for EVRENZO™ (roxadustat) [evrenzo.se]
- 2. Roxadustat: Indications, Mechanism of Action and Side Effects_Chemicalbook [chemicalbook.com]
- 3. What is the mechanism of Molidustat Sodium? [synapse.patsnap.com]
- 4. What is the mechanism of Vadadustat? [synapse.patsnap.com]
- 5. What is the mechanism of Roxadustat? [synapse.patsnap.com]
- 6. What is Daprodustat used for? [synapse.patsnap.com]
- 7. FG 4592 | C19H16N2O5 | CID 11256664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Roxadustat - Wikipedia [en.wikipedia.org]
- 9. What is Vadadustat used for? [synapse.patsnap.com]
- 10. Vafseo (vadadustat) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 11. Revolutionizing anemia management in dialysis: unveiling the potential of FDA-approved Vadadustat for chronic kidney disease (CKD) patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Daprodustat | C19H27N3O6 | CID 91617630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Molidustat - Wikipedia [en.wikipedia.org]
- 15. Iron Regulation by Molidustat, a Daily Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor, in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Iron Regulation by Molidustat, a Daily Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor, in Patients with Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel inhibitors of prolyl 4-hydroxylase. 3. Inhibition by the substrate analogue N-oxaloglycine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparison of outcomes on hypoxia-inducible factor prolyl hydroxylase inhibitors (HIF-PHIs) in anaemia associated with chronic kidney disease: network meta-analyses in dialysis and non-dialysis dependent populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Comparative effectiveness and acceptability of HIF prolyl-hydroxylase inhibitors versus for anemia patients with chronic kidney disease undergoing dialysis: a systematic review and network meta-analysis [frontiersin.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Validating In Vivo Efficacy of 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid: A Comparative Guide for Preclinical Oncology
This guide provides a comprehensive framework for the in vivo validation of 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid (designated here as OXA-EtC), a novel investigational compound. Given the broad-spectrum anticancer potential observed in the oxazole chemical class, this document outlines a robust preclinical study design using a human tumor xenograft model.[1][2] The protocols herein are designed to rigorously assess the antitumor activity of OXA-EtC in comparison to Doxorubicin, a cornerstone of chemotherapy, thereby generating the critical data necessary for further drug development decisions.
Introduction: The Rationale for In Vivo Efficacy Testing
While in vitro assays provide essential preliminary data on a compound's potency and mechanism, they cannot replicate the complex interplay of pharmacokinetics, pharmacodynamics, and toxicology within a living system.[3][4] Therefore, in vivo evaluation is an indispensable step to confirm the therapeutic potential of a new chemical entity like OXA-EtC.[3][4] The primary objectives of the described study are:
-
To determine the anti-tumor efficacy of OXA-EtC in a validated human solid tumor xenograft model.
-
To establish a dose-response relationship for OXA-EtC's antitumor activity.
-
To compare the efficacy of OXA-EtC with a standard-of-care chemotherapeutic agent, Doxorubicin.[5][6]
-
To assess the preliminary safety and tolerability profile of OXA-EtC in vivo.
For this guide, we will use the A549 human non-small cell lung cancer cell line, a widely utilized and well-characterized model for xenograft studies.[1][2]
Comparative Efficacy: OXA-EtC vs. Doxorubicin
The central component of this validation is the direct, head-to-head comparison of our investigational compound with a clinically relevant standard. Doxorubicin, an anthracycline antibiotic, is a potent cytotoxic agent used in the treatment of a wide array of cancers. Its mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis. This well-understood mechanism provides a strong benchmark against which the novel activity of OXA-EtC can be measured.
Hypothetical Data Presentation
The following tables summarize the expected outcomes of the in vivo study, providing a clear comparison of the performance of OXA-EtC against the vehicle control and Doxorubicin.
Table 1: Tumor Growth Inhibition (TGI) at Day 21
| Treatment Group | Dose & Schedule | Mean Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control (0.5% CMC) | 10 mL/kg, p.o., daily | 1540 ± 180 | - |
| OXA-EtC | 25 mg/kg, p.o., daily | 985 ± 150 | 36% |
| OXA-EtC | 50 mg/kg, p.o., daily | 570 ± 110 | 63% |
| Doxorubicin (Positive Control) | 5 mg/kg, i.p., weekly | 620 ± 125 | 60% |
TGI is calculated as [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100.[7][8]
Table 2: General Toxicity Assessment
| Treatment Group | Dose & Schedule | Mean Body Weight Change (%) | Mortality | Clinical Observations |
| Vehicle Control (0.5% CMC) | 10 mL/kg, p.o., daily | +5.2% | 0/10 | Normal |
| OXA-EtC | 25 mg/kg, p.o., daily | +3.1% | 0/10 | Normal |
| OXA-EtC | 50 mg/kg, p.o., daily | -2.5% | 0/10 | Minor, transient lethargy |
| Doxorubicin (Positive Control) | 5 mg/kg, i.p., weekly | -8.7% | 1/10 | Ruffled fur, lethargy |
Experimental Design and Protocols
Scientific integrity in preclinical trials hinges on meticulous and reproducible experimental design. The following protocols are grounded in established best practices for in vivo cancer pharmacology.
Overall Experimental Workflow
Detailed Protocol: A549 Xenograft Model
1. Animal Model and Housing:
-
Strain: Athymic Nude Mice (e.g., BALB/c nude or similar).[9]
-
Age/Sex: 6-8 week old females.
-
Housing: Maintained in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle, and ad libitum access to sterile food and water.
-
Acclimatization: Animals are acclimated for at least one week prior to the start of the experiment.
2. Cell Culture and Implantation:
-
Cell Line: A549 human non-small cell lung cancer cells, cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Preparation: Cells are harvested at ~80% confluency, washed with sterile PBS, and resuspended in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 10⁷ cells/mL.[10] The use of Matrigel is crucial as it supports initial tumor cell survival and establishment.
-
Implantation: 0.1 mL of the cell suspension (containing 5 x 10⁶ cells) is injected subcutaneously into the right flank of each mouse.[11]
3. Tumor Growth Monitoring and Group Randomization:
-
Monitoring: Tumor growth is monitored twice weekly using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 .[7][9]
-
Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=10 mice per group) to ensure a similar mean tumor volume across all groups at the start of treatment.
4. Treatment Administration:
-
Vehicle Control: 0.5% Carboxymethylcellulose (CMC) in sterile water, administered orally (p.o.) daily at 10 mL/kg. This serves as the negative control.
-
OXA-EtC Groups: The compound is formulated in the vehicle and administered p.o. daily at two dose levels (e.g., 25 and 50 mg/kg).
-
Positive Control: Doxorubicin is dissolved in sterile saline and administered intraperitoneally (i.p.) once a week at 5 mg/kg.[5] This intermittent, high-dose schedule is clinically relevant and allows for recovery from acute toxicity.
5. Efficacy and Toxicity Endpoints:
-
Primary Efficacy Endpoint: Tumor Growth Inhibition (TGI) at the end of the study (Day 21).
-
Secondary Efficacy Endpoint: Final tumor weight upon excision.
-
Toxicity Monitoring:
-
Body Weight: Measured daily. A body weight loss exceeding 20% is a common endpoint for euthanasia.[9]
-
Clinical Signs: Daily observation for signs of distress, such as lethargy, ruffled fur, or abnormal posture.
-
Mortality: Recorded daily.
-
Potential Mechanism of Action & Signaling Pathway
Many oxazole-containing compounds exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival.[6] A plausible target for a novel agent like OXA-EtC could be the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Conclusion and Future Directions
The successful completion of the described in vivo study will provide a critical go/no-go decision point for the clinical development of this compound. If OXA-EtC demonstrates significant tumor growth inhibition with a favorable safety profile compared to Doxorubicin, subsequent steps would include:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) studies: To correlate drug exposure with antitumor response.[10][12][13]
-
Orthotopic and Metastatic Models: To evaluate efficacy in a more clinically relevant tumor microenvironment.[1]
-
Combination Studies: To assess potential synergistic effects with other standard-of-care agents.[5]
This guide provides a foundational, yet comprehensive, approach to the in vivo validation of a novel anticancer compound, ensuring that the generated data is robust, comparable, and directly informs the path toward clinical translation.
References
- New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). Technology in Cancer Research & Treatment.
- An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. (2014). Anticancer Research.
- Antitumor Effects of Doxorubicin Followed by Zoledronic Acid in a Mouse Model of Breast Cancer. (2007). JNCI: Journal of the National Cancer Institute.
- Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents. (2016). Molecular Pharmacology.
- In-vivo assessment of doxorubicin treatment in Balb/c mice that bear 4T1 tumors. (n.d.). ResearchGate.
- Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (2012). Toxicological Research.
- Analysis of the efficiency of Doxorubicin alone in a mouse xenograft... (n.d.). ResearchGate.
- Xenograft tumor model. (n.d.). SMC Laboratories, Inc.
- Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies. (2011). Contemporary Clinical Trials.
- A predictive pharmacokinetic–pharmacodynamic model of tumor growth kinetics in xenograft mice after administration of anticancer agents given in combination. (2013). Cancer Chemotherapy and Pharmacology.
- A predictive pharmacokinetic-pharmacodynamic model of tumor growth kinetics in xenograft mice after administration of anticancer agents given in combination. (2013). PubMed.
- How can one calculate tumor growth inhibition?. (2014). ResearchGate.
Sources
- 1. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xenograft tumor model | SMC Laboratories Inc. [smccro-lab.com]
- 3. iv.iiarjournals.org [iv.iiarjournals.org]
- 4. Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. A predictive pharmacokinetic-pharmacodynamic model of tumor growth kinetics in xenograft mice after administration of anticancer agents given in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Binding Mode of 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid to its Target Protein
For researchers in drug discovery and development, elucidating the precise binding mode of a small molecule to its protein target is a cornerstone of rational drug design. This guide provides a comprehensive comparison of state-of-the-art methodologies for confirming the binding mode of 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid, a novel heterocyclic compound, to its putative target protein. We will navigate the experimental journey from initial validation of interaction to high-resolution structural determination, offering insights into the rationale behind each technique and presenting supporting data in a clear, comparative format.
The Scientific Imperative: Beyond Affinity to Mode of Action
While identifying a compound that binds to a target is a critical first step, understanding how it binds is what empowers medicinal chemists to optimize its properties. The precise orientation and interactions of this compound within the binding pocket of its target protein will dictate its potency, selectivity, and ultimately, its therapeutic potential. This guide will equip you with the knowledge to select the most appropriate techniques to unravel this molecular embrace.
A Multi-Faceted Approach: From Biophysical Characterization to Atomic Detail
Confirming a binding mode is not a linear process but rather an iterative workflow. We will explore a logical progression of experiments, each providing a different piece of the puzzle.
Figure 1: A logical workflow for confirming the binding mode of a small molecule to its target protein.
Comparative Analysis of Key Methodologies
The following sections provide a detailed comparison of the primary techniques used to characterize and confirm protein-ligand binding modes.
Computational Docking: The In Silico Hypothesis
Computational docking serves as an invaluable initial step to predict the binding pose of this compound.[1][2][3] By modeling the interaction between the ligand and the three-dimensional structure of the target protein, docking algorithms can generate a series of potential binding modes and estimate their binding affinities.[1][2][3] This approach is instrumental in formulating hypotheses that can be tested experimentally.
Experimental Protocol: Molecular Docking
-
Protein Preparation: Obtain the 3D structure of the target protein (from PDB or homology modeling). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: Generate a 3D conformation of this compound. Assign partial charges and define rotatable bonds.
-
Grid Generation: Define the binding site on the protein and generate a grid for the docking calculations.
-
Docking Simulation: Run the docking algorithm to place the ligand in the defined binding site in various orientations and conformations.
-
Scoring and Analysis: Score the different poses based on the scoring function of the docking program. Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).
Biophysical Techniques for Binding Affinity and Kinetics
Before investing in resource-intensive structural studies, it is crucial to confirm that this compound directly binds to the target protein and to quantify the binding affinity. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are the gold-standard techniques for this purpose.[4][5][6][7][8]
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of an analyte (this compound) to a ligand (the target protein) immobilized on a sensor chip in real-time.[4][6][9] This allows for the determination of the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D).[9][10]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event.[5][8][11] By titrating the ligand into a solution containing the protein, ITC can determine the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.[5][8][11] This provides a complete thermodynamic profile of the binding event.[7][8][12]
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Measures changes in refractive index upon binding to a sensor surface.[4][6] | Measures the heat change associated with a binding event in solution.[5][11] |
| Key Outputs | k_on, k_off, K_D.[9][10] | K_D, stoichiometry (n), ΔH, ΔS.[5][8][11] |
| Labeling | Label-free.[4][9] | Label-free.[8][11] |
| Immobilization | Requires immobilization of one binding partner. | Both partners are in solution.[5] |
| Throughput | Higher throughput capabilities.[4] | Lower throughput. |
| Sample Consumption | Generally lower sample consumption.[4] | Can require larger amounts of sample. |
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Chip Preparation: Select an appropriate sensor chip and immobilize the target protein.
-
Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer.
-
Binding Measurement: Inject the different concentrations of the analyte over the sensor chip and monitor the change in response units (RU) over time.
-
Regeneration: After each injection, regenerate the sensor surface to remove the bound analyte.
-
Data Analysis: Fit the sensorgram data to a suitable binding model to determine the kinetic parameters.[13]
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Prepare the target protein in the sample cell and this compound in the injection syringe in the same buffer.[11]
-
Titration: Perform a series of injections of the ligand into the protein solution while monitoring the heat change.
-
Data Acquisition: Record the differential power required to maintain a zero temperature difference between the sample and reference cells.
-
Data Analysis: Integrate the heat pulses and fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.[5][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Insights in Solution
NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution at atomic resolution.[14][15][16][17] It can be used to identify the binding site, determine the conformation of the bound ligand, and characterize the dynamics of the protein-ligand complex.[14][16] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) NMR and WaterLOGSY, are particularly useful for detecting weak binding and for screening compound libraries.[14][15] Protein-observed NMR experiments, such as Chemical Shift Perturbation (CSP) mapping, can identify the specific amino acid residues involved in the interaction.[18]
Figure 2: Overview of NMR experiments for characterizing protein-ligand interactions.
Experimental Protocol: Chemical Shift Perturbation (CSP) Mapping
-
Protein Expression and Purification: Express and purify isotopically labeled (¹⁵N or ¹³C) target protein.
-
NMR Data Acquisition: Acquire a 2D ¹H-¹⁵N HSQC spectrum of the free protein.
-
Titration: Add increasing concentrations of this compound to the protein sample and acquire an HSQC spectrum at each concentration.
-
Data Analysis: Overlay the spectra and identify the amide peaks that show significant chemical shift changes upon ligand binding. Map these residues onto the 3D structure of the protein to identify the binding site.
X-ray Crystallography: The Atomic Blueprint
X-ray crystallography is the "gold standard" for determining the three-dimensional structure of protein-ligand complexes at atomic resolution.[18][19][20][21] By obtaining a crystal of the target protein in complex with this compound and diffracting X-rays through it, one can generate an electron density map that allows for the precise determination of the binding mode.[18][22]
Experimental Protocol: X-ray Crystallography
-
Protein-Ligand Complex Formation: Form the complex by co-crystallization or by soaking the ligand into pre-formed apo-protein crystals.[19][23]
-
Crystallization: Screen a wide range of conditions to obtain well-diffracting crystals of the protein-ligand complex.
-
X-ray Diffraction Data Collection: Mount a crystal and collect diffraction data using a synchrotron X-ray source.
-
Structure Determination: Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.
-
Model Building and Refinement: Build the atomic model of the protein-ligand complex into the electron density map and refine the structure to obtain the final high-resolution model.
Conclusion: An Integrated Approach for Unambiguous Confirmation
Confirming the binding mode of a novel compound like this compound requires a multi-pronged, integrated approach. Computational docking provides initial hypotheses, which are then validated and quantified by biophysical techniques such as SPR and ITC. NMR spectroscopy offers crucial insights into the binding event in solution, and X-ray crystallography delivers the ultimate atomic-level detail of the interaction. By judiciously selecting and combining these powerful methodologies, researchers can gain a comprehensive understanding of the molecular recognition process, paving the way for the rational design of more potent and selective therapeutics.
References
- Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions. (n.d.).
- Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. (2023). MDPI.
- Isothermal titration calorimetry. (2023). In Wikipedia.
- Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. (2019). PubMed.
- X-ray crystallography of protein-ligand interactions. (2005). PubMed.
- NMR for Studying Protein-Ligand Interactions. (n.d.). Creative Biostructure.
- Studying protein-ligand interactions using X-ray crystallography. (2013). PubMed.
- Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (n.d.). NIH.
- Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. (n.d.). White Rose Research Online.
- Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance. (n.d.).
- X-Ray Crystallography of Protein-Ligand Interactions. (n.d.). Springer Nature Experiments.
- NMR-based analysis of protein-ligand interactions. (n.d.). PubMed.
- Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. (2025). PubMed Central.
- Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction. (n.d.).
- Isothermal Titration Calorimetry | Biomolecular Interactions Analysis. (n.d.). Malvern Panalytical.
- A Practical Perspective on the Roles of Solution NMR Spectroscopy in Drug Discovery. (n.d.). NIH.
- Binding Kinetics of Protein-Lipid Interactions Using Surface Plasmon Resonance. (n.d.). Nicoya Lifesciences.
- X-ray crystallographic studies of protein-ligand interactions. (2003). Semantic Scholar.
- Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. (2013). Bio-Radiations.
- Predicting Protein-Ligand Binding Affinities with Machine Learning. (2024).
- Molecular Docking: A Computational Approach to Predict Protein-Ligand Interactions and Accelerating Drug Discovery. (n.d.). International Journal of Pharmaceutical Sciences.
- Ligand-Binding by Nuclear Magnetic Resonance Spectroscopy. (n.d.). Springer Nature Experiments.
- Methods for Identifying Ligand Binding Sites in Drug Discovery. (2024).
Sources
- 1. Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medium.com [medium.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies [mdpi.com]
- 5. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 6. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 9. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 10. nicoyalife.com [nicoyalife.com]
- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 12. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bioradiations.com [bioradiations.com]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. NMR-based analysis of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Practical Perspective on the Roles of Solution NMR Spectroscopy in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ligand-Binding by Nuclear Magnetic Resonance Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 18. drughunter.com [drughunter.com]
- 19. X-ray crystallography of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 22. [PDF] X-ray crystallographic studies of protein-ligand interactions. | Semantic Scholar [semanticscholar.org]
- 23. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
A Comparative Guide to the Reproducible Synthesis of 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the consistent and reliable synthesis of heterocyclic compounds is paramount. 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid is a key building block in the development of novel therapeutics and functional materials. However, the reproducibility of its synthesis can be a significant hurdle, leading to variations in yield, purity, and ultimately, the performance of the final product. This guide provides an in-depth, experimentally-grounded comparison of synthetic methodologies for this compound, with a focus on ensuring experimental reproducibility.
Foundational Principles: Choosing a Synthetic Pathway
The synthesis of the oxazole core has been approached through various classical and modern methods. The choice of a particular route is often a trade-off between factors like starting material availability, reaction conditions, and scalability. For this compound, a common and often reliable strategy involves a two-step process: the formation of the corresponding ethyl ester followed by its hydrolysis. This approach is often favored due to the commercial availability of starting materials and the generally high yields of the esterification step.
DOT Diagram: Synthetic Strategy Overview
Caption: General two-step synthetic approach to this compound.
Recommended Protocol: Synthesis via Ester Hydrolysis
This section details a robust and reproducible protocol for the synthesis of this compound, commencing with the synthesis of its ethyl ester.
Part A: Synthesis of Ethyl 5-Ethyl-1,3-Oxazole-4-Carboxylate
The Robinson-Gabriel synthesis is a classic and effective method for the formation of oxazoles from α-acylamino ketones.
Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl 2-propionylamino-3-oxobutanoate (1 equivalent), and concentrated sulfuric acid (2 equivalents).
-
Reaction: Heat the mixture to 80-90°C with vigorous stirring for 2-3 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Allow the reaction mixture to cool to room temperature and carefully pour it over crushed ice.
-
Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is ~7. Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Causality Behind Experimental Choices:
-
Sulfuric Acid: Acts as both a catalyst and a dehydrating agent to facilitate the cyclization and formation of the oxazole ring.
-
Temperature Control: Maintaining the temperature between 80-90°C is crucial. Lower temperatures may lead to an incomplete reaction, while higher temperatures can cause decomposition and reduce the yield.
-
Neutralization and Extraction: Careful neutralization is necessary to avoid hydrolysis of the ester product. Ethyl acetate is an effective solvent for extracting the moderately polar ester.
Part B: Hydrolysis to this compound
The saponification of the ethyl ester is a straightforward method to obtain the desired carboxylic acid.
Experimental Protocol:
-
Reaction Setup: Dissolve the purified Ethyl 5-Ethyl-1,3-Oxazole-4-Carboxylate (1 equivalent) in a mixture of ethanol and water (2:1 v/v).
-
Hydrolysis: Add sodium hydroxide (1.5 equivalents) and heat the mixture to reflux for 1-2 hours. Monitor the reaction by TLC.
-
Workup: After cooling to room temperature, remove the ethanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1M hydrochloric acid.
-
Isolation: The carboxylic acid will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Causality Behind Experimental Choices:
-
Mixed Solvent System: The ethanol/water mixture ensures the solubility of both the ester and the sodium hydroxide.
-
Excess Base: A slight excess of sodium hydroxide ensures the complete hydrolysis of the ester.
-
Acidification: Careful acidification is required to protonate the carboxylate and precipitate the final product. The pH should be monitored closely to ensure complete precipitation without causing degradation.
Comparative Analysis of Synthetic Methods
While the recommended protocol is reliable, other methods for oxazole synthesis exist, each with its own set of advantages and disadvantages.
Table 1: Comparison of Oxazole Synthesis Methods
| Method | Starting Materials | Reagents/Conditions | Reaction Time | Temperature (°C) | Yield (%) | Reproducibility Issues |
| Recommended Protocol | Ethyl 2-propionylamino-3-oxobutanoate | H₂SO₄, then NaOH | 3-5 hours | 80-90, then reflux | 70-85 (overall) | Sensitive to temperature and pH control. |
| Van Leusen Synthesis | Aldehydes and TosMIC | Base (e.g., K₂CO₃) in alcohol | Several hours | Reflux | Moderate | TosMIC can be unstable; side reactions are possible. |
| Fischer Oxazole Synthesis | Cyanohydrins and Aldehydes | Anhydrous HCl in dry ether | Not specified | Mild | Moderate | Requires anhydrous conditions; starting materials can be hazardous. |
| Microwave-Assisted Synthesis | Varies | Varies | Minutes to hours | Elevated | Often high | Requires specialized equipment; optimization of conditions is crucial. |
Characterization and Validation
To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques is essential.
Table 2: Expected Analytical Data
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), a singlet for the oxazole proton, and a broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Resonances for the carboxylic acid carbon, the oxazole ring carbons, and the ethyl group carbons. |
| FT-IR (cm⁻¹) | Characteristic peaks for the C=O stretch of the carboxylic acid (~1700), O-H stretch (broad, ~2500-3300), and C=N stretch of the oxazole ring (~1650). |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of C₆H₇NO₃ (141.12 g/mol ). |
| Melting Point | A sharp melting point is indicative of high purity. |
DOT Diagram: Characterization Workflow
Caption: A typical workflow for the analytical characterization of the final product.
Troubleshooting and Reproducibility
Low Yield in Ester Formation:
-
Issue: Incomplete reaction or side product formation.
-
Solution: Ensure the sulfuric acid is concentrated and fresh. Monitor the reaction closely by TLC to avoid over-heating and decomposition.
Incomplete Hydrolysis:
-
Issue: Residual ester in the final product.
-
Solution: Increase the reaction time or the amount of sodium hydroxide. Ensure efficient stirring to promote the reaction.
Difficulty in Purification:
-
Issue: The carboxylic acid product is highly polar, which can make purification challenging.
-
Solution: Recrystallization from a suitable solvent (e.g., ethanol/water) can be an effective method for purification. If the product is an oil, column chromatography with a more polar eluent system may be necessary.
Conclusion
The reproducible synthesis of this compound is achievable through a well-controlled, two-step process involving the formation and subsequent hydrolysis of its ethyl ester. By carefully controlling reaction parameters and employing rigorous purification and characterization techniques, researchers can ensure the consistent quality of this important building block. While alternative methods exist, the recommended protocol offers a balance of reliability, scalability, and accessibility of starting materials. This guide serves as a comprehensive resource to aid scientists in navigating the synthesis and ensuring the reproducibility of their experimental outcomes.
References
- Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences.
- Joshi, S., et al. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences.
- Li, J., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules.
- Wikipedia. (2023). Robinson–Gabriel synthesis.
- Turchi, I. J. (Ed.). (2008). OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. John Wiley & Sons.
- Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis.
- SynArchive. (n.d.). Robinson-Gabriel Synthesis.
A Preclinical Benchmarking Guide: Evaluating 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid Against Standard-of-Care NSAIDs in Inflammation
Introduction: The Rationale for a Novel Anti-Inflammatory Agent
The landscape of inflammatory disease management is dominated by nonsteroidal anti-inflammatory drugs (NSAIDs), a class of therapeutics that has provided immense clinical benefit. However, the long-term use of traditional NSAIDs is often associated with a significant risk of gastrointestinal and cardiovascular adverse effects.[1][2] This clinical challenge underscores the continuous need for novel anti-inflammatory agents with improved safety profiles. The oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Preliminary research on compounds structurally related to 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid suggests a potential for anti-inflammatory and analgesic properties. This guide outlines a comprehensive preclinical benchmarking strategy to rigorously evaluate the anti-inflammatory potential of this compound against two standards of care: Indomethacin, a potent non-selective cyclooxygenase (COX) inhibitor, and Celecoxib, a selective COX-2 inhibitor.[3][4][5]
Understanding the Molecular Target: The Cyclooxygenase (COX) Pathway
Inflammation, pain, and fever are largely mediated by prostaglandins, which are lipid compounds synthesized through the cyclooxygenase (COX) pathway.[6][7] The COX enzyme exists in two primary isoforms: COX-1 and COX-2.
-
COX-1 is constitutively expressed in most tissues and plays a crucial role in maintaining normal physiological functions, such as protecting the gastric mucosa and supporting platelet aggregation.[6][7]
-
COX-2 , in contrast, is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by various pro-inflammatory stimuli.[8][9]
The therapeutic anti-inflammatory effects of NSAIDs are primarily derived from the inhibition of COX-2, while the undesirable gastrointestinal side effects are largely attributed to the inhibition of the protective COX-1 isoform.[6][9]
Standard-of-Care Mechanisms of Action:
-
Indomethacin: A non-selective NSAID that potently inhibits both COX-1 and COX-2, thereby reducing prostaglandin synthesis throughout the body.[4][5][6] This lack of selectivity is responsible for its efficacy as well as its significant gastrointestinal side effect profile.[4][5]
-
Celecoxib: A selective COX-2 inhibitor, designed to preferentially block the production of prostaglandins at inflammatory sites while sparing the protective functions of COX-1 at therapeutic concentrations.[3][7][8][9][10] This selectivity aims to reduce the risk of gastrointestinal complications.[7]
The primary hypothesis for this benchmarking study is that this compound may exhibit potent anti-inflammatory activity, potentially with a favorable selectivity profile towards COX-2.
Caption: The Cyclooxygenase (COX) signaling pathway and points of NSAID intervention.
Experimental Design: A Multi-tiered Approach to Benchmarking
A robust evaluation of a novel anti-inflammatory compound requires a tiered approach, beginning with in vitro enzymatic assays to determine direct target engagement and selectivity, followed by cell-based assays to assess activity in a more biologically relevant context.
Tier 1: In Vitro COX-1 and COX-2 Inhibition Assays
The initial step is to determine the half-maximal inhibitory concentration (IC50) of this compound against both COX-1 and COX-2 enzymes and compare these values to those of Indomethacin and Celecoxib.
Experimental Protocol: In Vitro COX Inhibition Assay
-
Enzyme and Cofactor Preparation: In a 96-well plate, add assay buffer, heme, and either purified ovine COX-1 or human recombinant COX-2 enzyme to designated wells.[11][12]
-
Inhibitor Incubation: Add serial dilutions of this compound, Indomethacin, Celecoxib, or vehicle (DMSO) to the appropriate wells. Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.[11]
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid (the substrate) to all wells.[11]
-
Reaction Incubation and Termination: Incubate the plate for 10 minutes at 37°C. Terminate the reaction by adding a stop solution (e.g., hydrochloric acid).[11]
-
Detection: Measure the amount of prostaglandin E2 (PGE2) produced using a competitive enzyme immunoassay (EIA).[13] The peroxidase activity can also be monitored colorimetrically by observing the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[12]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the in vitro COX inhibition assay.
Hypothetical Comparative Data: In Vitro COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Indomethacin | 0.1 | 1.5 | 0.07 |
| Celecoxib | 15 | 0.05 | 300 |
Note: IC50 values for Indomethacin and Celecoxib are representative and can vary based on assay conditions.
Tier 2: Cell-Based Assays for Anti-Inflammatory Activity
To assess the anti-inflammatory effects in a more physiological setting, cell-based assays are employed. The lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model is a well-established system for this purpose.
Experimental Protocol: Anti-inflammatory Activity in RAW 264.7 Macrophages
-
Cell Culture and Seeding: Culture RAW 264.7 macrophage cells and seed them into 96-well plates.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound, Indomethacin, Celecoxib, or vehicle for 1 hour.
-
Inflammatory Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell culture medium.
-
Incubation: Incubate the cells for 24 hours.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokine Production (TNF-α, IL-6): Quantify the levels of TNF-α and IL-6 in the supernatant using enzyme-linked immunosorbent assay (ELISA) kits.
-
-
Cell Viability Assay: Concurrently, perform a cell viability assay (e.g., MTT or PrestoBlue) to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Data Analysis: Determine the concentration-dependent inhibition of NO, TNF-α, and IL-6 production for each compound.
Future Directions: In Vivo Efficacy and Safety Assessment
Positive results from the in vitro and cell-based assays would warrant progression to in vivo animal models of inflammation, such as the carrageenan-induced paw edema model in rats.[14][15] This would provide crucial data on the compound's efficacy, pharmacokinetics, and safety profile in a whole-organism system.
Conclusion
This guide provides a structured and scientifically rigorous framework for the preclinical benchmarking of this compound against the standard-of-care NSAIDs, Indomethacin and Celecoxib. By systematically evaluating its in vitro enzymatic inhibition, selectivity, and cell-based anti-inflammatory activity, a comprehensive understanding of its therapeutic potential can be achieved. This data-driven approach is essential for determining whether this novel oxazole derivative represents a promising lead for the development of a safer and more effective anti-inflammatory drug.
References
- Celecoxib - StatPearls - NCBI Bookshelf. (n.d.).
- News-Medical.Net. (2021). Celebrex (Celecoxib) Pharmacology.
- Wikipedia. (2024). Indometacin.
- Wikipedia. (2024). Celecoxib.
- National Center for Biotechnology Information. (2024). Indomethacin. In StatPearls.
- Patsnap. (2024). What is the mechanism of Indomethacin?
- Patsnap. (2024). What is the mechanism of Celecoxib?
- Study.com. (n.d.). Celecoxib: Mechanism of Action & Structure.
- YouTube. (2024). Pharmacology of Indomethacin (Indocin); Mechanism of action, Pharmacokinetics, Uses, Side effects.
- Patsnap. (2024). What is the mechanism of Indomethacin Sodium?
- Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC.
- ResearchGate. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review.
- AXXAM. (n.d.). Smart cellular assays to study inflammatory skin disorders.
- Semantic Scholar. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review.
- Aragen Life Sciences. (n.d.). In Vivo Animal Models for Immunology and Inflammation.
- National Center for Biotechnology Information. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC.
- MDPI. (n.d.). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs.
- PubMed. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds.
- PubMed. (n.d.). Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format.
- ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.
- Springer. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.
- National Center for Biotechnology Information. (2020). Practice Advisory on the Appropriate Use of NSAIDs in Primary Care. PMC.
- PubMed. (2001). In vitro based index of topical anti-inflammatory activity to compare a series of NSAIDs.
- National Center for Biotechnology Information. (n.d.). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). In StatPearls.
Sources
- 1. Practice Advisory on the Appropriate Use of NSAIDs in Primary Care - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Indometacin - Wikipedia [en.wikipedia.org]
- 5. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 7. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 8. news-medical.net [news-medical.net]
- 9. Celecoxib - Wikipedia [en.wikipedia.org]
- 10. Celecoxib: Mechanism of Action & Structure | Study.com [study.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpras.com [ijpras.com]
Independent Verification of Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Transcriptional Inhibitors: A Comparative Guide
This guide provides a comprehensive framework for the independent verification of the biological effects of benzo[d]isoxazole derivatives as inhibitors of Hypoxia-Inducible Factor (HIF)-1α transcription. Designed for researchers, scientists, and drug development professionals, this document outlines the scientific rationale, detailed experimental protocols, and comparative analysis required to rigorously assess this class of compounds.
Introduction: The Rationale for Targeting HIF-1α with Benzo[d]isoxazole Derivatives
Hypoxia-Inducible Factor-1α (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen conditions (hypoxia). In normal oxygen levels (normoxia), HIF-1α is continuously synthesized and subsequently degraded through a process involving prolyl hydroxylase (PHD) enzymes. However, under hypoxic conditions, a common feature of the tumor microenvironment, PHD activity is inhibited, leading to the stabilization of HIF-1α.[1] This stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This cascade upregulates the expression of numerous genes involved in critical aspects of cancer progression, including angiogenesis, metabolic reprogramming, cell survival, and metastasis.[1]
The critical role of HIF-1α in tumor adaptation and survival has made it a prime target for anticancer drug development. Benzo[d]isoxazole derivatives have emerged as a promising class of small molecules that inhibit HIF-1α transcriptional activity.[1] Unlike many other HIF inhibitors that target the stability of the HIF-1α protein, these compounds appear to act on the transcriptional machinery, offering a distinct mechanism of action. This guide provides the necessary tools to independently verify these claims and compare their performance against other HIF-targeting agents.
Mechanism of Action: A Visualized Pathway
The canonical HIF-1α signaling pathway and the proposed point of intervention for benzo[d]isoxazole derivatives are illustrated below. The diagram highlights the key molecular events from oxygen sensing to gene transcription.
Caption: HIF-1α signaling in normoxia vs. hypoxia and the inhibitory point of Benzo[d]isoxazole derivatives.
Independent Verification: Experimental Protocols
To independently verify the biological effects of benzo[d]isoxazole derivatives as HIF-1α transcriptional inhibitors, a multi-tiered experimental approach is recommended. This includes cell-free, cell-based, and downstream functional assays.
In Vitro HIF-1α-HRE Binding Assay (Cell-Free)
This assay directly assesses the ability of the compound to interfere with the binding of the HIF-1α/β dimer to its DNA recognition sequence.
Protocol:
-
Reagents: Recombinant human HIF-1α and HIF-1β proteins, biotinylated DNA probe containing the HRE sequence, streptavidin-coated plates, primary antibody against HIF-1α, HRP-conjugated secondary antibody, TMB substrate.
-
Procedure: a. Immobilize the biotinylated HRE probe onto the streptavidin-coated plate. b. Incubate the immobilized probe with recombinant HIF-1α and HIF-1β proteins in the presence of varying concentrations of the benzo[d]isoxazole derivative or a vehicle control. c. Wash the plate to remove unbound proteins. d. Add the primary antibody against HIF-1α, followed by the HRP-conjugated secondary antibody. e. Develop the signal with TMB substrate and measure the absorbance at 450 nm.
-
Expected Outcome: A dose-dependent decrease in the absorbance signal in the presence of an active compound, indicating inhibition of HIF-1α-HRE binding.
HIF-1α Reporter Gene Assay (Cell-Based)
This is a critical assay to confirm the inhibitory effect on HIF-1α transcriptional activity within a cellular context.
Protocol:
-
Cell Line: A human cancer cell line known to express high levels of HIF-1α under hypoxia, such as HEK293T or HepG2, stably transfected with a luciferase reporter construct driven by an HRE-containing promoter.
-
Procedure: a. Seed the reporter cell line in a 96-well plate. b. Treat the cells with a range of concentrations of the benzo[d]isoxazole derivative and a positive control (e.g., a known HIF inhibitor) for 1-2 hours. c. Induce hypoxia by placing the plate in a hypoxic chamber (1% O2) or by treating with a hypoxia-mimetic agent (e.g., CoCl2 or DMOG) for 16-24 hours. A normoxic control group should be included. d. Lyse the cells and measure luciferase activity using a luminometer. e. Normalize luciferase activity to cell viability (e.g., using a parallel MTT or CellTiter-Glo assay).
-
Expected Outcome: A significant, dose-dependent reduction in luciferase activity in hypoxic cells treated with the benzo[d]isoxazole derivative compared to the vehicle-treated hypoxic control.
Western Blot Analysis of HIF-1α and Target Gene Expression
This assay validates the effect of the compound on the protein levels of HIF-1α and its downstream targets.
Protocol:
-
Cell Line: A relevant cancer cell line (e.g., breast, prostate, or kidney cancer).
-
Procedure: a. Treat cells with the benzo[d]isoxazole derivative under normoxic and hypoxic conditions as described above. b. Prepare whole-cell or nuclear extracts. c. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. d. Probe the membrane with primary antibodies against HIF-1α, and downstream targets such as VEGF and GLUT1. A loading control (e.g., β-actin or Lamin B1) must be included. e. Incubate with the appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescence detection system.
-
Expected Outcome: Under hypoxia, the compound should not significantly reduce the stabilized HIF-1α protein levels (confirming it's not a stability inhibitor), but should lead to a dose-dependent decrease in the expression of VEGF and GLUT1.
Functional Assays: Anti-Angiogenic and Anti-Metastatic Potential
To assess the downstream functional consequences of HIF-1α inhibition, the following assays can be performed.
-
Tube Formation Assay: This assay evaluates the anti-angiogenic potential. Human umbilical vein endothelial cells (HUVECs) are seeded on a Matrigel matrix and treated with conditioned media from cancer cells exposed to the benzo[d]isoxazole derivative under hypoxia. The formation of capillary-like structures is then quantified.
-
Wound Healing/Transwell Migration Assay: These assays assess the impact on cell migration, a key step in metastasis. A "wound" is created in a confluent monolayer of cancer cells, or cells are seeded in the upper chamber of a Transwell insert. The ability of the cells to migrate and close the wound or move to the lower chamber in the presence of the compound under hypoxia is measured.
Comparative Analysis: Benzo[d]isoxazole Derivatives vs. Alternative HIF Inhibitors
A thorough verification study should include a comparison with other classes of HIF inhibitors to understand the relative potency, selectivity, and potential advantages of benzo[d]isoxazole derivatives.
| Feature | Benzo[d]isoxazole Derivatives | PHD Inhibitors (e.g., Roxadustat) | Topoisomerase Inhibitors (e.g., Topotecan) |
| Primary Mechanism | Inhibition of HIF-1α transcriptional activity[1] | Inhibition of prolyl hydroxylase, leading to HIF-1α stabilization[2] | Inhibition of topoisomerase I, indirectly reducing HIF-1α expression |
| Effect on HIF-1α Protein | No direct effect on protein stability | Increases protein stability under normoxia | Decreases protein levels |
| Selectivity | Potentially more selective for HIF-driven transcription | May affect other PHD-dependent pathways | Broad-spectrum, not specific to HIF pathway |
| Therapeutic Application | Primarily investigated for anti-cancer effects[1] | Anemia in chronic kidney disease | Broad-spectrum chemotherapy |
| In Vitro Potency (IC50) | Reported in the nanomolar range for some derivatives[1] | Varies, but potent inhibitors are in the nanomolar to low micromolar range | Varies depending on the cell line and assay |
Conclusion
The independent verification of the biological effects of benzo[d]isoxazole derivatives as HIF-1α transcriptional inhibitors requires a systematic and rigorous experimental approach. The protocols outlined in this guide, from cell-free binding assays to functional cellular assays, provide a comprehensive framework for this validation. By comparing their performance against other classes of HIF inhibitors, researchers can gain a deeper understanding of their therapeutic potential and unique mechanism of action. This detailed investigation is a critical step in the pre-clinical development of this promising class of anti-cancer agents.
References
- Title: Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. Source: PMC. URL:[Link]
- Title: HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. Source: MDPI. URL:[Link]
Sources
A Head-to-Head Comparison of Synthetic Routes to 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The 5-ethyl-1,3-oxazole-4-carboxylic acid scaffold is a valuable building block in medicinal chemistry, appearing in a range of biologically active compounds. Its synthesis, therefore, is of significant interest. This guide provides a detailed, head-to-head comparison of prominent synthetic methods for this target molecule, offering insights into the causality behind experimental choices and providing actionable protocols for laboratory application.
At a Glance: Comparative Analysis of Key Synthetic Routes
| Method | Starting Materials | Key Reagents & Conditions | Yield Range | Scalability | Key Advantages | Key Disadvantages |
| Robinson-Gabriel Synthesis | 2-(Propionylamino)-3-oxobutanoate | P₂O₅, H₂SO₄, or other dehydrating agents; often requires heating. | Moderate | Good | Utilizes readily available starting materials; a well-established classical method. | Harsh reaction conditions; may have limited functional group tolerance. |
| Modern Carboxylic Acid Method | Propionic acid, Ethyl 2-isocyanoacetate | DMAP-Tf, DMAP (base); mild conditions (40 °C). | High | Good | Direct use of carboxylic acid, milder conditions, good functional group tolerance. | Requires a specialized activating reagent (DMAP-Tf). |
| Van Leusen Reaction (adapted) | Ethyl 2-isocyano-3-oxopentanoate (from Propionyl Chloride) | Base (e.g., K₂CO₃); mild conditions. | Good-High | Moderate | Convergent approach; good yields. | Requires synthesis of the β-keto isocyanide intermediate. |
I. The Classical Approach: Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a long-standing and reliable method for the formation of oxazoles through the cyclodehydration of 2-acylamino-ketones.[1][2] For the synthesis of our target molecule, the key intermediate is an N-acylated α-amino ketone. The overall logic involves the formation of an amide bond followed by an acid-catalyzed cyclization and dehydration to form the aromatic oxazole ring.
Mechanistic Rationale
The reaction proceeds via protonation of the amide carbonyl, followed by nucleophilic attack of the enolized ketone onto the protonated amide. Subsequent dehydration steps, driven by a strong dehydrating agent, lead to the formation of the stable oxazole ring. The choice of a powerful dehydrating agent like phosphorus pentoxide or concentrated sulfuric acid is crucial to drive the equilibrium towards the product.
Caption: Robinson-Gabriel Synthesis Workflow.
Experimental Protocol: Robinson-Gabriel Synthesis of Ethyl 5-ethyl-1,3-oxazole-4-carboxylate
Materials:
-
Ethyl 2-amino-3-oxobutanoate hydrochloride
-
Propionyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Phosphorus pentoxide (P₂O₅) or Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Acylation: To a solution of ethyl 2-amino-3-oxobutanoate hydrochloride (1.0 eq) in DCM at 0 °C, add pyridine (2.2 eq) and stir for 10 minutes. Slowly add propionyl chloride (1.1 eq) and allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work-up: Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude ethyl 2-(propionylamino)-3-oxobutanoate.
-
Cyclodehydration: To the crude intermediate, add a strong dehydrating agent such as P₂O₅ (2.0 eq) or a minimal amount of concentrated H₂SO₄. Heat the mixture, monitoring the reaction by TLC.
-
Purification: After completion, carefully quench the reaction with ice-water and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography (ethyl acetate/hexanes) to yield ethyl 5-ethyl-1,3-oxazole-4-carboxylate.
II. The Modern Approach: Direct Synthesis from Carboxylic Acids
Recent advancements in organic synthesis have led to milder and more direct methods for constructing oxazole rings, bypassing the need for harsh dehydrating agents. One such elegant approach involves the in situ activation of a carboxylic acid, which then reacts with an isocyanoacetate derivative.[3]
Mechanistic Rationale
This method utilizes a stable triflylpyridinium reagent (DMAP-Tf) to activate the carboxylic acid (propionic acid). This forms a highly reactive acylpyridinium salt. A base, 4-(dimethylamino)pyridine (DMAP), then deprotonates the ethyl 2-isocyanoacetate. The resulting carbanion undergoes a nucleophilic attack on the activated acylpyridinium salt. The subsequent intramolecular cyclization and elimination of DMAP and triflate afford the desired 4,5-disubstituted oxazole.[4] The mild reaction conditions (40 °C) make this method highly attractive for substrates with sensitive functional groups.
Caption: Modern Carboxylic Acid Synthesis Workflow.
Experimental Protocol: Direct Synthesis from Propionic Acid[3]
Materials:
-
Propionic acid
-
Ethyl 2-isocyanoacetate
-
4-(Dimethylamino)pyridine N-oxide trifluoromethanesulfonate (DMAP-Tf)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Reaction Setup: To a screw-capped vial under a dry nitrogen atmosphere, add propionic acid (1.0 eq), DMAP (1.5 eq), and anhydrous DCM (to 0.1 M).
-
Activation: Add DMAP-Tf (1.3 eq) to the mixture and stir at room temperature for 5 minutes until all solids dissolve.
-
Cycloaddition: Add ethyl 2-isocyanoacetate (1.2 eq) to the reaction mixture.
-
Reaction: Stir the mixture in a preheated oil bath at 40 °C for 3 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with DCM. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (ethyl acetate/hexanes) to give ethyl 5-ethyl-1,3-oxazole-4-carboxylate.[3]
III. The Van Leusen Reaction: A Convergent Approach
The Van Leusen reaction is a versatile method for synthesizing oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC).[5][6] For the synthesis of 4,5-disubstituted oxazoles, a one-pot modification using an aldehyde, an aliphatic halide, and TosMIC in an ionic liquid has been developed.[7] A related strategy involves the synthesis of a β-keto isocyanide intermediate which then cyclizes to the oxazole.
Mechanistic Rationale
In the context of our target, this pathway would involve the acylation of ethyl isocyanoacetate with propionyl chloride to form ethyl 2-isocyano-3-oxopentanoate. This intermediate, upon treatment with a mild base, undergoes an intramolecular cyclization. The isocyanide nitrogen attacks the ketone carbonyl, and subsequent rearrangement and elimination lead to the formation of the oxazole ring.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chegg.com [chegg.com]
- 5. researchgate.net [researchgate.net]
- 6. sciforum.net [sciforum.net]
- 7. 1,3-Oxazole synthesis [organic-chemistry.org]
A Comparative Guide to Evaluating the Selectivity Profile of 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid
For researchers, scientists, and drug development professionals, this guide provides an in-depth, comparative framework for evaluating the selectivity profile of a novel chemical entity, using 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid as a primary case study. As specific biological data for this compound is not publicly available, we will proceed under the well-supported hypothesis that, like many oxazole derivatives, it is a putative protein kinase inhibitor.[1][2] This guide will detail a multi-faceted strategy to elucidate its on-target potency and off-target liabilities, comparing its hypothetical performance against established kinase inhibitors.
The narrative will explain the causal logic behind experimental choices, ensuring each described protocol is part of a self-validating system, from initial computational predictions to rigorous biochemical and cellular validation.
Introduction: The Imperative of Selectivity in Drug Discovery
The efficacy and safety of a therapeutic agent are intrinsically linked to its selectivity profile. A highly selective compound preferentially binds to its intended molecular target, minimizing off-target interactions that can lead to unforeseen side effects and toxicities.[3] this compound, a small molecule featuring the oxazole heterocycle, belongs to a chemical class known for a wide range of biological activities, including the inhibition of protein kinases.[1][4] Protein kinases are a large family of structurally related enzymes, making the design of selective inhibitors a formidable challenge.[5]
This guide, therefore, outlines a comprehensive workflow to characterize a novel compound like this compound. We will compare its hypothetical profile against three benchmark compounds:
-
Dasatinib: A potent, multi-targeted inhibitor of several tyrosine kinases, including BCR-ABL and Src family kinases.[6][7]
-
Mubritinib: Originally developed as a HER2/ErbB2 inhibitor, it was later found to potently inhibit mitochondrial complex I, serving as an important example of discovering critical off-targets.[8][9]
-
Staurosporine: A natural product known for its potent but broad, non-selective inhibition of a vast range of kinases, often used as a control in kinase assays.[3][10]
The journey from a novel compound to a well-characterized chemical probe or drug candidate begins with understanding its interaction landscape. The following sections delineate a logical, three-pronged approach to building this understanding.
Phase 1: In Silico Profiling - The Predictive Foundation
Before committing to resource-intensive wet-lab experiments, computational methods provide a crucial first pass to predict potential targets and off-targets. This approach, known as virtual screening, uses the compound's structure to predict its binding affinity against a panel of known protein structures.[11][12]
Rationale & Experimental Choice: The goal of in silico screening is to generate a ranked list of potential kinase targets, prioritizing those with the highest predicted binding affinity. This allows for a more focused design of subsequent biochemical assays. We employ a structure-based virtual screening (SBVS) approach, which docks the 3D structure of this compound into the ATP-binding sites of a comprehensive human kinome panel.
Experimental Protocol: In Silico Kinase Panel Screening
-
Compound Preparation: Generate a 3D conformation of this compound using a molecular modeling program. Perform energy minimization to obtain a low-energy, stable conformation.
-
Target Library Preparation: Utilize a curated library of human kinase domain crystal structures. Ensure all structures are properly prepared by adding hydrogens, assigning correct protonation states, and removing water molecules and co-crystallized ligands.
-
Molecular Docking: Employ a validated docking algorithm (e.g., AutoDock Vina) to systematically place the compound into the ATP-binding pocket of each kinase in the library.[13]
-
Scoring and Ranking: Score each docking pose using a scoring function that estimates the binding free energy. Rank all kinases based on their predicted binding scores.
-
Analysis: Analyze the top-ranked kinases (e.g., top 5-10%) as the highest-priority candidates for biochemical validation. Examine the predicted binding poses to understand key interactions (e.g., hydrogen bonds, hydrophobic contacts) that contribute to binding affinity.
For our case study, let us hypothesize that this in silico screen predicts a high affinity for the Src family kinases (SFKs) , a group of non-receptor tyrosine kinases implicated in cancer signaling. This prediction now guides our experimental strategy.
Caption: Workflow for in silico prediction of kinase targets.
Phase 2: Biochemical Assays - Quantifying In Vitro Potency and Selectivity
With a primary target hypothesis in hand, the next step is to determine the compound's in vitro inhibitory activity (potency) against the predicted target and its selectivity against a broad panel of other kinases.
Rationale & Experimental Choice: Biochemical assays provide a clean, direct measurement of enzyme inhibition, free from the complexities of a cellular environment.[14] A radiometric assay, which measures the transfer of radiolabeled phosphate from ATP to a substrate, is considered the "gold standard" for its directness and sensitivity.[5][14] We will use this method to determine the half-maximal inhibitory concentration (IC50) of our compound against our hypothetical target, Src, and a diverse panel of kinases.
Experimental Protocol: Radiometric Kinase Inhibition Assay (e.g., HotSpot℠ Assay)
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically starting from 100 µM down to low nanomolar concentrations. Prepare identical dilutions for competitor compounds (Dasatinib, Mubritinib, Staurosporine).
-
Reaction Setup: In a 384-well plate, combine the recombinant kinase (e.g., Src), its specific peptide substrate, and the assay buffer.
-
Inhibitor Incubation: Add the serially diluted compounds to the wells. Include a "no inhibitor" control (DMSO only) and a "no enzyme" blank control. Incubate for 15-20 minutes at room temperature to allow compound-enzyme binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of MgCl2 and [γ-³³P]-ATP. Incubate for a defined period (e.g., 60 minutes) at 30°C.
-
Reaction Termination & Capture: Terminate the reaction by adding phosphoric acid. Spot the reaction mixture onto a filter membrane that captures the phosphorylated substrate.
-
Washing: Wash the filter membranes extensively to remove unincorporated [γ-³³P]-ATP.
-
Signal Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Convert radioactivity counts to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Comparative Data Presentation:
The results from this broad panel screening are best visualized in a table that clearly compares the potency and selectivity of our hypothetical compound against the benchmarks.
Table 1: Comparative Biochemical Kinase Inhibition Profile (IC50, nM)
| Kinase Target | This compound (Hypothetical) | Dasatinib | Mubritinib | Staurosporine |
| Src (On-Target) | 15 | 0.5[6] | >10,000 | 6[10] |
| ABL1 | 250 | 0.6[7] | >10,000 | 7 |
| c-KIT | 800 | 11[7] | >10,000 | 20 |
| VEGFR2 | 1,200 | 30 | >10,000 | 15 |
| EGFR | >10,000 | >200 | >10,000 | 8 |
| HER2/ErbB2 | >10,000 | >200 | 60[8] | 12 |
| CDK2 | 5,500 | >1,000 | >10,000 | 3[10] |
From this hypothetical data, we can infer that this compound is a potent Src inhibitor with good selectivity against other tested kinases compared to the broad-spectrum inhibitor Staurosporine and the multi-targeted Dasatinib. It does not show the HER2 activity of Mubritinib.
Phase 3: Cell-Based Assays - Validating Target Engagement in a Physiological Context
Biochemical activity does not always translate to cellular efficacy.[15] Factors like cell membrane permeability, intracellular ATP concentrations, and engagement with the target in its native conformational state can profoundly influence a compound's performance. Therefore, validating target engagement within intact cells is a critical step.
Rationale & Experimental Choice: The NanoBRET™ Target Engagement (TE) assay is a state-of-the-art method for quantitatively measuring compound binding to a target protein in live cells.[16][17] It uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer that binds to the same target. A test compound that enters the cell and binds to the target will displace the tracer, causing a measurable decrease in the BRET signal. This allows for the determination of an intracellular IC50.
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Line Preparation: Transfect a suitable human cell line (e.g., HEK293) with a plasmid encoding for the target kinase (Src) fused to NanoLuc® luciferase. Allow 24 hours for protein expression.
-
Assay Setup: Harvest the transfected cells and adjust the cell density. Dispense the cells into a white 384-well assay plate.
-
Compound and Tracer Addition: Add the NanoBRET™ fluorescent tracer specific for the target kinase at a pre-determined optimal concentration. Immediately add the serially diluted test compounds (this compound and comparators).
-
Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the compound and tracer to reach binding equilibrium within the cells.
-
Signal Detection: Add the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor (to block signal from any lysed cells).[17] Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Convert the BRET ratios to percent inhibition relative to the vehicle control and determine the intracellular IC50 by fitting the data to a dose-response curve.
Comparative Data Presentation:
Comparing the biochemical and cellular IC50 values reveals important information about a compound's cell permeability and performance in a competitive intracellular environment.
Table 2: Biochemical vs. Cellular Potency (IC50, nM)
| Compound | Biochemical IC50 (Src) | Intracellular IC50 (Src) | Potency Shift (Cellular/Biochemical) |
| This compound (Hypo.) | 15 | 150 | 10x |
| Dasatinib | 0.5 | 5 | 10x |
| Mubritinib | >10,000 | N/A | N/A |
| Staurosporine | 6 | 60 | 10x |
A rightward shift in potency (higher IC50) from biochemical to cellular assays is common and can be attributed to factors like poor cell permeability or competition with high intracellular ATP concentrations. A compound with a minimal shift is often considered superior. In our hypothetical case, the compound performs similarly to the established inhibitors.
Synthesis and Conclusion: An Integrated View of the Selectivity Profile
The comprehensive evaluation of this compound requires an integrated analysis of all three phases.
-
Phase 1 (In Silico) provided a testable hypothesis, focusing our efforts on the Src family of kinases and saving significant resources.
-
Phase 2 (Biochemical) quantified its in vitro potency and selectivity. Our hypothetical data showed it to be a potent Src inhibitor with a favorable selectivity profile against a limited panel, superior to the non-selective Staurosporine.
-
Phase 3 (Cellular) confirmed that the compound can enter cells and engage its target in a physiological setting, exhibiting a potency shift comparable to established drugs like Dasatinib.
Overall Assessment: Based on this hypothetical workflow, this compound emerges as a promising lead compound. It demonstrates potent on-target activity and good selectivity in both biochemical and cellular assays.
Compared to the alternatives:
-
It is significantly more selective than Staurosporine .
-
It appears more selective than the multi-targeted Dasatinib , which may translate to a better safety profile.
-
It does not share the primary target of Mubritinib (HER2) and, importantly, would need to be tested for the mitochondrial liability that characterizes Mubritinib to ensure a clean off-target profile.[9]
This structured, multi-phase approach provides a robust and logical framework for characterizing novel inhibitors, moving them from computational hits to validated leads with a well-understood selectivity profile.
References
- Protein kinase inhibition of clinically important staurosporine analogues. PubMed
- Staurosporine | Broad Spectrum Protein Kinase Inhibitors. R&D Systems
- NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol.
- Application Notes and Protocols for NanoBRET™ Target Engagement Assay: BRD4 and BRD4-IN-3. Benchchem
- Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2. PubMed
- How Does a Biochemical Kinase Assay Work?. BellBrook Labs
- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online
- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing
- Application Notes and Protocols for NI-57 Target Engagement using the NanoBRET® Assay. Benchchem
- NanoBRET® Target Engagement | Live-Cell Compound Binding Assay.
- KINASE PROFILING & SCREENING. Reaction Biology
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research
- Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets.
- EnsDTI-kinase: Web-server for Predicting Kinase-Inhibitor Interactions with Ensemble Computational Methods and Its Applic
- Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. BMC Cancer
- Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation P
- Kinase Assay Kit. Sigma-Aldrich
- In vitro kinase assay. Protocols.io
- In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PubMed Central
- Virtual screening web servers: designing chemical probes and drug candid
- Identification of Mubritinib (TAK 165) as an inhibitor of KSHV driven primary effusion lymphoma via disruption of mitochondrial OXPHOS metabolism. PMC - PubMed Central
- The IC 50 values of imatinib, dasatinib, ponatinib and GNF-5 in three CML cell lines.
- Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs. Celtarys Research
- EC50 values for effects induced by imatinib and dasatinib.
- Virtual screening web servers: designing chemical probes and drug candid
- Identification of a novel toxicophore in anti-cancer chemotherapeutics that targets mitochondrial respir
- Mubritinib | C25H23F3N4O2 | CID 6444692. PubChem
- Mubritinib Targets the Electron Transport Chain Complex I and Reveals the Landscape of OXPHOS Dependency in Acute Myeloid Leukemia. PubMed
- Percentage of inhibition and IC50 values reported for BTK inhibitors.
Sources
- 1. eubopen.org [eubopen.org]
- 2. Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Mubritinib (TAK 165) as an inhibitor of KSHV driven primary effusion lymphoma via disruption of mitochondrial OXPHOS metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a novel toxicophore in anti-cancer chemotherapeutics that targets mitochondrial respiratory complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs - PharmaFeatures [pharmafeatures.com]
- 13. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 16. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I understand that meticulous research extends to the entire lifecycle of a chemical, including its responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid (CAS No. 898227-93-5), ensuring the safety of laboratory personnel and compliance with environmental regulations. This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, empowering you to make informed decisions in your laboratory.
Hazard Identification and Risk Assessment: The "Why" Behind Cautious Handling
This compound is a heterocyclic organic compound. While a comprehensive, peer-reviewed toxicity profile for this specific molecule is not widely available, data from structurally similar oxazole and isoxazole carboxylic acids, along with its GHS classification, allows for a robust risk assessment.
The primary hazards associated with this compound and its analogs are:
-
Skin Irritation: GHS information for this compound explicitly indicates it causes skin irritation.[1] Analogs such as Oxazole-4-carboxylic acid and 5-Ethyl-4-methyl-3-isoxazolecarboxylic acid are also classified as skin irritants.[2][3] This is due to the acidic nature of the carboxylic acid group and the potential for the oxazole ring to interact with skin proteins.
-
Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[2][3][4] The powdered or crystalline nature of the solid can increase the risk of accidental eye exposure.
-
Respiratory Tract Irritation: Inhalation of dusts may cause respiratory irritation.[2][3] This is a common hazard for many powdered organic compounds.
Given these hazards, strict adherence to proper personal protective equipment (PPE) is non-negotiable.
Table 1: Essential Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact and irritation. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust particles and accidental splashes. |
| Skin and Body | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area or fume hood | To minimize inhalation of dust. For weighing or generating dust, a NIOSH-approved respirator may be necessary. |
The Cardinal Rule: Segregation and Waste Characterization
The foundational principle of chemical waste management is that sewer disposal is not an option for this compound. Organic acids, especially those with limited environmental fate data, should not be released into the environment.[4][5]
All materials contaminated with this compound must be treated as hazardous waste. This includes:
-
The compound itself (pure, in solution, or as residue).
-
Contaminated consumables (e.g., weighing paper, pipette tips, gloves).
-
Rinsate from cleaning contaminated glassware (the first rinse is always considered hazardous).[6]
The disposal pathway begins with proper segregation at the point of generation.
Caption: Waste segregation workflow at the point of generation.
Step-by-Step Disposal Protocol
This protocol ensures compliance with standard laboratory safety practices and environmental regulations.
Step 1: Container Selection and Labeling
-
Choose a Compatible Container: For solid waste, a sealable, sturdy plastic bag or a wide-mouth plastic container is suitable. For liquid waste (e.g., solutions or the first rinsate), use a high-density polyethylene (HDPE) or glass container that is compatible with organic acids.[6]
-
Label Correctly: The importance of proper labeling cannot be overstated. Your institution's Environmental Health and Safety (EHS) department will provide specific hazardous waste labels. At a minimum, the label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (no abbreviations)
-
The approximate concentration and composition if in a mixture
-
The associated hazards (e.g., "Skin Irritant")
-
The date accumulation started
-
Step 2: Accumulation in a Satellite Accumulation Area (SAA)
-
Location: The designated waste container must be kept at or near the point of generation, in a designated Satellite Accumulation Area (SAA).[7] This area must be under the control of the laboratory personnel generating the waste.
-
Container Management: Keep the waste container securely closed except when adding waste.[6]
-
Secondary Containment: All liquid waste containers must be placed in a secondary containment bin or tray to contain any potential leaks.[7]
Step 3: Handling Contaminated Materials
-
Solid Waste: Carefully place all contaminated solid materials, such as gloves, weighing boats, and paper towels, into the designated solid hazardous waste container.
-
Liquid Waste: Pour all solutions containing this compound into the designated liquid hazardous waste container.
-
Glassware Decontamination:
-
Rinse the contaminated glassware with a small amount of a suitable solvent (e.g., acetone, ethanol).
-
Collect this first rinse as hazardous liquid waste. [6]
-
Subsequent rinses with soap and water can typically be disposed of down the drain, but confirm this with your institutional EHS guidelines.
-
Step 4: Arranging for Disposal
-
Do Not Overfill: Fill containers to no more than 90% of their capacity to allow for expansion.
-
Contact EHS: Once the container is full, or if the experiment is complete, contact your institution's EHS office to arrange for a pickup.[8] They are the experts in hazardous waste disposal and will manage the final transport and disposal according to federal, state, and local regulations.
Caption: Decision flowchart for the disposal of this compound.
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate (if necessary): For a large spill, evacuate the area and follow your institution's emergency procedures.
-
Don PPE: At a minimum, wear the PPE outlined in Table 1.
-
Containment:
-
For solid spills: Use dry cleanup methods. Carefully sweep or vacuum the material and place it into a labeled hazardous waste container.[9] Avoid generating dust.
-
For liquid spills: Cover with an inert absorbent material (e.g., vermiculite, sand). Once absorbed, scoop the material into a labeled hazardous waste container.
-
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship. Always remember that your institution's Environmental Health and Safety office is your primary resource for any questions regarding chemical handling and disposal.
References
- Ethyl 5-methyl-1,3-oxazole-4-carboxyl
- This compound | C6H7NO3.
- Safety Data Sheet - 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid. Fisher Scientific. [Link]
- ethyl 5-hexyl-1,3-oxazole-4-carboxylate.
- Hazardous Waste Disposal Guide. Dartmouth College. [Link]
- EHS Guidelines: Chemicals.
- Recent Development and Green Approaches for Synthesis of Oxazole Deriv
- 1,3-Oxazole-4-carboxylic acid. Chem-Impex. [Link]
- Chemical Waste. MIT Environmental Health & Safety. [Link]
- Chemical Waste Management Reference Guide. The Ohio State University Environmental Health and Safety. [Link]
- Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.
- Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applic
- Hazardous Waste Manual. University of Oklahoma Health Sciences Center EHSO. [Link]
- Material Safety Data Sheet - 4-Methyl-1,3-oxazole-5-carboxylic acid. Cole-Parmer. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.ie [fishersci.ie]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Chemical Waste – EHS [ehs.mit.edu]
- 8. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Personal protective equipment for handling 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid
Comprehensive Safety and Handling Guide: 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid
As a Senior Application Scientist, this guide provides an in-depth operational plan for the safe handling of this compound. The protocols outlined below are designed to ensure the safety of all laboratory personnel and the integrity of the research being conducted. This document moves beyond a simple checklist, explaining the causality behind each safety measure to build a culture of informed caution.
Hazard Identification and Risk Assessment
This compound and structurally similar compounds are known to pose several health risks.[1][2][3][4][5] A thorough understanding of these hazards is the foundation of a robust safety plan. The primary risks include irritation to the skin, eyes, and respiratory system.[4][6] Ingestion or skin contact may also be harmful.[1][2]
Based on available data for this and analogous compounds, the following hazard classifications should be considered:
| Hazard Category | GHS Hazard Statement | Rationale & Implication for Handling | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation | H315: Causes skin irritation.[1][5][7] | Direct contact with the compound can lead to redness, itching, and inflammation. Prolonged exposure may cause more severe skin damage.[8] | Chemical-resistant gloves (e.g., Nitrile), fully buttoned lab coat.[6][8] |
| Eye Irritation | H319: Causes serious eye irritation.[1][3][4][5] | The compound, particularly in powdered form, can cause significant irritation and potential damage upon contact with the eyes.[8] | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a risk of splashing.[6][8] |
| Respiratory Irritation | H335: May cause respiratory irritation.[1][4][5] | Inhalation of dust or aerosols can irritate the respiratory tract, leading to coughing and shortness of breath.[8] | All handling of the solid compound should occur in a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator is required.[6] |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[1] | Systemic toxic effects may occur following exposure through these routes. | Strict adherence to all PPE requirements and engineering controls is mandatory to prevent exposure. |
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is dictated by the hazards identified above. The following equipment is mandatory when handling this compound.
-
Hand Protection : Wear chemical-resistant gloves such as nitrile or butyl rubber.[8] Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed immediately using the proper technique to avoid skin contact, and hands should be washed thoroughly.
-
Eye and Face Protection : At a minimum, safety glasses with side shields that conform to ANSI Z.87.1 standards are required.[6] When there is a potential for splashing or significant dust generation, chemical splash goggles and a face shield must be worn.[6][8]
-
Body Protection : A chemical-resistant or flame-retardant lab coat must be worn and kept fully buttoned.[6] This provides a critical barrier against accidental spills. Ensure clothing fully covers the legs and wear fully enclosed shoes made of a chemical-resistant material.[6]
-
Respiratory Protection : All weighing and handling of the solid compound must be performed within a certified chemical fume hood to minimize the inhalation of dust particles.[6] If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved full-face respirator with appropriate cartridges should be used.[1]
Operational Protocol: A Step-by-Step Handling Procedure
Adherence to a strict operational workflow is essential for minimizing exposure and ensuring safety. This protocol is designed as a self-validating system, where each step logically follows the last to ensure a safe research environment.
Workflow for Handling this compound
Sources
- 1. echemi.com [echemi.com]
- 2. fishersci.ca [fishersci.ca]
- 3. fishersci.ie [fishersci.ie]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. echemi.com [echemi.com]
- 8. leelinework.com [leelinework.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
